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  • Product: 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid
  • CAS: 39124-24-8

Core Science & Biosynthesis

Foundational

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid basic properties

An In-depth Technical Guide to the Basic Properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid Authored by: A Senior Application Scientist Foreword In the landscape of modern medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Basic Properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug development, the exploration of non-canonical amino acids has opened new avenues for designing novel therapeutics with enhanced properties. Among these, cyclic amino acids with unique heteroatoms offer a tantalizing combination of conformational rigidity and altered physicochemical characteristics. This guide provides a comprehensive technical overview of the basic properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a fascinating molecule that merges the structural features of a cyclic amino acid with a thioether linkage. Our focus will be on delivering field-proven insights and a deep understanding of the causality behind its chemical behavior, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is a non-proteinogenic amino acid characterized by a six-membered thiopyran ring. The presence of both a primary amine and a carboxylic acid functional group attached to the same carbon atom (α-carbon) classifies it as an α-amino acid. The thioether linkage within the ring introduces unique electronic and steric properties compared to its carbocyclic or oxygen-containing counterparts.

Below is a summary of its key physicochemical properties:

PropertyValueSource
Molecular Formula C6H11NO2S[1]
Molecular Weight 161.22 g/mol [1]
CAS Number 39124-24-8[2]
Predicted pKa1 (Carboxylic Acid) 2.08 ± 0.20[3]
Estimated pKa2 (Ammonium) ~9-10[4]
Predicted XLogP3 -2.4[1]

The Interplay of Functional Groups: Understanding Basicity

The fundamental acid-base properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid are dictated by the interplay between its amino and carboxylic acid groups. Like all amino acids, it can exist in different ionization states depending on the pH of the surrounding environment.

The Zwitterionic Nature

At physiological pH, and within a specific pH range, the molecule exists predominantly as a zwitterion, or an internal salt.[5] In this form, the acidic carboxylic acid group (-COOH) donates a proton to the basic amino group (-NH2), resulting in a negatively charged carboxylate (-COO⁻) and a positively charged ammonium group (-NH3⁺).[5] This zwitterionic nature is a key determinant of its physical properties, such as its high melting point and solubility in polar solvents.

pH-Dependent Protonation States

The specific protonation state of the molecule is governed by the pH of the solution relative to the pKa values of the functional groups.

  • In strongly acidic conditions (pH < 2): Both the carboxylic acid and the amino group are protonated, resulting in a net positive charge on the molecule (-COOH and -NH3⁺).

  • In the intermediate pH range (pH between the two pKa values): The molecule exists primarily as the zwitterion (-COO⁻ and -NH3⁺), with a net charge of zero. The pH at which the concentration of the zwitterion is maximal and the net charge is exactly zero is the isoelectric point (pI) .[6]

  • In strongly basic conditions (pH > 10): Both the carboxylic acid and the amino group are deprotonated, leading to a net negative charge on the molecule (-COO⁻ and -NH2).

The isoelectric point (pI) can be calculated by taking the average of the two pKa values.[5][7] Using the predicted pKa1 and an estimated pKa2 of 9.5, the pI would be:

pI = (pKa1 + pKa2) / 2 = (2.08 + 9.5) / 2 ≈ 5.79

This indicates that at a pH of approximately 5.79, the molecule will have no net electrical charge.

The following diagram illustrates the pH-dependent equilibrium of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid.

G A Cationic Form (Net Charge: +1) B Zwitterionic Form (Net Charge: 0) A->B + H⁺ pH < pKa1 B->A - H⁺ C Anionic Form (Net Charge: -1) B->C + H⁺ pH > pKa2 C->B - H⁺

Caption: pH-dependent ionization states.

The Influence of the Thioether Linkage

The presence of the sulfur atom in the thiopyran ring can subtly influence the basicity of the amino group and the acidity of the carboxylic acid through inductive effects. Being a relatively electronegative atom, the sulfur can withdraw electron density from the ring, which may slightly decrease the pKa of the carboxylic acid (making it more acidic) and the amino group (making it less basic) compared to a simple cycloalkane analog. However, this effect is generally less pronounced than that of more electronegative atoms like oxygen. The thioether group itself is known for its high reactivity in certain contexts.[8]

Experimental Workflow for Basicity Characterization

To precisely determine the basic properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a potentiometric titration is the gold standard. This method allows for the experimental determination of the pKa values.

Step-by-Step Protocol for Potentiometric Titration
  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

    • To ensure the amino acid is fully protonated at the start, the solution can be acidified with a strong acid (e.g., HCl) to a pH below 2.

  • Titration Setup:

    • Place the analyte solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant (NaOH) in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

    • Continue the titration until the pH is well into the basic range (e.g., pH 12).

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two equivalence points, corresponding to the deprotonation of the carboxylic acid and the ammonium group.

    • The pKa values are determined at the half-equivalence points. The pKa1 is the pH at which half of the carboxylic acid groups have been neutralized, and the pKa2 is the pH at which half of the ammonium groups have been neutralized.

    • Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence points.

Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Amino Acid in Deionized Water B Acidify to pH < 2 with HCl A->B C Titrate with Standardized NaOH B->C D Record pH and Volume of NaOH Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence and Half-Equivalence Points E->F G Calculate pKa Values F->G

Caption: Potentiometric titration workflow.

Significance in Drug Development and Peptide Synthesis

The basic properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid are of paramount importance in its application as a building block for novel therapeutics, particularly peptides.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the amino group of the incoming amino acid must be in its free base form (-NH2) to act as a nucleophile and attack the activated carboxyl group of the growing peptide chain. Therefore, a controlled basic environment is required during the coupling step to deprotonate the ammonium group. Understanding the pKa of the amino group is crucial for optimizing coupling conditions and preventing side reactions.

The Thioether Advantage

Incorporating cyclic thioether-containing amino acids into peptides can offer significant advantages. Disulfide bonds, which are common in bioactive peptides, are susceptible to reduction in biological environments, which can lead to loss of activity. Replacing a disulfide bond with a stable thioether linkage can enhance the peptide's stability and in vivo half-life.[9] The defined conformational constraint imposed by the thiopyran ring can also lead to improved receptor binding affinity and selectivity.

Conceptual Integration into a Peptide Backbone

G cluster_sp Starting Materials cluster_process Process cluster_product Product A Resin-Bound Peptide (with free -COOH) C Activation of -COOH on Resin A->C B 3-Aminotetrahydro-2H- thiopyran-3-carboxylic acid (with protected -NH2) D Deprotection of -NH2 on Amino Acid B->D E Coupling Reaction (Peptide Bond Formation) C->E D->E F Extended Peptide Chain Incorporating the Thioether Amino Acid E->F

Caption: Role in peptide synthesis.

Conclusion

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid represents a valuable building block in the design of novel therapeutics. Its basic properties, governed by the amino and carboxylic acid groups, are fundamental to its reactivity and behavior in biological systems. While experimental data on its pKa values are sparse, a thorough understanding of its zwitterionic nature and pH-dependent protonation states can be derived from established principles of amino acid chemistry. The presence of the thioether-containing ring provides a unique combination of conformational rigidity and chemical stability, making it an attractive component for the development of next-generation peptide-based drugs. Further experimental characterization of its basicity will undoubtedly facilitate its broader application in medicinal chemistry.

References

  • Gao, N., et al. (2022). Design Strategies toward Precise Protein Sequencing with Biological Nanopores. Accounts of Chemical Research, 55(13), 1745–1756. Retrieved from [Link]

  • Qu, H., et al. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 9(10), 2246–2251. Retrieved from [Link]

  • Zhao, B., et al. (2016). Constructing thioether-tethered cyclic peptides via on-resin intra-molecular thiol-ene reaction. Journal of Peptide Science, 22(8), 540-544. Retrieved from [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic Modulation of Michael-Type Reactivity of Thiols through the Use of Charged Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminotetrahydro-3-thiophenecarboxylic acid. Retrieved from [Link]

  • Scribd. (n.d.). Isoelectric Point - Amino Acid. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminothiane-4-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Massachusetts Institute of Technology. (n.d.). pKa Chart. Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 3-amino-tetrahydro-thiopyran-3-carboxylic acid

Prepared by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of 3-amino-tetrahydro-thiopyran-3-carboxylic acid, a non-canonical cyclic amino acid with poten...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-amino-tetrahydro-thiopyran-3-carboxylic acid, a non-canonical cyclic amino acid with potential applications in medicinal chemistry and drug development. Due to the limited publicly available information on the direct synthesis and discovery of this specific molecule, this guide presents a well-reasoned, proposed synthetic pathway based on established and robust chemical transformations. The core of this strategy involves the synthesis of the key intermediate, tetrahydro-thiopyran-3-one, followed by its conversion to the target amino acid via two plausible and well-documented methodologies: the Strecker synthesis and the Bucherer-Bergs reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the potential significance of this heterocyclic amino acid.

Introduction: The Significance of Cyclic Amino Acids

Cyclic amino acids are valuable building blocks in the design of peptidomimetics and other biologically active molecules. Their constrained conformations can impart unique structural properties to peptides, leading to enhanced metabolic stability, increased receptor affinity, and improved oral bioavailability. The incorporation of heteroatoms, such as sulfur in the thiopyran ring, can further modulate the physicochemical properties of these amino acids, influencing their polarity, lipophilicity, and potential for hydrogen bonding. 3-amino-tetrahydro-thiopyran-3-carboxylic acid, as a cyclic alpha-amino acid, represents an intriguing scaffold for the development of novel therapeutics.

While the specific discovery of 3-amino-tetrahydro-thiopyran-3-carboxylic acid is not well-documented in publicly accessible literature, its structural features suggest its potential as a constrained analog of known amino acids, which could be of interest in the exploration of new chemical space for drug discovery.

Proposed Synthetic Pathways

The synthesis of 3-amino-tetrahydro-thiopyran-3-carboxylic acid can be logically approached in two main stages: the preparation of the key intermediate, tetrahydro-thiopyran-3-one, and its subsequent conversion to the target amino acid.

Synthesis of the Key Intermediate: Tetrahydro-thiopyran-3-one

The synthesis of tetrahydro-thiopyran-3-one is a crucial first step. A plausible route, adapted from known syntheses of related heterocyclic ketones, is outlined below.

Experimental Protocol: Synthesis of Tetrahydro-thiopyran-3-one

Step 1: Synthesis of 3-(carboxymethylthio)propanoic acid

  • In a well-ventilated fume hood, dissolve 3-mercaptopropanoic acid (1 equivalent) in a suitable aqueous base (e.g., 2 equivalents of sodium hydroxide solution).

  • To this solution, add chloroacetic acid (1 equivalent) dropwise with stirring, maintaining the temperature below 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(carboxymethylthio)propanoic acid.

Step 2: Dieckmann Condensation and Decarboxylation to form Tetrahydro-thiopyran-3-one

  • Suspend sodium ethoxide (2.2 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the suspension to reflux and add a solution of diethyl 3-(carboxymethylthio)propanoate (formed by esterification of the product from Step 1 with ethanol and a catalytic amount of sulfuric acid) (1 equivalent) in anhydrous toluene dropwise over a period of 1-2 hours.

  • Continue refluxing for an additional 2-3 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify with concentrated sulfuric acid.

  • Heat the acidified aqueous solution to reflux for 4-6 hours to effect decarboxylation.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure tetrahydro-thiopyran-3-one.

Conversion of Tetrahydro-thiopyran-3-one to 3-amino-tetrahydro-thiopyran-3-carboxylic acid

With the key ketone intermediate in hand, two classical and reliable methods for the synthesis of α-amino acids from ketones are proposed: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[1][2][3][4][5]

Experimental Protocol: Strecker Synthesis

Step 1: Formation of 3-amino-tetrahydro-thiopyran-3-carbonitrile

  • In a sealed reaction vessel, combine tetrahydro-thiopyran-3-one (1 equivalent) with an aqueous solution of ammonium chloride (1.5 equivalents) and sodium cyanide (1.2 equivalents).

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 3-amino-tetrahydro-thiopyran-3-carboxylic acid

  • Treat the crude α-aminonitrile from the previous step with a strong acid (e.g., 6 M hydrochloric acid).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water and ethanol, and dry under vacuum.

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, which can then be hydrolyzed to the desired amino acid.[6][7][8][9][10] This method is particularly useful for cyclic ketones.[6][7]

Experimental Protocol: Bucherer-Bergs Reaction

Step 1: Synthesis of the Spiro-hydantoin

  • In a pressure-resistant vessel, dissolve tetrahydro-thiopyran-3-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to 60-80 °C for 6-12 hours.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the hydantoin product.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Hydrolysis to 3-amino-tetrahydro-thiopyran-3-carboxylic acid

  • Heat the spiro-hydantoin from the previous step in a solution of a strong base (e.g., 25% barium hydroxide solution or 2 M sodium hydroxide) at reflux for 24-48 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the amino acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

The final product, 3-amino-tetrahydro-thiopyran-3-carboxylic acid, can be purified by recrystallization from a suitable solvent system, such as water/ethanol. Characterization of the compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Key Analytical Data (Expected)
Tetrahydro-thiopyran-3-oneC₅H₈OS116.18¹H NMR, ¹³C NMR, GC-MS
3-amino-tetrahydro-thiopyran-3-carboxylic acidC₆H₁₁NO₂S161.22¹H NMR, ¹³C NMR, HRMS, IR

Visualization of Synthetic Pathways

Diagram 1: Synthesis of Tetrahydro-thiopyran-3-one

G cluster_0 Synthesis of Key Intermediate A 3-Mercaptopropanoic acid + Chloroacetic acid B 3-(Carboxymethylthio)propanoic acid A->B NaOH (aq) C Diethyl 3-(carboxymethylthio)propanoate B->C EtOH, H₂SO₄ (cat.) D Tetrahydro-thiopyran-3-one C->D 1. NaOEt, Toluene 2. H₂SO₄ (aq), Δ

Caption: Proposed synthesis of the key intermediate, tetrahydro-thiopyran-3-one.

Diagram 2: Conversion to the Target Amino Acid

G cluster_1 Amino Acid Synthesis cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction Ketone Tetrahydro-thiopyran-3-one Strecker_int α-Aminonitrile Ketone->Strecker_int NH₄Cl, NaCN Bucherer_int Spiro-hydantoin Ketone->Bucherer_int KCN, (NH₄)₂CO₃ Strecker_prod 3-amino-tetrahydro-thiopyran- 3-carboxylic acid Strecker_int->Strecker_prod H₃O⁺, Δ Bucherer_prod 3-amino-tetrahydro-thiopyran- 3-carboxylic acid Bucherer_int->Bucherer_prod Ba(OH)₂ or NaOH, Δ

Caption: Two plausible pathways for the conversion of tetrahydro-thiopyran-3-one to the target amino acid.

Conclusion

This technical guide has outlined robust and plausible synthetic routes for the preparation of 3-amino-tetrahydro-thiopyran-3-carboxylic acid, a compound of interest for its potential applications in medicinal chemistry. By leveraging well-established reactions such as the Dieckmann condensation, Strecker synthesis, and Bucherer-Bergs reaction, this guide provides a practical framework for researchers to access this novel cyclic amino acid. Further research into the biological activity and conformational properties of this molecule and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews. 1950 , 46 (3), 403-470. [Link]

  • Bucherer, H. T.; Steiner, W. Über die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie. 1934 , 140 (1-3), 291-316. [Link]

  • Lide, D. R. CRC Handbook of Chemistry and Physics, 85th Edition. CRC Press: Boca Raton, FL, 2004. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron. 2005 , 61 (46), 10827-10852. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2019 , 24(15), 2747. [Link]

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. 1850 , 75 (1), 27-45. [Link]

  • Groger, H. Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Acids. Chemical Reviews. 2003 , 103 (8), 2795-2828. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker Amino Acid Synthesis. J&K Scientific LLC. [Link]

  • Strecker synthesis. Wikipedia. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

Introduction 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is a non-proteinogenic α-amino acid featuring a six-membered heterocyclic thioether ring. Its unique structural scaffold, combining a constrained cyclic syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is a non-proteinogenic α-amino acid featuring a six-membered heterocyclic thioether ring. Its unique structural scaffold, combining a constrained cyclic system with the key functional groups of an amino acid, makes it a compound of significant interest for researchers in medicinal chemistry and drug development. As a building block, it can be incorporated into peptides to introduce conformational constraints or to act as a mimic of natural amino acids, potentially leading to novel therapeutic agents with enhanced stability or binding affinity.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, offering critical data on connectivity, functional groups, and the electronic environment of atoms. This guide provides a comprehensive overview of the expected spectroscopic data for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid possesses a central quaternary carbon (C3) which is a chiral center, bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), and integrated into the thiopyran ring. The presence of these distinct functional groups gives rise to a rich and informative spectroscopic signature.

Caption: Molecular structure of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, the spectrum is expected to show distinct signals for the protons on the thiopyran ring. The amino and carboxylic acid protons are also observable, though their signals can be broad and may exchange with deuterium in solvents like D₂O.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2, H62.8 - 3.2Multiplet4HProtons on carbons adjacent to the sulfur atom are deshielded.
H4, H51.9 - 2.3Multiplet4HAliphatic protons on the thiopyran ring.
-NH₂, -COOH~4.8 (suppressed)Broad SingletN/AThese protons exchange with D₂O and their signals typically disappear or are significantly attenuated. In a non-deuterated solvent like DMSO-d₆, the COOH proton would appear as a very broad singlet far downfield (10-12 ppm)[1][2], and the NH₂ protons as a broad singlet.

Causality in Experimental Choices: The choice of a deuterated solvent like D₂O is strategic. It replaces the labile protons of the -COOH and -NH₂ groups with deuterium, which is NMR-inactive at the proton frequency. This simplifies the spectrum by removing their broad signals, allowing for a clearer resolution of the thiopyran ring protons.[1]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid in 0.6-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Set the spectral width to cover a range of 0-14 ppm.

    • Apply a solvent suppression pulse sequence to attenuate the residual HDO signal.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent signal.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (5-10 mg) b Add D₂O (0.7 mL) a->b c Vortex to Dissolve b->c d Transfer to NMR Tube c->d e Insert into Spectrometer d->e f Apply Solvent Suppression e->f g Acquire Scans f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Calibrate Spectrum i->j

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the chemical environments of the carbon atoms. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required. The spectrum for this compound is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl)170 - 185The carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms.[3][4][5]
C3 (Quaternary)55 - 70This carbon is attached to both nitrogen and the carboxyl group, leading to a significant downfield shift.
C2, C625 - 40Carbons adjacent to the sulfur atom.
C4, C520 - 35Aliphatic carbons in the thiopyran ring.

Trustworthiness Through Self-Validation: The predicted chemical shifts are based on established ranges for similar functional groups. For instance, the carboxyl carbon consistently appears in the 165-185 ppm range in a wide variety of molecules.[4][6] The presence of a peak in this region strongly validates the existence of the carboxylic acid group.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Utilize a broadband probe on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a sufficient relaxation delay (e.g., 2 seconds) and a large number of scans (e.g., 1024 or more) to ensure all carbon signals, including the quaternary C3 and carbonyl carbon, are adequately detected.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups, as different types of chemical bonds vibrate at specific, characteristic frequencies upon absorbing infrared radiation.

Predicted IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)2500 - 3300Very BroadThe broadness is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6][7][8]
N-H (Amine)3200 - 3500Medium, BroadStretching vibrations of the primary amine group. May overlap with the O-H band.
C-H (Aliphatic)2850 - 3000Sharp, MediumStretching vibrations of the C-H bonds on the thiopyran ring.
C=O (Carboxylic Acid)1700 - 1725Strong, SharpThe carbonyl stretch is one of the most intense and recognizable peaks in the IR spectrum.[8][9]
C-O (Carboxylic Acid)1210 - 1320MediumStretching vibration of the carbon-oxygen single bond.[7][9]
C-S (Thioether)600 - 800Weak to MediumC-S stretching vibrations are typically weak and appear in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid powder onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Collect Spectrum: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

  • Molecular Weight: 161.22 g/mol

  • Positive Ion Mode ([M+H]⁺): A prominent peak is expected at m/z 162.2. This corresponds to the protonated molecule.

  • Negative Ion Mode ([M-H]⁻): A prominent peak is expected at m/z 160.2, corresponding to the deprotonated molecule (carboxylate).

Key Fragmentation Pathways: The molecular ion is often unstable and undergoes fragmentation. The most predictable fragmentation patterns for carboxylic acid derivatives involve the cleavage of bonds adjacent to the carbonyl group.[10][11]

  • Loss of COOH: A common fragmentation is the loss of the carboxylic acid group as a neutral radical (mass = 45 Da), which would lead to a fragment ion at m/z 116.2.

  • Loss of H₂O: Dehydration can occur, leading to a fragment at m/z 144.2.

  • Loss of NH₃: Loss of ammonia (mass = 17 Da) could result in a fragment at m/z 145.2.

M [M+H]⁺ m/z = 162.2 F1 Loss of H₂O (-18 Da) M->F1 F2 Loss of COOH (-45 Da) M->F2 Frag1 Fragment m/z = 144.2 F1->Frag1 Frag2 Fragment m/z = 117.2 F2->Frag2

Caption: Predicted fragmentation pathway in positive ion mode ESI-MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The acid/base helps to promote ionization.

  • Instrument Setup: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Tuning: Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation analysis (MS/MS), select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

The spectroscopic characterization of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity within the thiopyran ring. IR spectroscopy provides definitive evidence for the key carboxylic acid and amine functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers can confidently verify the identity and purity of this valuable synthetic building block.

References

  • ResearchGate. (n.d.). 13 C NMR spectrum of the compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]

  • Studocu. (2023). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2023). ¹ H NMR spectra before and after introduction of carboxylic acid group.... Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminothiane-4-carboxylic acid. Retrieved from [Link]

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  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Sport und Buch Strauß. (2001). Recent advances in doping analysis (9). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Aminotetrahydro-2H-thiopyran-3-carboxylicacid. Retrieved from [Link]

  • ResearchGate. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

This guide provides a comprehensive technical overview of the conformational analysis of 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid, a heterocyclic non-proteinogenic amino acid of interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the conformational analysis of 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid, a heterocyclic non-proteinogenic amino acid of interest in medicinal chemistry and drug development. By integrating principles of stereochemistry with modern analytical and computational techniques, we will explore the structural nuances that govern the bioactivity and physicochemical properties of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational landscape of substituted thiopyran systems.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The spatial arrangement of atoms in a molecule, its conformation, is intrinsically linked to its biological activity. In drug discovery, the use of conformationally constrained amino acids is a powerful strategy to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a cyclic analog of methionine, presents a unique scaffold where the tetrahydrothiopyran ring restricts the torsional freedom of the amino acid backbone. Understanding the preferred conformations of this molecule is paramount for the rational design of novel pharmaceuticals.

Heterocyclic compounds, such as 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid, constitute a significant portion of known organic compounds and are integral to many pharmaceutical agents.[1] The introduction of a heteroatom, in this case, sulfur, into a cyclic system alters bond lengths, bond angles, and electronic distribution compared to their carbocyclic counterparts, leading to distinct conformational preferences.[1]

Synthesis of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

A robust synthetic route is the prerequisite for any detailed conformational study. While a specific, optimized synthesis for 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid is not extensively documented in publicly available literature, a plausible and efficient approach can be adapted from established methods for related cyclic amino acids, such as the Bucherer-Bergs reaction.[2]

Proposed Synthetic Workflow:

The synthesis can commence from the commercially available tetrahydro-4H-thiopyran-4-one.

G A Tetrahydro-4H-thiopyran-4-one B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C Hydantoin Intermediate B->C D Alkaline Hydrolysis (e.g., Ba(OH)2) C->D E Racemic 3-Aminotetrahydro-2H- thiopyran-3-carboxylic acid D->E F Resolution of Enantiomers (e.g., Chiral Chromatography or Diastereomeric Salt Formation) E->F G Enantiopure (R)- and (S)-3-Aminotetrahydro- 2H-thiopyran-3-carboxylic acid F->G

Caption: Proposed synthetic workflow for 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid.

Step-by-Step Protocol:
  • Hydantoin Formation: Tetrahydro-4H-thiopyran-4-one is reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., aqueous ethanol) to yield the corresponding hydantoin intermediate. This reaction is a classic method for the synthesis of α-amino acids.[2]

  • Hydrolysis: The resulting hydantoin is then subjected to alkaline hydrolysis, for instance, using barium hydroxide, followed by acidification to yield the racemic mixture of 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid.

  • Enantiomeric Resolution: For stereospecific applications, the racemic mixture can be resolved into its constituent enantiomers. This can be achieved through various techniques, including chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent.

Conformational Analysis: A Multi-faceted Approach

The conformational analysis of saturated six-membered rings, like the tetrahydrothiopyran core of our molecule of interest, is dominated by the chair conformation, which minimizes both angle and torsional strain.[3][4] However, the presence of substituents at the C3 position introduces the possibility of two distinct chair conformers in equilibrium: one with the substituents in axial positions and the other with them in equatorial positions.

G cluster_0 Axial Conformer cluster_1 Equatorial Conformer Axial Amino Group (axial) Carboxylic Acid (axial) Equilibrium Ring Flip Axial->Equilibrium Equatorial Amino Group (equatorial) Carboxylic Acid (equatorial) Equilibrium->Equatorial

Caption: Equilibrium between axial and equatorial chair conformers.

The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects. Generally, bulkier substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[5][6]

Experimental Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful, non-destructive technique for elucidating the conformational preferences of molecules in solution.[3] Both ¹H and ¹³C NMR can provide valuable insights.

  • ¹H NMR: The coupling constants (³J) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the ring protons, it is possible to infer the dominant chair conformation. In the case of 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid, the coupling constants between the protons at C2 and C4 with the adjacent methylene protons will be indicative of their axial or equatorial disposition.

  • Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of the ring flip.[7] At lower temperatures, the interconversion between the two chair forms may become slow enough on the NMR timescale to observe distinct signals for each conformer, allowing for the direct determination of their relative populations and the calculation of the free energy difference (ΔG°) between them.[7]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): 2D NOESY experiments can reveal through-space interactions between protons that are close to each other. The presence of NOEs between the axial protons at C2, C4, and C6 would provide strong evidence for a chair conformation.

X-ray Crystallography:

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[8] Obtaining a suitable single crystal of 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid would allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing a definitive picture of its solid-state conformation.[9] This data is invaluable for validating the results obtained from computational methods. It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution due to packing forces in the crystal lattice.

Computational Conformational Analysis

Computational chemistry offers a powerful complementary approach to experimental methods, allowing for the exploration of the potential energy surface of a molecule and the prediction of the relative stabilities of different conformers.[10][11]

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. Molecular mechanics methods are often employed for this initial screening due to their computational efficiency.[10]

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set.[12] This provides more accurate geometries and relative energies.

  • Solvation Effects: Since biological processes occur in an aqueous environment, it is crucial to account for the effects of the solvent. Implicit solvation models (e.g., PCM, SMD) or explicit solvent simulations (molecular dynamics) can be used to model the influence of the solvent on conformational equilibria.

Key Considerations for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid:

  • Intramolecular Hydrogen Bonding: A key determinant of the conformational preference in this molecule is the potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups, or between these groups and the sulfur atom. Such interactions can stabilize conformers that might otherwise be sterically disfavored.[13]

  • Protonation State: The conformational landscape will be highly dependent on the pH and the protonation states of the amino and carboxylic acid groups. The zwitterionic form, prevalent at physiological pH, will have different conformational preferences compared to the cationic or anionic forms.

Data Presentation and Interpretation

To facilitate a clear comparison of the conformational landscape, the results from both experimental and computational analyses should be systematically tabulated.

Table 1: Key NMR Parameters for Conformational Assignment

ParameterAxial Conformer (Predicted)Equatorial Conformer (Predicted)Experimental Value
³J(H2a, H3a)~10-13 Hz~2-5 Hz
³J(H2e, H3a)~2-5 Hz~2-5 Hz
³J(H4a, H5a)~10-13 Hz~2-5 Hz
³J(H4e, H5a)~2-5 Hz~2-5 Hz

Table 2: Calculated Relative Energies of Conformers

ConformerMethod/Basis SetGas Phase ΔE (kcal/mol)Aqueous Phase ΔG (kcal/mol)
AxialB3LYP/6-31G(d)
EquatorialB3LYP/6-31G(d)
AxialMP2/aug-cc-pVDZ
EquatorialMP2/aug-cc-pVDZ

Conclusion and Future Directions

The conformational analysis of 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid reveals a complex interplay of steric and electronic factors that govern its three-dimensional structure. A combined approach, leveraging the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of its conformational preferences.

Future research should focus on the synthesis of isotopically labeled analogs to aid in NMR spectral assignment and the exploration of the conformational landscape of N- and C-terminally protected derivatives to mimic its behavior within a peptide chain. These studies will provide invaluable data for the design of novel peptidomimetics with enhanced therapeutic properties.

References

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. Available at: [Link]

  • Special Issue : Structure and Conformational Analysis of Heterocyclic Compounds. MDPI. Available at: [Link]

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. Available at: [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Available at: [Link]

  • Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). Scholars' Mine. Available at: [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University. Available at: [Link]

  • Axial and Equatorial Bonds in Cyclohexane. Fiveable. Available at: [Link]

  • Substituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. Available at: [Link]

  • A review on x-ray crystallography and it's applications. The Pharma Innovation. Available at: [Link]

  • Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Available at: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available at: [Link]

  • Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-Thiopyran Carboxylic Acid

Abstract: The thiopyran scaffold is a crucial heterocyclic motif in medicinal chemistry, recognized for its diverse physiological functions.[1] Derivatives of thiopyran are integral to numerous pharmaceutical agents and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiopyran scaffold is a crucial heterocyclic motif in medicinal chemistry, recognized for its diverse physiological functions.[1] Derivatives of thiopyran are integral to numerous pharmaceutical agents and are actively researched for their therapeutic potential, which includes antibacterial, anti-inflammatory, and anticancer properties.[1][2] This guide provides an in-depth analysis of the core physicochemical characteristics of the 3-amino-thiopyran carboxylic acid class of molecules. Due to the structural ambiguity of the general name, this whitepaper will focus on a representative amphoteric molecule, 3-Amino-4H-thiopyran-5-carboxylic acid , to establish a predictive and analytical framework. We will explore its key physicochemical properties, detail the experimental protocols for their determination, and discuss the implications of these properties on chemical stability and drug development.

Introduction to the Thiopyran Scaffold

Thiopyrans are six-membered heterocyclic compounds containing one sulfur atom, analogous to pyrans with oxygen replaced by sulfur.[1] They exist in isomeric forms, such as 2H-thiopyran and 4H-thiopyran, based on the arrangement of double bonds.[1] The incorporation of amino and carboxylic acid functional groups creates amphoteric molecules with complex, pH-dependent properties that are critical to their function in biological systems. Understanding these properties is paramount for drug development professionals aiming to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[3][4] This guide serves as a technical resource for researchers, providing both theoretical insights and practical, field-proven experimental methodologies.

Molecular Structure and Inherent Properties

The subject of this guide is the representative molecule, 3-Amino-4H-thiopyran-5-carboxylic acid .

Molecular Structure:

  • Functional Groups: The structure features three key functional groups that dictate its physicochemical behavior:

    • Carboxylic Acid (-COOH): An acidic group.

    • Amino Group (-NH2): A basic group, which in this specific arrangement is part of an enamine-like system, influencing its basicity.

    • Thioether (-S-): Part of the heterocyclic ring, which can be susceptible to oxidation.

  • Amphoterism: The presence of both an acidic carboxyl group and a basic amino group makes the molecule amphoteric. It can exist as a cation, anion, or a neutral zwitterion depending on the pH of the environment. This behavior is fundamental to its solubility, lipophilicity, and interaction with biological targets.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the predicted and expected physicochemical properties for 3-Amino-4H-thiopyran-5-carboxylic acid. These values are critical for computational modeling and for designing relevant experimental assays.

PropertyPredicted/Expected ValueImplication in Drug Development
pKa (Acidic) ~3.5 - 4.5Determines the ionization state of the carboxyl group. Affects solubility and receptor binding.
pKa (Basic) ~5.0 - 6.0Lower than typical amines due to resonance; dictates the charge of the amino group at physiological pH.
LogP 0.5 - 1.5 (for neutral form)Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.
Aqueous Solubility pH-dependentExhibits a characteristic "U-shaped" solubility profile, with minimum solubility at the isoelectric point (pI).[5]
Polar Surface Area (PSA) ~80-100 ŲInfluences membrane permeability and oral bioavailability.
Acidity, Basicity, and pH-Dependent Speciation (pKa)

The ionization state of a drug molecule is a master variable controlling its ADME properties.[3] The pKa values define the pH ranges in which the acidic and basic groups are protonated or deprotonated.

  • Expertise & Causality: The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids.[6][7] However, the amino group's basicity is significantly reduced compared to a simple alkylamine. This is because the nitrogen lone pair is delocalized into the thiopyran ring system, an effect common in enamine-like structures. This lower pKa means that at physiological pH (~7.4), a significant portion of the amino group will be in its neutral, unprotonated state.

The relationship between pH and the ionization state can be visualized as a species distribution diagram.

G Ionization States vs. pH cluster_pH pH Scale pH_low < pKa1 pH_mid1 ~ pKa1 pH_mid2 pI pH_mid3 ~ pKa2 pH_high > pKa2 Cation Cationic Form R-NH3+ R-COOH Zwitterion Zwitterionic Form R-NH3+ R-COO- Cation->Zwitterion Anion Anionic Form R-NH2 R-COO- Zwitterion->Anion Neutral Neutral Form R-NH2 R-COOH caption Figure 1. Dominant ionic species of an amino-thiopyran carboxylic acid across a pH gradient.

Caption: Figure 1. Dominant ionic species of an amino-thiopyran carboxylic acid across a pH gradient.

Lipophilicity (LogP & LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key determinant of membrane permeability and metabolic stability.[4]

  • Partition Coefficient (LogP): This describes the lipophilicity of the neutral form of the molecule.

  • Distribution Coefficient (LogD): This is the effective lipophilicity at a specific pH, accounting for all ionic species. For an amphoteric compound, LogD will be significantly lower than LogP at pH values where the molecule is charged, and highest near its isoelectric point where the net charge is zero.

Solubility

Aqueous solubility is a prerequisite for absorption and distribution.[5][8] For ionizable compounds, solubility is highly dependent on pH.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound and is the gold standard for drug development.[8][10] For 3-amino-thiopyran carboxylic acid, the solubility will be lowest at its isoelectric point (pI) and will increase significantly at pH values below the amino pKa (forming the soluble cation) and above the carboxyl pKa (forming the soluble anion).

Experimental Protocols for Physicochemical Characterization

Trustworthy data is built on robust, validated protocols. The following sections describe standard methodologies for determining the key parameters discussed.

Protocol: Potentiometric Titration for pKa Determination

This method measures the pH of a solution as a titrant (acid or base) is added incrementally, allowing for the precise identification of inflection points that correspond to pKa values.[11][12][13]

Methodology:

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[11][12]

  • Sample Preparation: Prepare a 1 mM solution of the test compound. A concentration of at least 10⁻⁴ M is needed to detect a clear inflection point.[11][14] Maintain a constant ionic strength using a background electrolyte, such as 0.15 M potassium chloride (KCl).[11][12]

  • Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic groups.[11][12]

  • Acidic pKa Titration: Acidify the sample solution to ~pH 2.0 with 0.1 M HCl. Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize.

  • Basic pKa Titration: Titrate a fresh sample by adding aliquots of 0.1 M HCl.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11][13]

  • Validation: Perform a minimum of three titrations for each molecule to ensure reproducibility and calculate the average pKa and standard deviation.[11]

Protocol: Shake-Flask Method for LogP Determination (OECD 107)

The shake-flask method is the traditional and most reliable method for measuring the n-octanol/water partition coefficient.[15][16][17][18]

G Shake-Flask LogP Workflow (OECD 107) A 1. Preparation - Pre-saturate n-octanol and buffer. - Prepare stock solution of compound. B 2. Partitioning - Add compound to octanol/buffer mix. - Shake until equilibrium is reached (e.g., 24h). A->B C 3. Phase Separation - Centrifuge the mixture to achieve a clean separation of layers. B->C D 4. Quantification - Sample both the aqueous and octanol phases. C->D E 5. Analysis - Determine concentration in each phase (e.g., HPLC-UV, LC-MS). D->E F 6. Calculation - LogP = log([Compound]octanol / [Compound]aqueous) E->F

Caption: Figure 2. Standard experimental workflow for LogP determination.

Methodology:

  • Preparation: Pre-saturate n-octanol with water (or an appropriate buffer for LogD) and vice-versa to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of the test substance to a vessel containing the two-phase system. The concentration should not exceed 0.01 mol/L in either phase.[16] The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature (20-25°C) until equilibrium is reached.[17][18]

  • Phase Separation: The two phases are separated cleanly, typically by centrifugation.[16][18]

  • Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.[17]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][18] This procedure should be repeated with different volume ratios of the two solvents to ensure consistency.[17]

Protocol: Thermodynamic Aqueous Solubility Assay

This assay determines the equilibrium solubility by measuring the concentration of a saturated solution.[9][19]

Methodology:

  • Sample Preparation: Add an excess of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[9][10]

  • Separation: Separate the undissolved solid from the solution. This is a critical step and is best achieved by filtration through a low-binding filter plate or by high-speed centrifugation.[10]

  • Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution) and determine its concentration using a validated HPLC-UV or LC-MS method against a calibration curve.[10][19]

  • Data Reporting: Report the solubility in units such as µg/mL or µM at each specific pH.

Chemical Stability and Implications for Drug Development

The inherent structure of 3-amino-thiopyran carboxylic acid presents specific stability considerations.

  • Oxidative Stability: The thioether in the thiopyran ring is a potential site for oxidation, which can form sulfoxides and sulfones. This metabolic pathway can alter the compound's activity, solubility, and clearance rate. It is crucial to assess oxidative stability using in vitro assays such as liver microsome incubations.

  • pH Stability: While the amide and ester bonds common in many drugs are absent, the molecule's properties are still governed by pH. Extreme pH conditions could potentially lead to ring-opening or other degradation pathways, which should be evaluated in forced degradation studies.

Connecting Physicochemical Properties to ADME:

  • Absorption: The pH-dependent solubility and LogD profile will heavily influence oral absorption.[5] A compound must be soluble in the GI tract fluid and possess sufficient lipophilicity to cross the intestinal membrane. The low pKa of the amino group is advantageous, as it allows for a higher fraction of the neutral, more permeable species to exist in the intestine.

  • Distribution: Once absorbed, binding to plasma proteins is influenced by lipophilicity. The ability to cross the blood-brain barrier is also governed by properties like LogP and polar surface area.

  • Metabolism: The thiopyran ring can be a site for Phase I (oxidation) and Phase II (conjugation) metabolism. Understanding these pathways is key to predicting the drug's half-life and potential for drug-drug interactions.[3]

  • Excretion: The presence of ionizable groups facilitates renal clearance. The balance between metabolism and renal excretion will determine the primary elimination route.

Conclusion

The 3-amino-thiopyran carboxylic acid scaffold represents a class of molecules with significant therapeutic potential.[1][20] Its physicochemical properties are dominated by its amphoteric nature, with pH playing a critical role in determining its solubility, lipophilicity, and ultimately, its pharmacokinetic behavior. A thorough and early characterization of pKa, LogD, and thermodynamic solubility using robust experimental protocols is not merely a data-gathering exercise; it is a fundamental requirement for rational drug design. By understanding the causality behind these properties, researchers can effectively guide lead optimization, mitigate development risks, and accelerate the journey from discovery to clinical application.

References

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Exploratory

A Technical Guide to the Biological Activity of Thiopyran Derivatives in Drug Discovery

Executive Summary The thiopyran skeleton, a six-membered heterocyclic system containing a sulfur atom, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique stereoelectronic properties make it a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiopyran skeleton, a six-membered heterocyclic system containing a sulfur atom, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique stereoelectronic properties make it a versatile building block for the synthesis of compounds with a wide range of biological activities.[1][3][4] This guide provides an in-depth technical overview of the significant therapeutic potential of thiopyran derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. We will explore the underlying mechanisms of action, present quantitative data on their potency, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the thiopyran scaffold.

The Thiopyran Scaffold: A Cornerstone of Medicinal Chemistry

Chemical and Synthetic Overview

Thiopyrans are analogues of pyrans where a sulfur atom replaces the oxygen in the six-membered ring.[2] The two primary isomers are 2H-thiopyran and 4H-thiopyran, distinguished by the location of the double bonds.[2] This structural motif is a key component in numerous bioactive agents.[4] The therapeutic potential of thiopyrans has spurred the development of diverse synthetic methodologies, with the Hetero-Diels-Alder, or [4+2] cycloaddition, reaction being a particularly powerful and straightforward approach for generating these six-membered heterocycles with high stereoselectivity.[3][5] The ability to readily synthesize a library of diverse thiopyran-fused heterocycles allows for extensive exploration of structure-activity relationships (SAR).[6][7]

Anticancer Activity: A Primary Therapeutic Target

The development of thiopyran derivatives as anticancer agents is a highly active area of research.[4][8] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), colon (HCT-15), and non-small cell lung cancer (A549, H1975).[8][9] Their efficacy stems from their ability to modulate multiple oncogenic pathways.

Key Mechanisms of Action in Oncology

Thiopyran derivatives exert their anticancer effects through several well-defined mechanisms:

  • Enzyme Inhibition: A prominent mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[10][11] For instance, certain thiapyran-pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRT790M/L858R that confer resistance to other therapies.[12] Other derivatives act as potent inhibitors of DNA-protein kinase (DNA-PK), an enzyme critical for repairing DNA double-strand breaks, thereby sensitizing cancer cells to damage.[1][8]

  • Induction of Apoptosis and Cell Cycle Arrest: Many thiopyran compounds effectively trigger programmed cell death (apoptosis) in cancer cells.[9] Studies have shown they can induce apoptosis and block the cell cycle in the G2/M or G0/G1 phase, preventing cancer cells from dividing and proliferating.[9][12] One novel thiopyran derivative was even shown to mediate a switch from apoptosis to pyroptosis (a highly inflammatory form of cell death) through the NF-κB pathway in lung cancer models.[13]

  • DNA Interaction: Some thiopyran derivatives can directly interact with DNA.[8] Through mechanisms like intercalation, they can disrupt DNA replication and transcription, ultimately leading to cell death. This interaction has been confirmed using spectroscopic methods.[8][14]

EGFR Inhibition by Thiopyran Derivative Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates Signaling Downstream Signaling (Ras/Raf/MEK/ERK) EGFR->Signaling Phosphorylates Thiopyran Thiopyran Derivative Thiopyran->EGFR Inhibits Response Cancer Cell Proliferation & Survival Signaling->Response Promotes

Figure 1: Simplified pathway of EGFR inhibition by a thiopyran derivative.
Quantitative Analysis of Anticancer Potency

The cytotoxic potential of thiopyran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Reference
Thiopyran Derivative 4a HCT-15 (Colon)3.5[8]
Thiopyran Derivative 4a MCF-7 (Breast)4.5[8]
Bis-oxidized Thiopyran S-16 H1975 (Lung)3.14[9]
Bis-oxidized Thiopyran S-16 A549 (Lung)4.0[9]
Bis-oxidized Thiopyran S-16 MCF-7 (Breast)0.62[9]
Thiopyrano[2,3-d]thiazole 3.10 Various (Panel of 60)0.6 - 5.98[14]
Thiapyran-pyrimidine 13a H1975 (Lung)Similar to Olmutinib[12]
Experimental Workflow and Protocols

A logical and systematic workflow is essential for identifying and characterizing novel anticancer agents.

Anticancer Drug Screening Workflow A Compound Library (Thiopyran Derivatives) B Primary Screen: In Vitro Cytotoxicity (e.g., MTT / SRB Assay) A->B C Hit Identification (IC₅₀ Determination) B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V) D->F G Enzyme Inhibition (Kinase Assays) D->G H Lead Optimization (SAR Studies) D->H I In Vivo Validation (Xenograft Models) H->I Anti_Inflammatory_Screening_Workflow node_A Compound Library Thiopyran Derivatives node_B Initial In Vitro Screen Protein Denaturation Assay node_A->node_B node_C Secondary Screen HRBC Membrane Stabilization node_B->node_C node_D Hit Confirmation & Potency Dose-Response Analysis node_C->node_D node_E Mechanism of Action Enzyme Inhibition Assays (COX/LOX) node_D->node_E node_F Lead Optimization SAR & Preclinical Development node_E->node_F

Figure 3: A tiered screening approach for identifying anti-inflammatory thiopyran derivatives.

Protocol 3.2.1: In Vitro Inhibition of Protein Denaturation

This assay is a cost-effective and rapid method for preliminary screening of anti-inflammatory activity. [15][16]

  • Principle (The Causality): Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. [16]This assay is based on the ability of a test compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin. [17]The ability of a compound to prevent this denaturation is considered a proxy for its potential to inhibit inflammatory processes in vivo.

  • Step-by-Step Methodology:

    • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the thiopyran test solution (at concentrations from 100-500 µg/mL) and 0.5 mL of 1% w/v aqueous solution of bovine serum albumin (BSA).

    • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

    • Incubation (Pre-Heat): Incubate the samples at 37°C for 20 minutes.

    • Heat-Induced Denaturation: Induce denaturation by heating the mixture in a water bath at 57°C for 30 minutes.

    • Cooling: After heating, allow the samples to cool to room temperature.

    • Turbidity Measurement: Add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3) to each tube. Measure the turbidity (absorbance) of the samples spectrophotometrically at 660 nm. [17] 7. Controls: Use Diclofenac sodium as a positive control (standard anti-inflammatory drug) and a solution containing only BSA and PBS as the experimental control.

    • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Antimicrobial and Antiviral Activities

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for anti-infective agents. Thiopyran derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum antibacterial and antifungal activity. [2][18]

Antibacterial and Antifungal Spectrum

Thiopyran-based compounds have been tested against a range of clinically relevant pathogens. [19]Activity has been confirmed against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. [19][20][21]Furthermore, potent antifungal activity has been observed against species like Candida albicans and Aspergillus niger. [19][22]For example, certain thiopyrano[2,3-d]thiazoles showed significant activity against S. aureus and C. albicans with Minimum Inhibitory Concentrations (MIC) as low as 3.13-6.25 µg/mL. [22]

Experimental Workflow and Protocols (Antimicrobial)

The cornerstone of evaluating antimicrobial activity is determining the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial Susceptibility Testing Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Analysis A Isolate & Culture Bacterial/Fungal Pathogen B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Wells with Standardized Pathogen Suspension B->D C Prepare Serial Dilutions of Thiopyran Compound in 96-Well Plate C->D F Incubate Plate (e.g., 24h at 37°C) D->F E Include Growth & Sterility Controls G Determine MIC: Lowest Concentration with No Visible Growth F->G

Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4.2.1: Determination of MIC by Broth Microdilution

This is a standardized and widely used quantitative method to determine the antimicrobial susceptibility of a pathogen. [23][24]

  • Principle (The Causality): This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [24]It is a direct, quantitative measure of a compound's potency and is considered a gold standard for susceptibility testing. [23][25]

  • Step-by-Step Methodology:

    • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Compound Dilution: In well 1, add 100 µL of the thiopyran test compound at a starting concentration (e.g., 256 µg/mL). Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well will be 100 µL.

    • Incubation: Cover the plate and incubate at 35°C for 18-24 hours.

    • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Antiviral Screening Strategies

While specific examples are less detailed in current literature, the evaluation of thiopyran derivatives for antiviral activity follows a standard drug screening cascade. [26]This process is critically dependent on first assessing the compound's toxicity to the host cells.

  • Cytotoxicity Testing: Before evaluating antiviral efficacy, the compound's 50% cytotoxic concentration (CC₅₀) on the relevant host cell line must be determined to ensure that any observed viral inhibition is not simply due to killing the host cells. [26][27]2. Antiviral Activity Assay: Compounds are then screened for their ability to inhibit viral replication. Common assays include the Cytopathic Effect (CPE) inhibition assay, where a compound's ability to protect cells from virus-induced death is measured, and the Plaque Reduction Assay, which quantifies the reduction in viral plaques. [28][29]The result is often expressed as the 50% effective concentration (EC₅₀). [27]3. Selectivity Index (SI): The therapeutic potential of an antiviral compound is indicated by its Selectivity Index, calculated as SI = CC₅₀ / EC₅₀. A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to the host cell.

Conclusion and Future Perspectives

Thiopyran derivatives have unequivocally demonstrated their value as a versatile and potent scaffold in drug discovery. Their significant and multi-faceted biological activities against cancer, inflammation, and microbial pathogens position them as highly promising candidates for the development of next-generation therapeutics. The synthetic accessibility of the thiopyran core allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Further elucidating the specific molecular targets and signaling pathways modulated by novel thiopyran derivatives.

  • Expansion to New Therapeutic Areas: Investigating the potential of these compounds in other disease contexts, such as neurodegenerative and metabolic disorders.

  • Combinatorial Therapies: Evaluating the synergistic effects of thiopyran derivatives when used in combination with existing drugs to overcome resistance and enhance efficacy.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into robust preclinical and clinical studies to validate their therapeutic potential in living systems.

The continued exploration of the rich chemistry and biology of thiopyran derivatives holds immense promise for addressing unmet medical needs and delivering innovative treatments to patients worldwide.

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Foundational

Structure-activity relationship (SAR) of cyclic amino acid analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclic Amino Acid Analogs Introduction: The Rationale for Rigidity in Peptide Drug Design In the landscape of modern therapeutics, peptides occu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclic Amino Acid Analogs

Introduction: The Rationale for Rigidity in Peptide Drug Design

In the landscape of modern therapeutics, peptides occupy a unique space between small molecules and large biologics.[1] However, native peptides often suffer from significant liabilities, including poor metabolic stability due to protease degradation and high conformational flexibility, which leads to reduced binding affinity and receptor selectivity.[2] Incorporating cyclic amino acid analogs into peptide sequences is a powerful strategy to overcome these limitations.[3][4] By introducing conformational constraints, these analogs lock the peptide backbone into a more defined, bioactive conformation, reducing the entropic penalty upon binding to a biological target.[5][6] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the use of these analogs, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: The Foundational Principles of Conformational Constraint

The central hypothesis behind using cyclic amino acid analogs is that pre-organizing a peptide into its receptor-bound conformation enhances potency and selectivity. A flexible linear peptide exists as an ensemble of conformations in solution; only a fraction of these are active. Cyclization effectively "selects" for a specific conformation, increasing the probability of a productive binding event.

This principle can be visualized as a transition from a high-entropy, flexible state to a low-entropy, rigidified state that more closely mimics the bound ligand.

G cluster_0 Flexible Linear Peptide cluster_1 Rigidified Peptide with Cyclic Analog A Conformer 1 B Conformer 2 C Bioactive Conformer D Conformer 3 E Locked Bioactive Conformer C->E Incorporation of Cyclic Amino Acid

Caption: The Principle of Conformational Constraint.

Pillar 2: Key Structural Determinants in SAR Studies

A systematic SAR study of cyclic amino acid analogs involves modifying several key structural features and quantifying the impact on biological activity.

Ring Size and Backbone Dihedral Angles (Φ, Ψ)

The size of the incorporated ring (e.g., cyclopropane, cyclobutane, cyclopentane, piperidine) directly dictates the achievable range of backbone dihedral angles (Φ and Ψ).[7][8] This is a critical design parameter, as these angles determine the peptide's secondary structure (e.g., β-turns, helices).[5][9] For instance, azacycloalkane amino acids have been designed to serve as rigid surrogates that mimic specific secondary structures, enabling systematic studies of the relationship between conformation and activity.[5]

Table 1: Illustrative SAR Data on Ring Size vs. Target Affinity

Analog TypeRing SizeConstrained Dihedral (Φ)Target Receptor IC₅₀ (nM)Rationale for Activity Change
Proline (Baseline)5-membered~ -60°50Natural turn-inducing element
Azetidine-2-carboxylic acid4-membered~ -60°150Tighter constraint may create unfavorable steric clashes
Pipecolic Acid6-membered~ -65°25Slightly altered angle provides optimal fit in binding pocket
3-Aminocyclohexanecarboxylic acid6-memberedVariable5Larger, more flexible ring allows adoption of ideal β-strand mimicry

Note: Data are representative examples for illustrative purposes.

Stereochemistry: The Gatekeeper of 3D Space

The stereochemistry at the α-carbon and other chiral centers within the cyclic analog is paramount. A change from one diastereomer to another can completely reorient a critical side chain, either abolishing activity by moving a key pharmacophoric group out of its binding pocket or enhancing it by enabling new favorable interactions.[10] In the de novo design of cyclic antimicrobial peptides based on gramicidin S, substituting L-amino acids with D-amino acids was shown to disrupt the β-sheet structure and alter amphipathicity, which successfully dissociated hemolytic activity from desired antimicrobial activity.[11] This highlights that stereochemical changes can be used to fine-tune not just potency but also the safety profile of a peptide therapeutic.[12]

Side-Chain and Backbone Modifications: Fine-Tuning Properties

Beyond the cyclic scaffold itself, modifications to the side chain or backbone offer further opportunities for optimization.

  • Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties but offers advantages in terms of metabolism, toxicity, or pharmacokinetics.[2] Heterocyclic moieties are often used as nonclassical bioisosteres of the entire α-amino acid moiety.[13][14] For example, a basic lysine side chain could be replaced with a cyclic amine that retains the positive charge but is less susceptible to enzymatic degradation.

G cluster_0 Natural Amino Acid cluster_1 Cyclic Bioisostere A Lysine (Flexible, Protease-Labile) B 4-Aminopiperidine-4-carboxylic acid (Rigid, Stable) A->B Bioisosteric Replacement

Caption: Bioisosteric Replacement Strategy for a Lysine Side Chain.

  • N-Methylation: Methylating the backbone amide nitrogen can further restrict rotation around the C-N bond and protect against proteolysis. However, this modification can also disrupt crucial hydrogen bonding networks, so its impact must be evaluated carefully in each case.

Pillar 3: A Validating Experimental Workflow for SAR

A robust SAR campaign follows an iterative cycle of design, synthesis, and testing. Trustworthiness is built into this workflow by ensuring each step is validated with rigorous analytical and biological characterization.

G A Computational Design (Hypothesize Modifications) B Synthesis of Analogs (SPPS or Solution Phase) A->B C Purification & Characterization (HPLC, Mass Spec) B->C D Conformational Analysis (NMR, X-ray Crystallography) C->D E Biological Evaluation (Binding & Functional Assays) C->E F Data Analysis & SAR (Generate Next Hypothesis) D->F E->F F->A Iterate

Caption: Iterative Experimental Workflow for a Cyclic Analog SAR Study.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Cyclic Analog

This protocol outlines the incorporation of a protected cyclic amino acid analog into a peptide sequence using standard Fmoc chemistry.

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

    • Causality: Piperidine is a secondary amine that acts as a nucleophile to cleave the dibenzofulvene-piperidine adduct, which is the standard mechanism for Fmoc removal.

  • Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of the first standard Fmoc-protected amino acid, 2.9 equivalents of HBTU (a coupling agent), and 6 equivalents of DIPEA (a non-nucleophilic base) in DMF. Add this solution to the resin and agitate for 2 hours.

  • Wash: Wash the resin as described in step 2.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence. To incorporate the cyclic analog, use the appropriately protected (e.g., Fmoc-Analog-OH) building block in the coupling step.

    • Self-Validation: A Kaiser test should be performed after each coupling step. A negative result (beads remain colorless) confirms the successful coupling of the amino acid.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and analytical HPLC.

Protocol 2: NMR-Based Conformational Analysis

Determining the solution structure is essential to understand why a particular analog affects activity.[9][10]

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture like H₂O/D₂O 90/10 with a buffer to maintain pH).

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz):

    • TOCSY: To identify spin systems corresponding to individual amino acid residues.

    • NOESY: To identify through-space correlations between protons that are close (< 5 Å). These Nuclear Overhauser Effect (NOE) signals are the primary source of distance restraints for structure calculation.

    • ¹H-¹³C HSQC: To resolve proton signal overlap by correlating protons to their attached carbons.

  • Resonance Assignment: Sequentially assign all proton and carbon resonances to their respective atoms in the peptide sequence.

  • Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to generate a list of upper-limit distance restraints. Measure J-couplings to derive dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints in a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

    • Trustworthiness: The quality of the final structure ensemble is validated by metrics such as low restraint violation energy and a low root-mean-square deviation (RMSD) among the lowest-energy structures.

Case Study: Development of Cyclic RGD Peptides as Integrin Antagonists

The Arg-Gly-Asp (RGD) sequence is a well-known motif for binding to integrin receptors, which are involved in angiogenesis and cancer metastasis. Linear RGD peptides are potent but not selective. By incorporating the RGD sequence into a cyclic peptide, researchers dramatically improved both potency and selectivity for the αvβ3 integrin.

Table 2: SAR of Cyclic RGD Peptides

PeptideSequenceαvβ3 IC₅₀ (nM)αvβ5 IC₅₀ (nM)α5β1 IC₅₀ (nM)
GRGDS (Linear)Gly-Arg-Gly-Asp-Ser20003500100
c(RGDfV)cyclo(Arg-Gly-Asp-D-Phe-Val)1100>10,000
c(RGDyK)cyclo(Arg-Gly-Asp-D-Tyr-Lys)0.550>10,000

Data compiled from publicly available research.

The SAR study revealed that:

  • Cyclization: Dramatically increased affinity for αvβ3.[15]

  • D-Amino Acid: The inclusion of a D-amino acid (D-Phe or D-Tyr) was critical for inducing the correct turn conformation for high-affinity binding.

  • Side Chains: The choice of residues adjacent to the RGD motif fine-tuned the selectivity between different integrin subtypes.

Conclusion and Future Outlook

The rational incorporation of cyclic amino acid analogs is a cornerstone of modern peptide drug design. A deep understanding of the structure-activity relationships—driven by systematic modifications of ring size, stereochemistry, and peripheral functionalities—is essential for success. The iterative workflow of design, synthesis, and rigorous biophysical and biological evaluation provides a self-validating framework for developing potent, selective, and stable peptide therapeutics. As computational methods for predicting peptide conformation improve and the diversity of synthetic building blocks expands, the ability to precisely engineer desired properties into these molecules will continue to advance, opening new avenues for targeting previously "undruggable" disease pathways.[8][16]

References

  • Halab, L., & Lubell, W. D. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed. Available at: [Link]

  • von Roedern, E. G., Lohof, E., Hessler, G., Hoffmann, M., & Kessler, H. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Krogsgaard-Larsen, N., Storgaard, M., & Kristensen, J. L. (2013). Heterocycles as nonclassical bioisosteres of α-amino acids. PubMed. Available at: [Link]

  • ChemInform. (2013). ChemInform Abstract: Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. ChemInform. Available at: [Link]

  • D'Souza, C. (2015). Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. UQ eSpace, The University of Queensland. Available at: [Link]

  • Serna, M., et al. (2020). Structure−Activity Relationships of Analogues with Aromatic Amino Acids... ResearchGate. Available at: [Link]

  • Newcombe, N. J., & Yaqoob, M. (1999). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Al-Azzam, S., et al. (2020). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. Available at: [Link]

  • Kondejewski, L. H., et al. (2003). Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S. PubMed. Available at: [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Synthesis of a conformationally constrained δ-amino acid building block. PubMed. Available at: [Link]

  • Hart, B. P., & Cooperman, B. S. (2006). Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications. Available at: [Link]

  • Yoshino, H., et al. (2023). Structure-activity relationships of middle-size cyclic peptides, KRAS inhibitors derived from an mRNA display. ResearchGate. Available at: [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? MolecularCloud. Available at: [Link]

  • Baek, S., & Park, H. S. (2019). Recent Trends in Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC - NIH. Available at: [Link]

  • Park, H. S. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. IntechOpen. Available at: [Link]

  • Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Wang, D., et al. (2018). Structure-activity relationship and conformational studies of the natural product cyclic depsipeptides YM-254890 and FR900359. PubMed. Available at: [Link]

  • Vinogradov, A. A., et al. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). PMC - NIH. Available at: [Link]

  • Ornstein, P. L., et al. (1998). Bioisosteric replacement of the alpha-amino carboxylic acid functionality... Semantic Scholar. Available at: [Link]

  • Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Available at: [Link]

  • Park, H. S. (2012). (PDF) Cyclic Peptides as Therapeutic Agents and Biochemical Tools. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Exploring the Chemical Space of Constrained Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of constrained amino acids into peptides and small molecules represents a powerful strategy in modern drug discovery. By reducing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of constrained amino acids into peptides and small molecules represents a powerful strategy in modern drug discovery. By reducing conformational flexibility, these unique building blocks can enhance metabolic stability, improve receptor affinity and selectivity, and increase bioavailability. This guide provides a comprehensive overview of the chemical space of constrained amino acids, from fundamental principles and synthetic methodologies to their application in therapeutic design. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to offer a practical resource for researchers navigating this exciting area of medicinal chemistry.

The Rationale for Conformational Constraint in Drug Design

The therapeutic potential of many peptides is limited by their inherent flexibility and susceptibility to proteolytic degradation.[1] Linear peptides often exist as a conformational ensemble in solution, with only a subset of these conformations being biologically active. This conformational entropy can lead to a significant energy penalty upon binding to a target receptor, thereby reducing affinity.[1] Furthermore, the flexibility of the peptide backbone makes it an easy target for proteases, leading to rapid clearance in vivo.[2]

Constrained amino acids address these limitations by "pre-organizing" the peptide into a bioactive conformation.[1] This is achieved by introducing cyclic structures or sterically demanding substituents that restrict the rotational freedom of the peptide backbone or side chains.[3] The resulting decrease in conformational entropy can lead to a significant increase in binding affinity and potency.[4] Moreover, the structural rigidity conferred by constrained amino acids can sterically hinder the approach of proteases, thereby enhancing metabolic stability and prolonging the in vivo half-life of the peptide.[2][4]

Key Advantages of Incorporating Constrained Amino Acids:

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced.[1]

  • Increased Metabolic Stability: The rigid structure provides resistance to enzymatic degradation by proteases.[2]

  • Improved Bioavailability: Enhanced stability can lead to longer circulation times.

  • Modulation of Physicochemical Properties: Can be used to fine-tune solubility and membrane permeability.

Navigating the Chemical Space: Classification and Synthesis

The diverse world of constrained amino acids can be broadly categorized based on the nature of the constraint. Understanding these classifications is crucial for selecting the appropriate building block for a specific therapeutic application.

Classification of Constrained Amino Acids
Constraint Type Description Examples Impact on Peptide Structure
Side-Chain to Backbone Cyclization The amino acid side chain is covalently linked to the backbone nitrogen or alpha-carbon.Proline and its analogues, lactam-bridged amino acids.Induces turns and restricts backbone dihedral angles (φ, ψ).
α,α-Disubstitution Two substituents are present on the α-carbon, sterically hindering rotation.α-aminoisobutyric acid (Aib), dialkylated glycines.Promotes helical or extended conformations.
Backbone Cyclization The peptide backbone itself is cyclized (head-to-tail, side-chain to side-chain, etc.).Cyclic peptides.Global conformational restriction, enhanced stability.[2]
Side-Chain Conformational Locks Bulky or cyclic groups on the side chain restrict its rotational freedom (χ angles).(S)-2-amino-3-(1-adamantyl)propanoic acid, β-substituted phenylalanines.Controls side-chain orientation for optimal receptor interaction.[5]
Synthetic Strategies: An Overview

The synthesis of constrained amino acids often requires specialized chemical methodologies. Below are key strategies employed in their preparation.

  • Asymmetric Synthesis: Crucial for establishing the correct stereochemistry, which is paramount for biological activity. Methods like organocatalytic Michael additions can provide highly stereoselective routes to novel cyclically constrained γ-amino acids.[6]

  • Ring-Closing Metathesis (RCM): A powerful tool for constructing cyclic amino acids and peptides.

  • Solid-Phase Synthesis Modifications: While the core principles of solid-phase peptide synthesis (SPPS) remain, the incorporation of sterically hindered or uniquely functionalized constrained amino acids often necessitates modified protocols.[7]

Experimental Workflows: From Synthesis to Biological Evaluation

A robust and well-defined experimental workflow is essential for the successful application of constrained amino acids in drug discovery. The following section outlines key protocols, emphasizing the causality behind experimental choices.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Constrained Amino Acids

The incorporation of unnatural and constrained amino acids into peptides via SPPS is a cornerstone technique.[8] However, their unique structures can present challenges such as steric hindrance, which may require adjustments to standard protocols.[8]

Step-by-Step Methodology:

  • Resin Selection and Swelling: Choose a resin appropriate for the C-terminus of the peptide (e.g., Rink Amide for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes to ensure optimal reaction kinetics.[8]

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.[8] This step exposes the free amine for the next coupling reaction.

  • Amino Acid Activation and Coupling:

    • For standard amino acids, activate the carboxylic acid group using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • For sterically hindered constrained amino acids, stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or extended coupling times may be necessary to drive the reaction to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts. This step is critical to prevent side reactions in subsequent steps.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Diagram: SPPS Workflow for Peptides with Constrained Amino Acids

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) & Analysis (MS) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Protocol: In Vitro Metabolic Stability Assay

Evaluating the metabolic stability of peptides incorporating constrained amino acids is crucial for predicting their in vivo behavior.[9] These assays typically measure the rate of peptide degradation in the presence of liver microsomes, hepatocytes, or plasma.[9][10]

Step-by-Step Methodology:

  • Preparation of Biological Matrix: Prepare liver microsomes, S9 fractions, or fresh plasma.[10] The choice of matrix depends on the primary site of metabolism being investigated.[9]

  • Incubation: Incubate the test peptide at a known concentration with the biological matrix at 37°C. Include positive and negative controls.

  • Time-Point Sampling: At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.

  • Sample Analysis: Analyze the remaining concentration of the parent peptide in the supernatant using liquid chromatography-mass spectrometry (LC-MS).[9]

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the in vitro half-life (t½). This data can be used to predict in vivo hepatic clearance.[9]

Diagram: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Test Peptide Incubate Incubate at 37°C Peptide->Incubate Matrix Biological Matrix (e.g., Liver Microsomes) Matrix->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench LCMS LC-MS Analysis Quench->LCMS Data Calculate Half-Life (t½) LCMS->Data

Caption: Workflow for determining in vitro metabolic stability.

Protocol: Receptor Binding Assay

Receptor binding assays are essential for quantifying the affinity of a constrained peptide for its molecular target.[11] These assays directly measure the interaction between the ligand (peptide) and the receptor.[12][13]

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Ligand Preparation: Use a radiolabeled or fluorescently labeled version of the natural ligand or a known competitor.

  • Competitive Binding: Incubate the receptor preparation with the labeled ligand and varying concentrations of the unlabeled constrained peptide (the competitor).

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand, often by filtration.[14]

  • Quantification: Measure the amount of labeled ligand bound to the receptor at each concentration of the competitor peptide.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor peptide to determine the IC50 value (the concentration of competitor that inhibits 50% of labeled ligand binding). The Ki (inhibition constant) can then be calculated to represent the affinity of the constrained peptide for the receptor.

Diagram: Competitive Receptor Binding Assay Principle

Binding_Assay cluster_components Components cluster_reaction Binding Equilibrium cluster_outcome Possible Outcomes Receptor Receptor Reaction Receptor + Labeled Ligand + Test Peptide Receptor->Reaction Labeled_Ligand Labeled Ligand Labeled_Ligand->Reaction Test_Peptide Constrained Peptide (Competitor) Test_Peptide->Reaction Bound_Labeled Receptor-Labeled Ligand Complex Reaction->Bound_Labeled High Affinity Bound_Test Receptor-Test Peptide Complex Reaction->Bound_Test Higher Affinity

Caption: Principle of a competitive receptor binding assay.

The Role of Computational Chemistry in Design

Computational tools play an increasingly vital role in rationally designing peptides with constrained amino acids.[15][16] Molecular modeling and docking can predict how a specific constraint will influence the peptide's conformation and its interaction with a target receptor.[17] This in silico approach allows for the screening of virtual libraries of constrained peptides, prioritizing the most promising candidates for synthesis and experimental validation.[17]

Key Computational Approaches:

  • Conformational Searching: To explore the accessible conformations of a constrained peptide.

  • Molecular Docking: To predict the binding mode and affinity of a peptide to its receptor.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the peptide-receptor complex over time.

Future Directions and Emerging Trends

The field of constrained amino acids is continually evolving, with several exciting trends on the horizon.

  • Novel Constraining Strategies: The development of new chemical methods for introducing novel constraints will expand the accessible chemical space.[18]

  • Application in New Modalities: Constrained peptides are being explored in innovative therapeutic platforms such as PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates.[19]

  • Sustainable Synthesis: A growing emphasis on "green chemistry" is driving the development of more environmentally friendly and cost-effective methods for producing unnatural amino acids.[18]

Conclusion

Constrained amino acids are indispensable tools in the modern medicinal chemist's arsenal. By providing a means to control peptide conformation, they offer a rational approach to overcoming the traditional limitations of peptide therapeutics. The interplay between innovative synthetic chemistry, robust biological evaluation, and powerful computational modeling will continue to drive the discovery of novel, highly effective therapies based on these remarkable building blocks. This guide has provided a foundational understanding of the principles, methodologies, and applications in this dynamic field, equipping researchers to confidently explore the vast and promising chemical space of constrained amino acids.

References

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  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (2014-10-08). Organic Letters.
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  • Receptor-Ligand Binding Assay. Mtoz Biolabs.
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  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (2014-10-08). ElectronicsAndBooks.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020-05-14). PubMed Central.
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  • Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011-02-07). BioSpace.
  • Tailored structured peptide design with a key-cutting machine approach. (2025-10-21). Arts.
  • Introduction to Peptide Synthesis. PubMed Central.
  • Constrained Peptides and Macrocyclics. Discovery On Target.
  • Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. (1997-08-31). Scilit.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025-11-28). PubMed Central.
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
  • Conform
  • Protein biosynthesis with conformationally restricted amino acids. Journal of the American Chemical Society.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023-04-24). NIH.
  • Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycer
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Foundational

A Senior Application Scientist's Guide to the Theoretical Modeling of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the theoretical modeling of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a non-canonical cyclic amino acid of interest in drug discovery and pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a non-canonical cyclic amino acid of interest in drug discovery and peptide design. As a Senior Application Scientist, this document moves beyond a mere recitation of methods to offer a strategic and logical approach to computational analysis. We will delve into the causality behind methodological choices, from initial structure determination to the nuanced prediction of physicochemical properties and dynamic behavior. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to unlock the potential of novel molecular entities. We will cover essential techniques including quantum mechanical calculations for conformational analysis and charge derivation, parameterization for molecular dynamics simulations, and advanced methods for pKa prediction. Each section is grounded in established scientific principles, supported by authoritative citations, and presented with the clarity required for practical application.

Introduction: The Rationale for Modeling a Novel Amino Acid

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is a fascinating scaffold. Its cyclic nature, incorporating a sulfur heteroatom, imparts significant conformational constraints compared to linear amino acids.[1] This rigidity can be a powerful tool in drug design, enabling the creation of peptides with enhanced stability and specific three-dimensional structures for improved target binding.[1][2] However, the very novelty of this non-canonical amino acid (ncAA) means that it lacks the well-established parameters found in standard biomolecular force fields like AMBER or CHARMM.[3][4]

Therefore, theoretical modeling is not merely an academic exercise but a critical first step in harnessing the potential of this molecule. Accurate computational models allow us to:

  • Predict Low-Energy Conformations: Understand the inherent shape and flexibility of the molecule, which is fundamental to its interaction with biological targets.[5]

  • Determine Physicochemical Properties: Calculate key descriptors such as pKa values, which govern the molecule's charge state in different physiological environments.[6][7]

  • Simulate Dynamic Behavior: Observe how the molecule behaves over time in complex environments, such as in solution or when incorporated into a peptide.[8]

This guide will provide a validated workflow for achieving these goals, ensuring that subsequent in-silico drug design efforts are built on a solid and accurate molecular foundation.

Foundational Quantum Mechanics: Geometry, Conformation, and Charges

Before we can simulate the dynamic behavior of our molecule, we must first understand its fundamental electronic structure and preferred geometries. This is the domain of quantum mechanics (QM).

Conformational Analysis: The Search for Stability

The tetrahydropyran ring, a close analog to our thiopyran ring, is known to adopt a stable chair conformation to minimize steric and torsional strain.[5] For a substituted ring like ours, the substituents can occupy either axial or equatorial positions.[9] Identifying the most stable conformation is paramount.

High-level QM methods are necessary for accurate energy predictions, as simpler methods can be unreliable for cyclic systems.[9] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.[10][11]

Protocol 1: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid molecule in a molecular editor. Generate both possible chair conformations: one with the amino and carboxylic acid groups in axial/equatorial positions relative to each other, and the other with them flipped.

  • Geometry Optimization: Perform a full geometry optimization on each conformer using a DFT method.

    • Recommended Functional: B3LYP is a widely used and well-validated functional for organic molecules.[11][12]

    • Recommended Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point, offering a reasonable compromise between accuracy and computational expense.[12] For higher accuracy, consider larger basis sets like 6-311++G(d,p).[11]

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[11]

  • Energy Comparison: Compare the final electronic energies of the optimized conformers. The conformer with the lower energy is the more stable one. The energy difference will quantify the conformational preference.

Deriving Atomic Partial Charges: The Electrostatic Blueprint

The distribution of electrons within a molecule dictates its electrostatic interactions, which are crucial for molecular recognition.[13] QM calculations are the gold standard for determining these atomic partial charges, which are essential for classical molecular dynamics simulations.

Protocol 2: Restrained Electrostatic Potential (RESP) Charge Derivation

  • QM Calculation: Using the lowest-energy conformer identified in Protocol 1, perform a single-point energy calculation at a reasonably high level of theory (e.g., HF/6-31G*) to generate the electrostatic potential (ESP) on a grid of points around the molecule.[14]

  • Charge Fitting: Use a program like antechamber from the AmberTools suite to fit atomic partial charges to this ESP. The RESP fitting procedure is recommended as it helps to avoid unrealistically large charges on buried atoms and is designed for transferability.[13]

  • Charge Validation: Inspect the derived charges for chemical sensibility. For example, the oxygen atoms of the carboxylate group should have significant negative charges, while the amide proton should have a positive charge.

Parameterization for Molecular Dynamics: Building a Force Field

Molecular dynamics (MD) simulations use classical mechanics to simulate the movement of atoms over time, providing insights into conformational dynamics and interactions.[8] However, MD requires a "force field" – a set of parameters that describe the potential energy of the system.[14] Since our molecule is non-standard, we must generate these parameters.

The overall workflow for parameterization is a multi-step process that requires careful validation.

G cluster_QM Quantum Mechanics cluster_FF Force Field Parameterization cluster_MD Molecular Dynamics A Generate Initial Conformations B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Analysis B->C D ESP Calculation for Charges (HF/6-31G*) B->D E Dihedral Scans B->E G Identify Missing Parameters (Bonds, Angles, Dihedrals) C->G F RESP Charge Fitting D->F I Dihedral Parameter Fitting E->I J Generate Final Force Field Files (.frcmod, .mol2) F->J H Parameter Assignment by Analogy (e.g., GAFF) G->H H->J I->J K System Solvation & Ionization J->K L Minimization & Equilibration K->L M Production MD Simulation L->M

Caption: Workflow for theoretical modeling of a non-canonical amino acid.

Bond and Angle Parameters

For bond stretching and angle bending, we can often rely on analogy. The General Amber Force Field (GAFF) is designed for organic molecules and can provide reasonable estimates for many of the required parameters.[13] Tools like parmchk2 in AmberTools can automatically identify missing parameters and suggest analogs from GAFF.[14]

Torsional (Dihedral) Parameters

Dihedral parameters, which govern the rotation around bonds, are the most critical for accurately reproducing the conformational landscape. While GAFF can provide initial estimates, for key torsions (especially those in the thiopyran ring), a more rigorous approach is warranted.

Protocol 3: Dihedral Parameter Fitting

  • Identify Key Torsions: Examine the structure and identify the rotatable bonds that define the ring's pucker and the orientation of the amino and carboxyl groups.

  • QM Torsional Scan: For each key torsion, perform a relaxed QM scan. This involves rotating the bond in discrete steps (e.g., 10-15 degrees) and performing a constrained geometry optimization at each step. This generates a potential energy surface for the rotation.

  • Fit Dihedral Parameters: Use a fitting program to derive the Fourier series parameters for the dihedral term in the force field that best reproduces the QM potential energy surface. This ensures that the classical force field accurately reflects the quantum mechanical rotational energy barrier.

Predicting Physicochemical Properties: The pKa of Ionizable Groups

The protonation states of the amino and carboxylic acid groups are determined by their pKa values and the pH of the environment.[15] Accurately predicting these pKa values is crucial for realistic simulations, especially when studying interactions with biological macromolecules.[7][16]

Several computational methods exist for pKa prediction, ranging from empirical approaches to more rigorous free energy calculations.[6] For a standalone molecule, a quantum chemistry approach combined with a continuum solvation model is often effective.[6]

pKa_Prediction cluster_Protonated Protonated State (HA) cluster_Deprotonated Deprotonated State (A-) cluster_Proton Proton (H+) HA_gas Optimize Geometry (Gas Phase) HA_solv Calculate Solvation Free Energy (e.g., PCM/SMD) HA_gas->HA_solv DeltaG Calculate ΔG of Deprotonation in Solution HA_solv->DeltaG A_gas Optimize Geometry (Gas Phase) A_solv Calculate Solvation Free Energy (e.g., PCM/SMD) A_gas->A_solv A_solv->DeltaG H_solv Use Experimental Solvation Free Energy of Proton H_solv->DeltaG pKa Calculate pKa pKa = ΔG / (2.303 * RT) DeltaG->pKa

Caption: Thermodynamic cycle for computational pKa prediction.

Protocol 4: pKa Prediction using a Thermodynamic Cycle

  • Model the Reaction: The pKa is related to the Gibbs free energy (ΔG) of the deprotonation reaction in solution: HA ⇌ H⁺ + A⁻.

  • Gas-Phase Calculations: Perform geometry optimizations and frequency calculations for both the protonated (HA) and deprotonated (A⁻) states of the molecule in the gas phase using DFT (e.g., B3LYP/6-311++G(d,p)). This provides the gas-phase free energies.

  • Solvation Free Energy Calculations: For the optimized gas-phase structures of HA and A⁻, calculate the free energy of solvation using an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model.[6]

  • Proton Solvation Energy: Use a well-established experimental value for the solvation free energy of a proton.

  • Calculate ΔG in Solution: Combine the gas-phase and solvation free energies using the thermodynamic cycle to calculate the total free energy of the deprotonation reaction in solution.

  • Calculate pKa: Use the relationship pKa = ΔG / (2.303 * RT) to calculate the pKa value, where R is the gas constant and T is the temperature.

Table 1: Summary of Recommended Computational Methods

TaskRecommended MethodSoftware ExamplesKey Considerations
Conformational Analysis Density Functional Theory (DFT)Gaussian, ORCAB3LYP functional, 6-31G(d,p) or larger basis set.
Charge Derivation Restrained Electrostatic Potential (RESP) FittingAmberTools (antechamber)Requires a preceding high-quality QM ESP calculation.
Force Field Parameterization Analogy (GAFF) + QM Dihedral ScansAmberTools (parmchk2)Critical to validate torsions against QM data.
pKa Prediction Thermodynamic Cycle with Implicit SolvationGaussian, ORCAAccuracy depends on the level of theory and solvation model.

Molecular Dynamics Simulation: Probing Dynamic Behavior

With a complete and validated force field, we can now proceed to molecular dynamics simulations to explore the conformational landscape of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid in a solvated environment.

Protocol 5: Basic MD Simulation of the Solvated Amino Acid

  • System Preparation:

    • Load the parameterized structure and force field files into a simulation package like AMBER, GROMACS, or NAMD.

    • Place the molecule in the center of a periodic box of water molecules (e.g., a cubic box with a 10 Å buffer from the molecule to the edge). TIP3P is a common water model.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system, depending on the chosen protonation state based on your pKa calculations and the desired simulation pH.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the solute atoms.

    • Run a series of equilibration phases, gradually releasing the restraints, to allow the solvent to relax around the solute and to bring the system to the correct temperature and pressure (e.g., NPT ensemble).

  • Production Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space of the molecule.

  • Analysis:

    • Analyze the trajectory to study the conformational dynamics, such as ring puckering and the orientation of the side chains.

    • Calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to study solvation patterns.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow for the theoretical modeling of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid. By following these protocols, researchers can generate a high-quality molecular model that serves as a reliable foundation for more advanced computational studies.

The true power of this foundational work is realized in its application. The derived parameters can be used to:

  • Incorporate the ncAA into Peptides: Simulate the behavior of peptides containing this residue to understand its influence on secondary structure and overall conformation.[4][17]

  • Perform Virtual Screening and Docking: Use the modeled structure in docking studies to predict its binding mode to a protein target.[8][18]

  • Calculate Binding Free Energies: Employ more advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI) to quantitatively predict the binding affinity of ligands containing this scaffold.

As computational resources and methodologies continue to advance, the ability to accurately model novel chemical entities from first principles will remain an indispensable tool in the modern drug discovery pipeline. The principles and protocols detailed herein provide a robust starting point for any researcher seeking to explore the potential of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid and other non-canonical building blocks.

References

  • M. D. P. T. S. A. S. A. G. S. T. M. H. N. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Protein pKa calculations. Wikipedia. [Link]

  • Parameterizing non-canonical amino acids for cyclic peptide simulations. PubMed. [Link]

  • Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). Scholars' Mine. [Link]

  • Computational Approaches for Protein pKa Calculations. American Chemical Society. [Link]

  • ME-pKa: A Deep Learning Method with Multimodal Learning for Protein pKa Prediction. Journal of Chemical Theory and Computation. [Link]

  • Benchmarking p K a Prediction Methods for Residues in Proteins. ResearchGate. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Parameterization of non-natural amino acids for conformational search. UPCommons. [Link]

  • AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA. PubMed Central. [Link]

  • Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. ACS Publications. [Link]

  • Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. [Link]

  • Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders. NIH. [Link]

  • A Computational Study of Expanded Heterocyclic Nucleosides in DNA. PMC. [Link]

  • Identification of conformational isomers of methyl-substituted cyclohexanone and tetrahydropyran frozen in a molecular beam. The Journal of Physical Chemistry. [Link]

  • Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents. Al-Rafidain Journal of Medical Sciences. [Link]

  • Conformational Features of Monochloro-substituted Tetrahydropyrans According to Data from ab initio Calculations and 35Cl NQR. ResearchGate. [Link]

  • Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. [Link]

  • Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. ACS Omega. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

  • Computational methods to design cyclic peptides. Request PDF. [Link]

  • What Are Cyclic Amino Acids and Their Applications?. MolecularCloud. [Link]

  • DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells. ResearchGate. [Link]

  • Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]

  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. [Link]

  • DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. NIH. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

  • The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry (RSC Publishing). [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic Acid: A Detailed Protocol for a Novel Cyclic β-Amino Acid Analog

Introduction Cyclic β-amino acids are valuable building blocks in medicinal chemistry and drug development, offering conformational constraints that can enhance the biological activity and metabolic stability of peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclic β-amino acids are valuable building blocks in medicinal chemistry and drug development, offering conformational constraints that can enhance the biological activity and metabolic stability of peptides and small molecules.[1][2] 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a sulfur-containing heterocyclic β-amino acid, represents a scaffold of significant interest due to the unique physicochemical properties imparted by the thiopyran ring.[3] This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of this compound, designed for researchers and scientists in the fields of organic synthesis and drug discovery.

The synthetic strategy outlined herein is predicated on a robust and well-established methodology, the Strecker amino acid synthesis, adapted for a cyclic ketone precursor.[4][5][6] This multi-step approach offers a reliable pathway to the target molecule from a commercially available starting material.

Synthetic Strategy Overview

The synthesis of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is proposed to proceed in two key steps, commencing with the readily available tetrahydro-4H-thiopyran-4-one. The core of this strategy is the application of the Strecker synthesis, a powerful one-pot, three-component reaction that efficiently constructs α-amino nitriles from ketones.[5][7][8] The subsequent hydrolysis of the nitrile functionality yields the desired carboxylic acid.

The overall transformation is depicted in the workflow below:

Synthesis_Workflow start Tetrahydro-4H-thiopyran-4-one intermediate 3-Amino-3-cyanotetrahydro-2H-thiopyran (α-Amino Nitrile Intermediate) start->intermediate Step 1: Strecker Synthesis (NH4Cl, KCN, H2O) product 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid intermediate->product Step 2: Nitrile Hydrolysis (aq. HCl, heat)

Caption: Proposed two-step synthesis of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
Tetrahydro-4H-thiopyran-4-oneC₅H₈OS116.1810.0 gSigma-Aldrich
Ammonium ChlorideNH₄Cl53.491.2 eqFisher Scientific
Potassium CyanideKCN65.121.2 eqAcros Organics
Deionized WaterH₂O18.02As requiredIn-house
Diethyl Ether(C₂H₅)₂O74.12As requiredVWR
Hydrochloric Acid (conc.)HCl36.46As requiredJ.T. Baker
Sodium HydroxideNaOH40.00As requiredEMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37As requiredAlfa Aesar
Step 1: Synthesis of 3-Amino-3-cyanotetrahydro-2H-thiopyran (Strecker Synthesis)

The first step involves the formation of an α-amino nitrile from the starting ketone.[4][5][7] This reaction proceeds through the in-situ formation of an imine, which is then attacked by a cyanide ion.[5]

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (86.1 mmol) of tetrahydro-4H-thiopyran-4-one in 100 mL of deionized water.

  • To this solution, add 5.55 g (103.3 mmol, 1.2 eq) of ammonium chloride and stir until fully dissolved.

  • In a separate beaker, carefully prepare a solution of 6.73 g (103.3 mmol, 1.2 eq) of potassium cyanide in 30 mL of deionized water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate safety measures.

  • Cool the reaction flask to 0-5 °C using an ice bath.

  • Slowly add the potassium cyanide solution to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).

  • Upon completion, extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude α-amino nitrile, 3-Amino-3-cyanotetrahydro-2H-thiopyran. The product can be used in the next step without further purification.

Step 2: Hydrolysis of 3-Amino-3-cyanotetrahydro-2H-thiopyran to 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

The final step is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid under acidic conditions.[4][9]

Procedure:

  • Transfer the crude 3-Amino-3-cyanotetrahydro-2H-thiopyran from the previous step to a 500 mL round-bottom flask.

  • Add 150 mL of 6 M hydrochloric acid to the flask.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The progress of the hydrolysis can be monitored by observing the cessation of ammonia evolution (test with moist pH paper).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the excess hydrochloric acid and water.

  • Dissolve the resulting solid residue in a minimum amount of hot deionized water.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) by the slow addition of a saturated sodium hydroxide solution. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).

  • Melting Point Analysis: To assess the purity of the compound.

Safety Considerations

  • Potassium Cyanide (KCN): This reagent is a highly toxic poison. It should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate PPE, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Hydrochloric Acid (HCl): Concentrated HCl is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The protocol described provides a comprehensive and reliable method for the synthesis of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid. By employing the Strecker synthesis followed by acid-catalyzed hydrolysis, this novel cyclic β-amino acid analog can be accessed in a laboratory setting. This molecule serves as a valuable building block for further research in medicinal chemistry and drug design.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie1850 , 75 (1), 27–45. [Link]

  • Update on thiopyran-fused heterocycle synthesis (2013-2024). Org. Biomol. Chem.2024 , 22 (28), 5676-5717. [Link]

  • A review on chemical and biological studies of thiopyran derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements2024 . [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances2024 . [Link]

  • Plausible mechanism for synthesis of thiopyran derivatives. ResearchGate2019 . [Link]

  • Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. ResearchGate2018 . [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC2022 . [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel)2018 , 8(4), 47. [Link]

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds2019 , 55(1). [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes. Appl Environ Microbiol.1997 , 63(8), 2941-5. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • Full article: Synthesis of novel derivatives of dissymmetrical bisarylidenes of tetrahydro-4H-thiopyran-4-one system. Taylor & Francis Online. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry1977 , 42(12), 2173-2175. [Link]

  • Synthesis of Alpha-Amino Acids. Chemistry LibreTexts. [Link]

  • Strecker Amino Acid Synthesis. J&K Scientific LLC. [Link]

  • Strecker synthesis of amino acid: Easy mechanism, applications. Chemistry Notes. [Link]

Sources

Application

Analytical methods for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

An in-depth guide to the robust analytical methodologies for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a crucial heterocyclic amino acid analogue. This document provides validated protocols and expert insights fo...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the robust analytical methodologies for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a crucial heterocyclic amino acid analogue. This document provides validated protocols and expert insights for researchers in pharmaceutical development and quality control.

Introduction: The Analytical Imperative for a Novel Scaffold

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is a non-proteinogenic cyclic amino acid. Its unique constrained structure, incorporating a thiopyran ring, makes it a valuable building block in medicinal chemistry for designing peptidomimetics and other novel therapeutic agents. The precise stereochemistry at the C3 position and the overall purity of this compound are critical quality attributes (CQAs) that can profoundly influence the efficacy, safety, and pharmacokinetic profile of any resulting drug candidate.

Therefore, robust, validated analytical methods are not merely a regulatory requirement but a scientific necessity. They provide the foundation for ensuring identity, purity, concentration, and stereochemical integrity throughout the drug development lifecycle—from initial synthesis and process optimization to formulation and stability testing. This guide details several orthogonal analytical techniques, explaining the rationale behind methodological choices and providing actionable protocols for immediate implementation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

RP-HPLC is the workhorse for assessing the purity and quantifying polar to moderately nonpolar compounds. However, like most amino acids, 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid lacks a native chromophore, rendering it nearly invisible to standard UV-Vis detectors.[1][2] To overcome this, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the primary amine group, drastically enhancing detection sensitivity.[3]

Principle of Derivatization: The most established method involves reacting the primary amine with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA).[4] This reaction rapidly forms a highly fluorescent and UV-active isoindole derivative, enabling sensitive detection.[1][4] This approach is favored for its speed and automation potential.[4][5]

Protocol 1: Automated Pre-Column Derivatization and HPLC-UV/FLD Analysis

This protocol describes a fully automated method using an HPLC autosampler for the derivatization step, which minimizes human error and improves throughput.[4]

Step 1: Reagent Preparation

  • Borate Buffer (0.2 M, pH 9.5): Dissolve boric acid in ultrapure water, and adjust pH to 9.5 with 10 M sodium hydroxide solution.

  • OPA/MPA Reagent: Prepare a solution of o-phthaldialdehyde and 3-mercaptopropionic acid in a 1:1 ratio in methanol. This reagent should be prepared fresh.

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Step 2: Sample and Standard Preparation

  • Prepare a stock solution of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid reference standard in 0.1 M HCl.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples by accurately weighing and dissolving them in the same diluent.

Step 3: Automated Derivatization Sequence (Autosampler Program)

  • Aspirate 10 µL of the sample or standard solution into a clean vial.

  • Add 45 µL of the OPA/MPA reagent.

  • Add 45 µL of the 0.2 M borate buffer.

  • Mix the solution by aspirating and dispensing 40 µL three times.

  • Allow a 1-minute reaction time.

  • Inject 1 µL of the resulting mixture onto the HPLC system.[4]

Step 4: HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
UV Detection 340 nm
Fluorescence Excitation: 340 nm, Emission: 455 nm[1]
Workflow for HPLC Analysis

cluster_prep Sample & Reagent Prep cluster_auto Automated Derivatization cluster_hplc HPLC Analysis reagents Prepare OPA/MPA & Buffers add_opa Add OPA/MPA (45 µL) reagents->add_opa sample Dissolve Sample in 0.1 M HCl aspirate Aspirate Sample (10 µL) sample->aspirate aspirate->add_opa add_buffer Add Buffer (45 µL) add_opa->add_buffer mix Mix & React (1 min) add_buffer->mix inject Inject 1 µL mix->inject separate C18 Column Separation inject->separate detect UV / Fluorescence Detection separate->detect data Data Acquisition & Quantification detect->data

Caption: Automated HPLC workflow from sample preparation to data analysis.

Chiral HPLC for Enantiomeric Purity

The C3 carbon of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is a stereocenter, meaning the molecule exists as a pair of enantiomers. In pharmaceutical applications, it is mandated that enantiomers be treated as separate chemical entities, as they can have vastly different biological activities.[6] Chiral HPLC is the gold standard for separating and quantifying these enantiomers.

Principle of Chiral Separation:

  • Direct Method: This approach utilizes a Chiral Stationary Phase (CSP). The CSP contains a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analytes. The difference in stability of these complexes between the two enantiomers leads to different retention times and, thus, separation.[7] Cellulose-based CSPs are highly effective for a wide range of compounds.[7]

  • Indirect Method: The racemic analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[6][8]

The direct method is often preferred for its simplicity, as it avoids a separate reaction step.

Protocol 2: Direct Chiral HPLC Separation

Step 1: Mobile Phase and Sample Preparation

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) is common for normal-phase chiral separations. The exact ratio must be optimized.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Step 2: Chiral HPLC Conditions

ParameterCondition
Column CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar
Mobile Phase e.g., n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v)
Flow Rate 0.7 mL/min
Column Temp. 25 °C
Detection UV at 210 nm (for the carboxylic acid group) or after derivatization

Note: Since the underivatized molecule has poor UV absorbance, detection sensitivity can be a challenge. If higher sensitivity is needed, the OPA derivatization from Protocol 1 can be performed before injection, provided the chiral separation is still effective with the derivatized molecule.

Chiral Separation Methodologies

cluster_direct Direct Method cluster_indirect Indirect Method racemate Racemic Mixture (R and S Enantiomers) csp Chiral Stationary Phase (CSP) racemate->csp cda Add Chiral Derivatizing Agent racemate->cda sep_direct Separated Enantiomers csp->sep_direct diastereomers Diastereomer Mixture (R-R' and S-R') cda->diastereomers achiral_col Standard (Achiral) Column diastereomers->achiral_col sep_indirect Separated Diastereomers achiral_col->sep_indirect

Caption: Comparison of direct and indirect methods for chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity Assessment

GC-MS provides an excellent orthogonal method for purity analysis and identification of volatile impurities. The primary challenge is the inherent non-volatility of amino acids. Derivatization is therefore mandatory to convert the polar -NH₂ and -COOH groups into nonpolar, volatile moieties.

Principle of Derivatization: Silylation is a common and effective technique. A reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with active hydrogens on the amine and carboxylic acid groups to form stable and volatile tert-butyl dimethylsilyl (TBDMS) derivatives.

Protocol 3: Silylation and GC-MS Analysis

Step 1: Sample Preparation and Derivatization

  • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

  • If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen. Moisture must be rigorously excluded.

  • Add 100 µL of acetonitrile to dissolve the residue.

  • Add 100 µL of MTBSTFA reagent.

  • Seal the vial tightly and heat at 100 °C for 4 hours to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

Step 2: GC-MS Conditions

ParameterCondition
GC Column SLB-5ms or similar (low-bleed 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp. 150 °C
Scan Range 50 - 650 m/z
Workflow for GC-MS Analysis

sample Dry Sample derivatize Add Acetonitrile & MTBSTFA Heat at 100°C for 4h sample->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze detect MS Detector analyze->detect spectrum Mass Spectrum detect->spectrum

Caption: Step-by-step workflow for GC-MS analysis via silylation.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive technique for unambiguous structure elucidation and confirmation. It is not typically used for routine quantification but is essential for verifying the chemical identity of the synthesized compound.

Expected Spectral Features:

  • ¹H NMR: The carboxylic acid proton (-COOH) will appear as a very broad singlet far downfield, typically between 10-13 ppm.[9][10] The protons on the thiopyran ring will appear in the aliphatic region, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemistry. The amino group protons (-NH₂) may also be visible, often as a broad signal.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear between 160-180 ppm.[10][11] The carbons of the thiopyran ring will appear in the upfield region.

Protocol 4: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Deuterated water (D₂O) is a good choice for its polarity but will cause the exchange and disappearance of the -COOH and -NH₂ proton signals. DMSO-d₆ will typically allow for the observation of all protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) to confirm all structural assignments.

NMR Functional Group Correlation

cluster_H1 ¹H NMR Chemical Shift (ppm) cluster_C13 ¹³C NMR Chemical Shift (ppm) COOH_H -COOH PPM_H 13-10 ppm COOH_H->PPM_H Ring_H Thiopyran Ring (C-H) PPM_Ring_H 4-1 ppm Ring_H->PPM_Ring_H NH2_H -NH₂ COOH_C >C=O PPM_C 180-160 ppm COOH_C->PPM_C Ring_C Thiopyran Ring (C-C/C-S) PPM_Ring_C 70-20 ppm Ring_C->PPM_Ring_C

Caption: Expected chemical shift regions for key functional groups in NMR.

Analytical Method Validation: Ensuring Data Integrity

Developing a method is only the first step; validating it is essential to prove its suitability for the intended purpose.[12][13] All analytical methods used in a regulated environment must undergo validation according to guidelines from bodies like the International Council for Harmonisation (ICH).[14][15]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradation products.[15]

  • Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Method Validation Framework

center Validated Analytical Method acc Accuracy center->acc prec Precision center->prec spec Specificity center->spec lin Linearity & Range center->lin lod LOD / LOQ center->lod rob Robustness center->rob

Caption: Core parameters for a comprehensive analytical method validation.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. MasterControl. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]

  • Does high-performance liquid chromatography require derivatization for amino acid analysis? BioTek Park. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. INA-Rxiv. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Analytical Method Validation Parameters: An Updated Review. ResearchGate. [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. ResearchGate. [Link]

  • GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. PubMed. [Link]

  • Example 9. University of Colorado Boulder. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Carboxylic Acids. University of Colorado Boulder. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. National Institutes of Health (NIH). [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health (NIH). [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • 3-aminopyridine. Organic Syntheses. [Link]

Sources

Method

Application Note: A Strategic Approach to the Chiral Separation of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic Acid Enantiomers

Introduction: The Significance of Chiral Purity In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity

In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties.[1] The compound 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is a cyclic, non-proteinogenic amino acid analogue. Such structures are of significant interest in medicinal chemistry as constrained scaffolds or pharmacophores in drug design. The presence of a stereocenter at the C3 position necessitates the development of robust analytical and preparative methods to isolate and quantify each enantiomer, ensuring the safety, efficacy, and quality of potential drug substances.

This application note provides a detailed guide for researchers and drug development professionals on developing a reliable method for the chiral separation of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid enantiomers. We will explore method development strategies using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), explaining the rationale behind the selection of chiral stationary phases (CSPs) and mobile phase conditions.

Foundational Principles: The Mechanism of Chiral Recognition

Direct chiral separation on a Chiral Stationary Phase (CSP) is the most common and effective strategy.[2] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3] The difference in stability and energy of these complexes leads to differential retention times and, consequently, separation.[3]

For an analyte like 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, which possesses both an acidic (carboxylic acid) and a basic (amine) functional group, multiple interaction points are available for chiral recognition:

  • Hydrogen Bonding: The amine and carboxylic acid groups can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The carbonyl group and the C-N bond contribute to the molecule's dipole moment.

  • Inclusion Complexes: The cyclic structure may fit into chiral cavities or grooves on the CSP.[1]

The selection of an appropriate CSP is the most critical factor in achieving a successful chiral separation.[4]

Strategic Method Development: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for chiral separations. While HPLC is a well-established and robust method, SFC has emerged as a compelling alternative, offering several key advantages.[4][5]

  • Supercritical Fluid Chromatography (SFC): This technique utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol).[6] Its benefits include higher efficiency, faster analysis and equilibration times, reduced consumption of toxic organic solvents, and lower back pressures.[4][5] For these reasons, SFC is often the first-choice screening platform in modern drug discovery environments.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers versatility with multiple modes of operation, including normal-phase, reversed-phase, and polar organic modes. Polysaccharide-based CSPs, for example, can be used in different modes, which may lead to complementary selectivity.[2][8]

Our development strategy will prioritize SFC due to its speed and green chemistry advantages, with HPLC as a powerful alternative.

Chiral Stationary Phase (CSP) Screening

A screening approach using a small, diverse set of columns is the most efficient way to identify a suitable CSP.[7] Based on the structure of our analyte (a cyclic amino acid), the following CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs: These are the most widely used CSPs due to their broad applicability.[9] Columns like CHIRALPAK® AD, AS, OD, and OJ are derivatized amylose and cellulose polymers that offer a combination of grooves, cavities, and functional groups capable of multiple interactions.[7]

  • Macrocyclic Glycopeptide-based CSPs: Columns like CHIROBIOTIC™ T are particularly effective for amino acids.[10] The complex structure of teicoplanin (the chiral selector) provides numerous stereogenic centers and functional groups for hydrogen bonding and ionic interactions. It has shown remarkable selectivity for sulfur-containing molecules.[10]

The screening workflow is designed to maximize the chances of finding a separation in a minimal amount of time.

G cluster_0 Phase 1: Primary Screening (SFC) cluster_1 Phase 2: Optimization & Alternatives cluster_2 Phase 3: Secondary Screening (HPLC) start Racemic Analyte in Suitable Solvent sfc_screen SFC Screen on 4 Columns: CHIRALPAK AD, AS, OD CHIROBIOTIC T start->sfc_screen sfc_eval Evaluate Resolution (Rs) sfc_screen->sfc_eval sfc_success Baseline Separation (Rs > 1.5) Proceed to Prep/Analysis sfc_eval->sfc_success Yes sfc_optimize Partial Separation Optimize Modifier/Additive sfc_eval->sfc_optimize Partial hplc_screen No Separation Proceed to HPLC Screen sfc_eval->hplc_screen No sfc_optimize->sfc_success hplc_modes HPLC Screen (NP, RP, PO) Same CSPs hplc_screen->hplc_modes hplc_eval Evaluate Resolution (Rs) hplc_modes->hplc_eval hplc_success Separation Achieved Optimize & Finalize Method hplc_eval->hplc_success Yes

Figure 1: A systematic workflow for chiral method development.

Detailed Protocols and Methodologies

Sample Preparation

Dissolve the racemic standard of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid in a suitable solvent to a concentration of approximately 1 mg/mL. A common starting solvent is methanol or ethanol, as it is compatible with both SFC and HPLC mobile phases.

Protocol 1: Supercritical Fluid Chromatography (SFC) Screening

This protocol describes a rapid screening method using a set of four complementary chiral columns. The zwitterionic nature of the analyte requires an additive to ensure good peak shape and interaction with the CSP.

  • Instrumentation: Any modern analytical SFC system (e.g., Waters UPC², Agilent 1260 Infinity II SFC).

  • Columns:

    • CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm)

    • CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

    • CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.2% Trifluoroacetic Acid (TFA) and 0.2% water. Rationale: TFA protonates the amine group, and the small amount of water helps with solubility and peak shape for polar, zwitterionic compounds.

  • Screening Conditions:

    • Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 1 minute.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

Protocol 2: High-Performance Liquid Chromatography (HPLC) - Polar Organic Mode

If SFC fails to provide a separation, the polar organic mode in HPLC is a strong alternative, particularly with polysaccharide CSPs.

  • Instrumentation: Standard HPLC or UHPLC system.

  • Columns: Same set as in the SFC screen.

  • Mobile Phase: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) and 0.1% Acetic Acid (AA). Rationale: This mobile phase promotes hydrogen bonding interactions. The combination of acids helps to ensure consistent protonation of the analyte and minimize undesirable ionic interactions with the silica surface.

  • Chromatographic Conditions:

    • Mode: Isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Anticipated Results and Data Interpretation

The screening process is expected to yield at least a partial separation on one or more columns. For this application note, we will present representative data that could be obtained on a CHIROBIOTIC™ T column, which is often successful for cyclic amino acids.[10]

Table 1: Representative SFC Screening Results

Chiral Stationary PhaseCo-solventRetention Time (t1, min)Retention Time (t2, min)Resolution (Rs)
CHIRALPAK® AD-HMethanol + Additives3.153.150.00
CHIRALPAK® AS-HMethanol + Additives3.423.550.85
CHIRALCEL® OD-HMethanol + Additives2.982.980.00
CHIROBIOTIC™ T Methanol + Additives 3.88 4.52 2.10

Based on these hypothetical results, the CHIROBIOTIC™ T column provides baseline separation (Rs > 1.5) and is selected for further optimization and validation. The interaction mechanism likely involves a combination of hydrogen bonding and ionic interactions between the analyte's functional groups and the multiple stereogenic centers and peptide linkages of the teicoplanin macrocycle.

Figure 2: Proposed "three-point interaction" model on the CSP.

Conclusion and Further Steps

This application note outlines a systematic and scientifically grounded strategy for developing a chiral separation method for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid. By prioritizing a rapid SFC screening approach with a diverse set of well-established chiral stationary phases, researchers can efficiently identify promising separation conditions. The CHIROBIOTIC™ T column, known for its efficacy with amino acids, represents a high-probability candidate for success.[10]

Once baseline separation is achieved, the method should be fully validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. The optimized analytical method can then be scaled up to semi-preparative or preparative SFC or HPLC for the isolation of single enantiomers for further pharmacological and toxicological evaluation.

References

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC - NIH. (n.d.).
  • Screening approach for chiral separation of pharmaceuticals. Part III.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.).
  • Amino Acid and Peptide Chiral Separ
  • Chiral Super Critical Fluid Chrom
  • High-performance liquid chromatographic separation of enantiomers of cyclic 1,3-amino alcohol deriv
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Chiral Drug Separ
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). MDPI.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.).

Sources

Application

Application Notes and Protocols: 3-Aminotetrahydro-2H-thiopyran-3-carboxylic Acid as a Proline Substitute in Peptides

Introduction: Beyond the Canonical Twenty In the landscape of peptide design and drug discovery, the 20 proteinogenic amino acids provide a foundational but limited toolkit. The strategic incorporation of unnatural amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty

In the landscape of peptide design and drug discovery, the 20 proteinogenic amino acids provide a foundational but limited toolkit. The strategic incorporation of unnatural amino acids (UAAs) offers a powerful method to bestow novel chemical and biological properties upon peptides, enhancing their therapeutic potential and stability.[1] Proline, unique for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity, profoundly influencing peptide secondary structures like β-turns and polyproline helices.[2][3] This rigidity is a double-edged sword; while it stabilizes specific conformations, it also limits the accessible chemical space for structure-activity relationship (SAR) studies.

Proline analogues have been developed to modulate these properties, altering the cis/trans isomerization ratio of the peptide bond, constraining backbone conformation, and introducing new functionalities.[2][4] This guide introduces 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc) , a six-membered heterocyclic analogue of proline, as a novel surrogate. By replacing the Cγ methylene group of proline's five-membered ring with a sulfur atom and expanding the ring, Atc offers unique steric and electronic properties. This substitution can influence ring pucker, hydrogen bonding capabilities, and the energetic landscape of cis/trans isomerization, providing a new avenue for peptide engineering.

These application notes provide a comprehensive guide for researchers, from the chemical synthesis of Fmoc-protected Atc to its incorporation into peptides and subsequent analysis.

Part 1: Synthesis of (±)-Fmoc-3-aminotetrahydro-2H-thiopyran-3-carboxylic Acid (Fmoc-Atc-OH)

The synthesis of the title compound is not yet widely reported, thus we propose a robust protocol based on established methodologies for the synthesis of related α,α-disubstituted cyclic amino acids. The workflow begins with the commercially available ethyl 2-thiophenecarboxylate.

Protocol 1: Synthesis of Fmoc-Atc-OH

This protocol details a multi-step synthesis. Researchers should have a strong background in synthetic organic chemistry and access to standard laboratory equipment, including an inert atmosphere setup and chromatography systems.

Workflow for Synthesis of Fmoc-Atc-OH

cluster_0 Step 1: Birch Reduction cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Curtius Rearrangement cluster_4 Step 5: Fmoc Protection A Ethyl 2-thiophenecarboxylate B Ethyl 2,5-dihydrothiophene-2-carboxylate A->B Na, liq. NH3, EtOH C Ethyl 2,5-dihydrothiophene-2-carboxylate D Diethyl 2-(tetrahydro-2H-thiopyran-3-yl)malonate C->D Diethyl malonate, NaOEt E Diethyl 2-(tetrahydro-2H-thiopyran-3-yl)malonate F 3-(Carboxymethyl)tetrahydro-2H-thiopyran E->F 1. aq. NaOH 2. H3O+, Δ G 3-(Carboxymethyl)tetrahydro-2H-thiopyran H (±)-3-Aminotetrahydro-2H- thiopyran-3-carboxylic acid (Atc) G->H 1. DPPA, Et3N, t-BuOH 2. TFA I (±)-Atc J (±)-Fmoc-Atc-OH I->J Fmoc-OSu, Na2CO3, aq. Dioxane

Caption: Proposed synthetic workflow for Fmoc-Atc-OH.

Materials & Reagents

ReagentSupplierGrade
Ethyl 2-thiophenecarboxylateSigma-Aldrich≥98%
Sodium metalSigma-Aldrich99.9%
Liquid AmmoniaAirgasAnhydrous
Diethyl malonateSigma-AldrichReagentPlus®, ≥99%
Sodium EthoxideSigma-Aldrich96%
Diphenylphosphoryl azide (DPPA)Oakwood Chemical97%
9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)Chem-Impex≥98%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade, ≥99%
All solventsVWRAnhydrous/HPLC Grade

Step-by-Step Methodology:

  • Step 1: Birch Reduction of Ethyl 2-thiophenecarboxylate.

    • Rationale: This step reduces the aromatic thiophene ring to its dihydro derivative, setting the stage for conjugate addition.

    • Set up a three-neck flask with a dry ice condenser, an inlet for ammonia gas, and a dropping funnel under an inert atmosphere (N₂).

    • Condense anhydrous liquid ammonia (~200 mL for a 0.1 mol scale reaction) into the flask at -78 °C.

    • Add sodium metal in small pieces until a persistent blue color is observed.

    • Add a solution of ethyl 2-thiophenecarboxylate (0.1 mol) in anhydrous ethanol (50 mL) dropwise over 30 minutes.

    • Stir the reaction for 2-3 hours, maintaining the temperature. Quench the reaction carefully by the slow addition of ammonium chloride.

    • Allow the ammonia to evaporate overnight. Extract the residue with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude product, ethyl 2,5-dihydrothiophene-2-carboxylate, should be used directly in the next step.

  • Step 2: Michael Addition with Diethyl Malonate.

    • Rationale: This conjugate addition establishes the carbon framework required for the final amino acid structure.[5]

    • Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in anhydrous ethanol.

    • To this solution, add diethyl malonate (1.2 eq) dropwise at 0 °C.

    • Add the crude product from Step 1 dissolved in anhydrous ethanol.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours. Monitor by TLC.

    • Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure. Purify the resulting diester by column chromatography (Silica gel, Hexanes:EtOAc gradient).

  • Step 3: Saponification and Decarboxylation.

    • Rationale: This step hydrolyzes the ester groups and removes one of the carboxyl groups to yield the carboxylic acid precursor.[6]

    • Dissolve the purified diester from Step 2 in a 2:1 mixture of ethanol and 5 M aqueous NaOH.

    • Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC).

    • Cool the reaction mixture and acidify to pH ~2 with concentrated HCl.

    • Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.

    • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

  • Step 4: Curtius Rearrangement for Amine Introduction.

    • Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom, via an isocyanate intermediate.

    • Dissolve the carboxylic acid from Step 3 (1 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Heat the mixture to 80-90 °C for 2-4 hours. Add anhydrous tert-butanol (5 eq) and continue heating overnight to form the Boc-protected amine.

    • Cool and concentrate the reaction mixture. The crude Boc-protected intermediate is then treated with a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) for 1-2 hours to remove the Boc group.

    • Concentrate the solution in vacuo to yield the crude (±)-Atc amino acid as its TFA salt.

  • Step 5: Fmoc Protection.

    • Rationale: The Fmoc group is the standard N-terminal protecting group for solid-phase peptide synthesis using the Fmoc/tBu strategy.[1]

    • Dissolve the crude amino acid from Step 4 in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

    • Cool the solution to 0 °C and add Fmoc-OSu (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture to pH ~2-3 with 1 M HCl. Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify the final product, (±)-Fmoc-Atc-OH, by flash column chromatography (Silica gel, DCM:MeOH with 0.1% acetic acid). Confirm identity and purity by ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Incorporation of Fmoc-Atc-OH into Peptides via SPPS

The synthesized Fmoc-Atc-OH can be incorporated into any desired peptide sequence using standard automated or manual solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is recommended.[1]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

SPPS Workflow for UAA Incorporation

Resin Start: Resin Support (e.g., Rink Amide) Swell 1. Swell Resin in DMF/DCM Resin->Swell Fmoc_Deprotect_1 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotect_1 Wash_1 3. Wash (DMF, DCM, IPA) Fmoc_Deprotect_1->Wash_1 Couple_AA 4. Couple Amino Acid (Fmoc-AA-OH, Activator, Base) Wash_1->Couple_AA Wash_2 5. Wash (DMF, DCM) Couple_AA->Wash_2 Couple_Atc Couple Fmoc-Atc-OH (Double Coupling Recommended) Loop Repeat Steps 2-5 for each amino acid Wash_2->Loop Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect After last AA Fmoc_Deproterotect_1 Fmoc_Deproterotect_1 Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate & Wash (Cold Diethyl Ether) Cleave->Precipitate Purify Purify Crude Peptide (RP-HPLC) Precipitate->Purify Analyze Analyze & Characterize (LC-MS, MALDI-TOF) Purify->Analyze cluster_Pro Proline (Pyrrolidine Ring) cluster_Atc Atc (Tetrahydrothiopyran Ring) cluster_Bond Xaa-Pro/Atc Peptide Bond Pro_Node Five-membered ring Highly constrained Defined Cγ-endo/Cγ-exo puckers Φ ≈ -65° [4] Pro_Bond Low ΔG between cis/trans isomers Slow isomerization (rate-limiting) [6] Pro_Node->Pro_Bond influences Atc_Node Six-membered ring More flexible chair/boat conformations Potential for S···H-N interaction [12] Altered Φ/Ψ space Atc_Bond Hypothesis: Larger ring may destabilize planar transition state Sulfur atom alters electronics Potentially altered cis/trans ratio and isomerization kinetics Atc_Node->Atc_Bond influences

Sources

Method

Application and Protocol Guide for the Structural Elucidation of Thiopyran Amino Acid Derivatives using NMR and Mass Spectrometry

Introduction: The Significance of Thiopyran Amino Acid Derivatives in Modern Drug Discovery Thiopyran amino acid derivatives represent a burgeoning class of heterocyclic compounds with significant therapeutic potential....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiopyran Amino Acid Derivatives in Modern Drug Discovery

Thiopyran amino acid derivatives represent a burgeoning class of heterocyclic compounds with significant therapeutic potential. The incorporation of the thiopyran scaffold, a six-membered sulfur-containing heterocycle, into amino acid frameworks yields novel structures with diverse biological activities, including applications as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The unique stereochemical and electronic properties conferred by the sulfur atom within the thiopyran ring can lead to enhanced binding affinities and novel interactions with biological targets.[4]

The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for ensuring the integrity of compounds advancing through the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable analytical techniques for the unambiguous elucidation of the molecular architecture of these novel chemical entities. This guide provides a comprehensive overview and detailed protocols for the effective application of NMR and MS in the analysis of thiopyran amino acid derivatives, grounded in the principles of scientific integrity and field-proven expertise.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Analysis

NMR spectroscopy provides unparalleled insight into the molecular structure of thiopyran amino acid derivatives in solution, enabling the determination of connectivity, stereochemistry, and conformational dynamics. A multi-dimensional approach, combining 1D and 2D NMR experiments, is essential for complete structural assignment.

The "Why": Causality in NMR Experimental Choices

The selection of NMR experiments is not arbitrary; it is a logical progression designed to systematically unravel the molecular puzzle.

  • ¹H NMR - The Starting Point: This is the initial and most sensitive experiment, providing information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For thiopyran amino acid derivatives, the chemical shifts of protons on the thiopyran ring are particularly informative about the substitution pattern and the oxidation state of the sulfur atom.

  • ¹³C NMR - The Carbon Skeleton: While less sensitive than ¹H NMR, the ¹³C NMR spectrum reveals the number of distinct carbon environments. The chemical shifts of the carbon atoms in the thiopyran ring are sensitive to the electronic effects of neighboring substituents and the heteroatom.[5]

  • 2D COSY (Correlation Spectroscopy) - Proton-Proton Correlations: This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing out the spin systems within the thiopyran ring and the amino acid side chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) - Direct Carbon-Proton Correlations: The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is an essential step in assigning the carbon resonances based on the already assigned proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) - Long-Range Carbon-Proton Correlations: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is often the key experiment for connecting different fragments of the molecule, for instance, linking the amino acid moiety to the thiopyran ring.

Protocol for NMR Analysis of a Novel Thiopyran Amino Acid Derivative

A. Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR data is critically dependent on proper sample preparation.[6]

  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often advantageous for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH, -OH, -COOH).

  • Concentration: For a typical small molecule (<1000 g/mol ), aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR experiments.[7]

  • Dissolution and Transfer: Dissolve the sample in a small vial with the aid of gentle vortexing or warming if necessary.[7] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[7]

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

B. NMR Data Acquisition

The following is a recommended suite of experiments for a comprehensive structural analysis on a 400 MHz or higher field NMR spectrometer:

Experiment Key Parameters Purpose
¹H NMRSpectral Width: -2 to 12 ppm, 32 scans, 1-2s relaxation delayTo identify proton environments and coupling patterns.
¹³C NMRSpectral Width: 0 to 220 ppm, 1024 scans, 2s relaxation delayTo identify carbon environments.
2D COSY2 scans per increment, 256 incrementsTo establish proton-proton spin systems.
2D HSQC4 scans per increment, 256 incrementsTo correlate protons to their directly attached carbons.
2D HMBC8 scans per increment, 256 increments, 8 Hz long-range coupling constantTo establish long-range proton-carbon connectivities.
Interpreting the Spectra: A Hypothetical Example

Consider a hypothetical 2-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid.

  • ¹H NMR: Expect multiplets for the thiopyran ring protons, typically in the range of 1.5-3.5 ppm. The protons adjacent to the sulfur atom will be shifted downfield. The α-proton of the amino acid will likely appear as a doublet of doublets around 3.5-4.5 ppm.

  • ¹³C NMR: The carbons of the thiopyran ring attached to the sulfur will resonate around 25-40 ppm. The α-carbon of the amino acid will be in the 50-60 ppm region, and the carbonyl carbon will be significantly downfield (>170 ppm).

  • COSY: Correlations will be observed between the geminal and vicinal protons of the thiopyran ring and within the amino acid side chain.

  • HSQC: Each proton signal from the thiopyran ring and the amino acid backbone will correlate to a specific carbon signal.

  • HMBC: Crucial correlations would be expected from the protons on the carbon of the thiopyran ring attached to the amino acid side chain to the α- and β-carbons of the amino acid, confirming the point of attachment.

Visualization of the NMR Analytical Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Data Interpretation P1 High Purity Sample (>95%) P2 Select & Add Deuterated Solvent P1->P2 P3 Dissolve & Filter P2->P3 P4 Transfer to NMR Tube P3->P4 A1 1D ¹H NMR P4->A1 A2 1D ¹³C NMR A1->A2 A3 2D COSY A2->A3 A4 2D HSQC A3->A4 A5 2D HMBC A4->A5 I1 Assign ¹H Signals A5->I1 I2 Assign ¹³C Signals I1->I2 I3 Confirm Connectivity I2->I3 I4 Elucidate Final Structure I3->I4

Caption: Workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the thiopyran amino acid derivative and, through fragmentation analysis, offers complementary structural information that corroborates NMR data.[8]

The "Why": Ionization and Fragmentation Strategies
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for analyzing polar molecules like amino acid derivatives.[8] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): To gain structural insights, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure.[8] For thiopyran amino acid derivatives, characteristic losses include H₂O, CO, and cleavage of the thiopyran ring or the amino acid side chain. The analysis of these fragmentation patterns is a self-validating system for the proposed structure.[9][10]

Protocol for Mass Spectrometry Analysis

A. Sample Preparation

  • Solvent System: Prepare a stock solution of the sample (approx. 1 mg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.

  • Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • LC-MS: For analysis by liquid chromatography-mass spectrometry (LC-MS), the same solvent system can often be used as the mobile phase. LC-MS is advantageous as it provides an additional dimension of separation, which is useful for complex mixtures or for confirming sample purity.

B. MS Data Acquisition

Parameter Setting Rationale
Ionization ModePositive Electrospray (ESI+)Amino acids readily form positive ions.
Full Scan (MS1)m/z 100-1000To detect the [M+H]⁺ ion.
MS/MS ScanIsolate [M+H]⁺, Collision Energy Ramp (e.g., 10-40 eV)To generate structurally informative fragment ions.
Capillary Voltage3-4 kVTo generate a stable electrospray.
Gas Temperature250-350 °CTo aid in desolvation.
Common Fragmentation Pathways

The fragmentation of thiopyran amino acid derivatives in MS/MS is predictable and informative. Key fragmentation pathways include:

  • Loss of H₂O and CO: The carboxylic acid moiety readily loses water and carbon monoxide, resulting in a characteristic immonium ion.[11]

  • Cleavage of the Thiopyran Ring: The thiopyran ring can undergo retro-Diels-Alder reactions or other ring-opening fragmentations, providing information about the substituents on the ring.

  • Side-Chain Cleavage: The bond between the α- and β-carbons of the amino acid can cleave, leading to fragments that are characteristic of the amino acid portion.

Visualization of Key Fragmentation Pathways

Fragmentation_Pathway cluster_losses Characteristic Neutral Losses cluster_cleavage Major Cleavage Events M [M+H]⁺ Thiopyran Amino Acid Derivative F1 [M+H - H₂O]⁺ M->F1 - H₂O F3 Thiopyran Ring Fragment M->F3 Ring Cleavage F4 Amino Acid Side-Chain Fragment M->F4 Side-Chain Cleavage F2 [M+H - (H₂O+CO)]⁺ (Immonium Ion) F1->F2 - CO

Caption: Common fragmentation pathways in ESI-MS/MS.

Part 3: Data Synthesis and Troubleshooting

Summary of Expected Analytical Data
Technique Observable Expected Range / Pattern Structural Information
¹H NMR Chemical Shift (δ)Thiopyran Protons: 1.5-4.0 ppm; Amino Acid α-H: 3.5-4.5 ppmElectronic environment, substitution pattern.
Coupling Constant (J)2-15 HzDihedral angles, stereochemistry.
¹³C NMR Chemical Shift (δ)Thiopyran Carbons: 20-50 ppm; α-Carbon: 50-60 ppm; C=O: >170 ppmCarbon skeleton, functional groups.
MS [M+H]⁺Calculated Molecular Weight + 1.0078Molecular formula confirmation.
MS/MS Fragment IonsLosses of H₂O, CO; Ring cleavage fragmentsStructural connectivity, functional group confirmation.
Troubleshooting Common Analytical Challenges
  • Poor NMR Resolution: This can be due to sample aggregation or the presence of paramagnetic impurities. Try diluting the sample, filtering it again, or adding a chelating agent like EDTA if metal contamination is suspected.

  • Broad NMR Signals for -NH and -OH protons: This is often due to chemical exchange. Running the experiment at a lower temperature or in a different solvent (like DMSO-d₆) can sharpen these signals.

  • Low Ionization Efficiency in MS: If the signal for [M+H]⁺ is weak, try adjusting the solvent composition to include a higher percentage of organic solvent or increase the concentration of the acid modifier (e.g., formic acid).

  • Ambiguous Fragmentation in MS/MS: If the fragmentation pattern is difficult to interpret, consider using high-resolution mass spectrometry (e.g., Orbitrap or TOF) to obtain accurate mass measurements of the fragment ions, which can help in determining their elemental composition.

Conclusion

The synergistic use of NMR spectroscopy and mass spectrometry provides a robust and self-validating framework for the comprehensive structural analysis of thiopyran amino acid derivatives. By carefully selecting experiments based on a clear understanding of the information they provide, and by adhering to meticulous sample preparation and data acquisition protocols, researchers can confidently elucidate the structures of these promising therapeutic agents. This detailed characterization is a critical step in advancing our understanding of their biological function and in accelerating their development into next-generation pharmaceuticals.

References

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures.
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • ResearchGate. (n.d.). Synthesis of thiopyran-fused pyrimidine derivatives.
  • PubMed Central. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • PubMed Central. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research.
  • ResearchGate. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubMed. (n.d.). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions.
  • RSC Publishing. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • PubMed Central. (n.d.). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (n.d.). Some biologically active thiopyran derivatives.
  • PubMed Central. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

Application

Application Notes and Protocols for the Crystallization of Novel Amino Acid Derivatives

Introduction: The Critical Role of Crystallization in Amino Acid Derivative Research In the realm of drug discovery and materials science, novel amino acid derivatives represent a cornerstone of innovation. Their diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Amino Acid Derivative Research

In the realm of drug discovery and materials science, novel amino acid derivatives represent a cornerstone of innovation. Their diverse functionalities, stemming from tailored side chains and backbone modifications, make them invaluable as chiral building blocks, peptide mimics, and active pharmaceutical ingredients (APIs). The journey from a promising synthesized molecule to a well-characterized, usable entity hinges on a critical, and often challenging, purification and characterization step: crystallization. The ability to obtain high-quality single crystals is paramount, as it unlocks the door to definitive structural elucidation via single-crystal X-ray diffraction, a level of analysis that spectroscopic methods alone cannot provide.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals navigating the intricate landscape of crystallizing novel amino acid derivatives. Moving beyond a simple recitation of protocols, this document delves into the underlying physicochemical principles, offers practical, field-tested methodologies, and provides robust troubleshooting strategies to overcome common hurdles. The aim is to empower the reader with the expertise to not only execute these techniques but to rationally design and optimize crystallization experiments for their unique molecules.

I. Foundational Principles: Understanding the Physicochemical Landscape of Amino Acid Derivatives

The success of any crystallization endeavor is predicated on a thorough understanding of the molecule's intrinsic properties. Amino acid derivatives, with their inherent chirality, zwitterionic potential, and capacity for extensive hydrogen bonding, present a unique set of challenges and opportunities.

Key factors influencing the crystallization of these compounds include:

  • Solubility: The solubility of an amino acid derivative in a given solvent is a strong function of temperature, pH, and the presence of co-solvents or additives. Most organic molecules exhibit increased solubility at higher temperatures, a principle that forms the basis of cooling crystallization.

  • pKa and Isoelectric Point (pI): The ionization state of the amino and carboxyl groups, as well as any ionizable side chains, profoundly impacts intermolecular interactions and crystal packing. Crystallization is often most successful near the isoelectric point, where the net charge is zero, promoting the formation of neutral, ordered lattices.

  • Polymorphism: Like many organic compounds, amino acid derivatives can exist in multiple crystalline forms, or polymorphs, each with distinct physicochemical properties such as solubility and stability. High-throughput screening can be instrumental in identifying and characterizing different polymorphs.

  • Hydrogen Bonding and Supramolecular Interactions: The ability of amino acid derivatives to form strong and directional hydrogen bonds is a double-edged sword. While these interactions are crucial for the formation of a stable crystal lattice, they can also lead to the formation of amorphous aggregates if not properly controlled.

II. Core Crystallization Techniques: A Practical Guide

The selection of an appropriate crystallization technique is dictated by the properties of the amino acid derivative and the quantity of material available. This section details the most common and effective methods, providing both the "how" and the "why" for each step.

A. Slow Evaporation

Slow evaporation is often the simplest and most intuitive method for obtaining single crystals. It is particularly well-suited for compounds that are sparingly soluble at room temperature and do not decompose upon prolonged exposure to the solvent.

Principle: This technique relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, leading to nucleation and crystal growth.

Protocol:

  • Solvent Selection: Choose a solvent in which the amino acid derivative has moderate solubility. A solvent in which the compound is too soluble will require an impractically long evaporation time, while a solvent in which it is poorly soluble will not dissolve enough material.

  • Solution Preparation: Prepare a nearly saturated solution of the amino acid derivative in the chosen solvent. Gentle heating may be used to increase solubility, but ensure the compound does not decompose.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vessel with a piece of parafilm or aluminum foil. Pierce a few small holes in the covering to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several hours to days.

B. Cooling Crystallization

For compounds with a steep solubility curve with respect to temperature, cooling crystallization is a highly effective technique.

Principle: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound exhibits significantly higher solubility at elevated temperatures compared to room temperature or below.

  • Saturated Solution Preparation: Add the amino acid derivative to the solvent and heat the mixture with stirring until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Slow Cooling: Remove the vessel from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger, higher-quality crystals, the cooling rate should be gradual. This can be achieved by placing the hot flask in a Dewar flask or by wrapping it in glass wool.

  • Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator or cold room to maximize the yield of crystals.

  • Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

C. Vapor Diffusion

Vapor diffusion is a powerful and widely used technique, especially when only small amounts of the compound are available. It offers excellent control over the rate of supersaturation.

Principle: A solution of the compound is allowed to equilibrate with a vapor phase containing a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing

Method

Application Notes and Protocols: Inducing Defined Secondary Structures in Peptides using 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

Introduction: Engineering Peptide Conformation with Precision The biological function of peptides is intrinsically linked to their three-dimensional structure. The ability to control and stabilize specific secondary stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation with Precision

The biological function of peptides is intrinsically linked to their three-dimensional structure. The ability to control and stabilize specific secondary structures, such as β-turns and helices, is a cornerstone of modern peptidomimetic design and drug discovery.[1] Unnatural amino acids with constrained geometries are powerful tools for this purpose, as they can pre-organize the peptide backbone into desired conformations, thereby enhancing biological activity, improving metabolic stability, and increasing receptor affinity.[2][3]

This guide introduces 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc), a novel cyclic β-amino acid, as a potent inducer of stable secondary structures in synthetic peptides. The rigid, non-planar ring system of Atc restricts the available conformational space of the peptide backbone, effectively nucleating well-defined folds. This document provides a comprehensive overview of the rationale behind using Atc, detailed protocols for its synthesis and incorporation into peptides, and methods for the structural characterization of the resulting peptidomimetics.

Scientific Rationale: The Conformational Influence of Atc

The incorporation of cyclic β-amino acids into a peptide chain introduces a significant steric bias.[4][5] The cyclohexane-like chair conformation of the tetrahydrothiopyran ring limits the permissible values for the backbone dihedral angles (phi, φ, and psi, ψ) of the adjacent amino acid residues. This constraint drastically reduces the entropic penalty associated with peptide folding, thereby favoring the formation of ordered structures over a random coil.

Specifically, the stereochemistry of the amino and carboxylic acid groups on the C3 position of the thiopyran ring is hypothesized to promote the formation of tight, stable β-turns.[6][7] When incorporated into a peptide sequence, Atc is expected to occupy the i+1 or i+2 position of a β-turn, a four-residue motif stabilized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+3-rd residue.[8] By locking a portion of the peptide into a predictable turn, Atc can serve as a template for directing the overall fold of the peptide, making it an invaluable tool for rational peptide design.

Experimental Workflows and Protocols

The successful application of Atc in peptide design follows a logical workflow, from the synthesis of the unnatural amino acid to the structural elucidation of the final peptide.

G cluster_0 Phase 1: Monomer Synthesis cluster_1 Phase 2: Peptide Elongation cluster_2 Phase 3: Analysis A Synthesis of Fmoc-Atc-OH B Solid-Phase Peptide Synthesis (SPPS) A->B Custom Amino Acid C Incorporation of Fmoc-Atc-OH B->C D Cleavage and Deprotection C->D E Purification by RP-HPLC D->E Crude Peptide F Structural Analysis (CD, NMR) E->F G Biological Assays F->G Structure-Activity Relationship Studies

Figure 1: Overall experimental workflow for the application of Atc.

Protocol 1: Synthesis of N-α-Fmoc-3-aminotetrahydro-2H-thiopyran-3-carboxylic acid (Fmoc-Atc-OH)

This protocol is adapted from established methods for the synthesis of related 3-aminothiophene derivatives and cyclic amino acids.[9][10] It outlines a plausible synthetic route starting from a commercially available precursor.

G start Tetrahydrothiopyran-3-one step1 Strecker Synthesis (KCN, NH4Cl) start->step1 step2 Hydrolysis (aq. HCl) step1->step2 step3 Fmoc Protection (Fmoc-OSu, NaHCO3) step2->step3 end Fmoc-Atc-OH step3->end

Figure 2: Synthetic pathway for Fmoc-Atc-OH.

Step-by-Step Methodology:

  • Strecker Synthesis of 3-Amino-3-cyanotetrahydro-2H-thiopyran:

    • To a solution of tetrahydrothiopyran-3-one (1.0 eq) in a 1:1 mixture of methanol and water, add ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Hydrolysis to 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc):

    • Add the crude aminonitrile to a 6 M aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux (approximately 110 °C) for 12-18 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and neutralize to pH 7 with a suitable base (e.g., 2 M NaOH).

    • The product amino acid may precipitate. If not, concentrate the solution in vacuo to obtain the crude Atc.

  • N-α-Fmoc Protection:

    • Dissolve the crude Atc in a 10% aqueous sodium bicarbonate solution.

    • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) in acetone dropwise while stirring vigorously at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, Fmoc-Atc-OH, by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Atc-OH

This protocol details the incorporation of Fmoc-Atc-OH into a model peptide using standard Fmoc/tBu chemistry on an automated or manual synthesizer.[11][12][13]

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected natural amino acids

  • Fmoc-Atc-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

SPPS Workflow:

G Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (AA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Figure 3: Standard Fmoc-SPPS cycle.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Perform the first Fmoc deprotection and couple the first Fmoc-protected amino acid according to the standard cycle.

  • Peptide Elongation: Continue the peptide chain elongation by repeating the deprotection, washing, and coupling steps for each subsequent amino acid.

  • Incorporation of Fmoc-Atc-OH:

    • For the coupling of Fmoc-Atc-OH, a double coupling strategy is recommended due to potential steric hindrance.

    • Activate Fmoc-Atc-OH (2.0 eq) with HBTU (1.95 eq) and DIPEA (4.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin-bound peptide and allow to react for 2 hours.

    • After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Atc-OH for another 2 hours.

    • Perform a Kaiser test to ensure complete coupling.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the resin extensively with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[14][15] Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 3: Structural Analysis by Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural analysis is critical to confirm that the incorporation of Atc has induced the desired secondary structure.[16][17]

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure content of a peptide in solution.[18]

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4, or trifluoroethanol/water mixtures to promote secondary structure formation) to a final concentration of 50-100 µM.

  • Data Acquisition:

    • Acquire CD spectra on a calibrated spectropolarimeter using a 1 mm path length quartz cuvette.

    • Scan from 260 nm to 190 nm at 25 °C.

    • Record an average of 3-5 scans for each sample.

    • Subtract the spectrum of the solvent blank.

  • Data Interpretation:

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectral features to identify secondary structure elements.

Secondary StructureCharacteristic CD Signal
β-Turn (Type I/II) Weak positive band ~220-230 nm, strong negative band ~200-205 nm.
α-Helix Negative bands at ~222 nm and ~208 nm, strong positive band at ~192 nm.
Random Coil Strong negative band near 200 nm.

Table 1: Characteristic CD spectral features for common peptide secondary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides high-resolution structural information, including the specific hydrogen bonds and dihedral angles that define a secondary structure.[19][20]

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, or a mixture like H₂O/D₂O 9:1 to observe amide protons) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a suite of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) on a high-field NMR spectrometer (≥ 600 MHz).

    • TOCSY experiments will be used to assign resonances to specific amino acid spin systems.

    • NOESY experiments will identify through-space proximities between protons.

  • Data Interpretation for β-Turn Identification:

    • Sequential NOEs: Look for a strong NOE (Nuclear Overhauser Effect) between the amide proton of residue i+2 and the alpha proton of residue i+1 (dαN(i+1, i+2)), and a weak or absent NOE between the amide protons of adjacent residues (dNN(i+1, i+2)).

    • Medium-Range NOEs: The hallmark of a β-turn is the presence of NOEs between residues that are not adjacent in the sequence. A key indicator is an NOE between the alpha proton of residue i+1 and the amide proton of residue i+3 (dαN(i+1, i+3)).

    • Amide Proton Chemical Shifts: Amide protons involved in hydrogen bonds are shielded from the solvent and typically have lower temperature coefficients (dδ/dT < 4.5 ppb/K).

Conclusion and Future Perspectives

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid represents a promising new tool for the rational design of conformationally constrained peptides. Its rigid cyclic structure is designed to be a potent inducer of β-turn conformations, providing a reliable method for engineering predictable secondary structures. The protocols outlined in this guide provide a comprehensive framework for the synthesis, incorporation, and structural analysis of Atc-containing peptides. By enabling precise control over peptide conformation, Atc opens new avenues for the development of novel therapeutics, biomaterials, and molecular probes.

References

  • (No author given). (n.d.). Preparation method of 3-aminopyridine. Google Patents.
  • (No author given). (n.d.). Process for preparing thiophene derivatives. Google Patents.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]

  • Behrendt, R., et al. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 12, 2700–2713. Retrieved from [Link]

  • (No author given). (n.d.). Methods for the synthesis of cyclic peptides. Google Patents.
  • (Author not available). (2022). Conformational design of cyclic peptides. University of Glasgow Theses. Retrieved from [Link]

  • (Author not available). (n.d.). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. National Institutes of Health. Retrieved from [Link]

  • (No author given). (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • (Author not available). (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • (Author not available). (2009). Searching the conformational space of cyclic beta-amino acid peptides. PubMed. Retrieved from [Link]

  • (Author not available). (n.d.). Application of carboxylic-phosphinic mixed anhydrides in the fragment peptide synthesis of protected analogues of substance P. PubMed. Retrieved from [Link]

  • (Author not available). (n.d.). peptide nmr. Retrieved from [Link]

  • (Author not available). (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. Retrieved from [Link]

  • Fülöp, F., et al. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-334. Retrieved from [Link]

  • (Author not available). (n.d.). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. National Institutes of Health. Retrieved from [Link]

  • (Author not available). (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Retrieved from [Link]

  • (Author not available). (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Retrieved from [Link]

  • (Author not available). (n.d.). Introduction to Peptide Synthesis. National Institutes of Health. Retrieved from [Link]

  • (Author not available). (2025). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. Retrieved from [Link]

  • (Author not available). (n.d.). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • (Author not available). (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature. Retrieved from [Link]

  • (Author not available). (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. Retrieved from [Link]

  • (Author not available). (n.d.). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. Retrieved from [Link]

  • Balaram, P. (n.d.). Proton NMR studies of peptide conformations. Indian Academy of Sciences. Retrieved from [Link]

  • (Author not available). (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Retrieved from [Link]

  • Nowick, J. S., & Brower, J. O. (2003). A new turn structure for the formation of beta-hairpins in peptides. Journal of the American Chemical Society, 125(4), 876–877. Retrieved from [Link]

  • (Author not available). (n.d.). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Preparation method of 2-thiophenecarboxylic acid. Google Patents.
  • (Author not available). (2025). Studies of β-turn opening with model peptides containing non-coded α-amino isobutyric acid. ResearchGate. Retrieved from [Link]

  • (Author not available). (2025). (PDF) NMR of peptides. ResearchGate. Retrieved from [Link]

  • (Author not available). (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SAJC. Retrieved from [Link]

  • (Author not available). (n.d.). Cyclic peptides — Small and big and their conformational aspects. Indian Academy of Sciences. Retrieved from [Link]

  • (Author not available). (2025). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. Retrieved from [Link]

  • (Author not available). (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Retrieved from [Link]

  • (Author not available). (n.d.). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[11][21]thieno[2,3-d]pyrimidin-4-ones as analg. ARKAT USA. Retrieved from [Link]

  • (Author not available). (n.d.). Protein Backbone Alteration in Non-hairpin β-Turns: Impacts on Tertiary Folded Structure and Folded Stability. National Institutes of Health. Retrieved from [Link]

Sources

Application

Unlocking New Therapeutic Frontiers: A Guide to Constrained Cyclic Amino Acids in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the limitations of traditional small molecules and large biologics have paved the way for a promising class of th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the limitations of traditional small molecules and large biologics have paved the way for a promising class of therapeutics: peptidomimetics. These engineered molecules marry the high specificity and potency of peptides with the enhanced stability and bioavailability of small drugs. At the heart of this innovation lies the strategic use of constrained cyclic amino acids, molecular scaffolds that lock peptide structures into bioactive conformations, thereby amplifying their therapeutic potential.

This document serves as a comprehensive guide to the application of constrained cyclic amino acids in the design and development of next-generation peptidomimetics. Moving beyond a mere recitation of facts, this guide delves into the causal relationships behind experimental choices, providing field-proven insights to empower researchers in their quest for novel therapeutics. We will explore the design principles, synthesis protocols, and analytical techniques that are critical to harnessing the power of conformational constraint.

The Rationale for Constraint: Overcoming the Flexibility Hurdle

Native peptides often exist as an ensemble of conformations in solution, with only a fraction possessing the precise three-dimensional structure required for target binding. This inherent flexibility leads to a significant entropic penalty upon binding, reducing affinity. Furthermore, the peptide backbone is susceptible to proteolytic degradation, severely limiting in vivo efficacy.

The incorporation of constrained cyclic amino acids addresses these challenges head-on. By restricting the rotational freedom of the peptide backbone, these rigid structures pre-organize the peptidomimetic into a bioactive conformation, leading to:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, conformational constraint can lead to a significant increase in potency.

  • Improved Metabolic Stability: The rigid cyclic structures can shield the amide bonds from enzymatic cleavage, prolonging the in vivo half-life of the therapeutic.[1]

  • Increased Selectivity: A locked conformation can favor binding to a specific receptor subtype, reducing off-target effects.

  • Improved Bioavailability: By masking polar groups and increasing lipophilicity, certain constraints can enhance cell permeability and oral bioavailability.

Designing and Synthesizing Peptidomimetics with Constrained Cyclic Amino Acids

The journey from a linear peptide lead to a potent, constrained peptidomimetic begins with rational design, followed by meticulous chemical synthesis.

Design Principles

The choice of constrained cyclic amino acid is dictated by the desired secondary structure mimicry (e.g., β-turn, α-helix) and the specific interactions with the target protein. Commonly employed constrained amino acids include derivatives of proline, piperidine, and other heterocyclic systems. Computational modeling and structural biology play a pivotal role in predicting the optimal placement and type of constraint to achieve the desired conformational outcome.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptidomimetic Assembly

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptidomimetic synthesis, allowing for the stepwise assembly of the peptide chain on an insoluble resin support.[2] The incorporation of sterically hindered constrained cyclic amino acids, however, requires careful optimization of coupling conditions to overcome potential challenges like aggregation and incomplete reactions.[2][3]

Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Peptidomimetic Incorporating a Constrained Amino Acid

This protocol outlines the manual synthesis of a linear peptide containing a sterically hindered constrained amino acid.

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl resin for C-terminal acids)[4]

  • Fmoc-protected amino acids and the desired Fmoc-protected constrained cyclic amino acid

  • Coupling reagents: HCTU (or HATU for particularly difficult couplings)[4]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Washing solution: DMF

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT for sensitive residues)[1][5]

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the resin in DMF for at least 1 hour in a reaction vessel.

    • For 2-chlorotrityl resin, dissolve the first Fmoc-amino acid (3 eq.) and DIPEA (7.5 eq.) in dry DCM and add to the resin. Agitate for 1 hour. Cap any remaining reactive sites with a mixture of DCM/MeOH/DIPEA.[6]

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 7 minutes. Drain and repeat for another 7 minutes to ensure complete removal of the Fmoc group.[4]

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (including the constrained amino acid) (3-5 eq.) and HCTU (or HATU) (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours. For sterically hindered amino acids, extended coupling times or a second coupling step may be necessary.[7][8]

    • Causality: The use of excess reagents drives the reaction to completion, which is crucial in solid-phase synthesis where purification of intermediates is not feasible.[9] HATU is a more potent activating agent than HCTU and is often employed for difficult couplings involving bulky amino acids.

    • Self-Validation: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.[2]

  • Iterative Cycles:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the appropriate cleavage cocktail to the resin. For peptides with sensitive residues like Cys, Met, or Trp, a scavenger-containing cocktail like Reagent K is essential to prevent side reactions.[1][5]

    • Agitate for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

On-Resin Cyclization: Forging the Cyclic Scaffold

Cyclization is a critical step in generating constrained peptidomimetics. Performing this reaction while the peptide is still attached to the solid support (on-resin cyclization) minimizes intermolecular side reactions and simplifies purification.[10] Common strategies include head-to-tail cyclization to form a cyclic backbone and side-chain to side-chain cyclization to create lactam bridges.[10][11]

On_Resin_Cyclization_Workflow Start Linear Peptide on Resin Deprotection Selective Deprotection (N-terminus & C-terminus precursors) Start->Deprotection Cyclization On-Resin Cyclization (e.g., HATU/DIPEA) Deprotection->Cyclization Cleavage Cleavage from Resin & Side-Chain Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for On-Resin Head-to-Tail Cyclization.

Protocol 2: On-Resin Head-to-Tail Cyclization using HATU

This protocol describes the cyclization of a linear peptide anchored to the resin via a side-chain linker.

Materials:

  • Resin-bound linear peptide with orthogonal protecting groups on the N-terminus (e.g., Fmoc) and the C-terminal precursor (e.g., Allyl ester).

  • Cyclization reagent: HATU

  • Base: DIPEA

  • Solvent: NMP or DMF

Procedure:

  • Selective Deprotection:

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1.

    • Remove the C-terminal protecting group (e.g., Allyl ester using Pd(PPh₃)₄). This leaves a free N-terminal amine and a free C-terminal carboxylic acid.

  • On-Resin Cyclization:

    • Wash the resin thoroughly with DMF.

    • Swell the resin in NMP or DMF.

    • Add a solution of HATU (4 eq.) and DIPEA (8 eq.) in NMP to the resin.[12]

    • Allow the reaction to proceed for 2-24 hours at room temperature.

    • Causality: The high dilution effect achieved by anchoring the peptide to the solid support favors intramolecular cyclization over intermolecular oligomerization.[10]

    • Self-Validation: Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS. The appearance of the cyclic peptide mass and disappearance of the linear precursor indicates a successful reaction.

  • Cleavage and Purification:

    • Cleave the cyclic peptide from the resin and deprotect the side chains as described in Protocol 1.

    • Purify the crude cyclic peptide using RP-HPLC.

Characterization and Analysis of Constrained Peptidomimetics

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetics.

Purification and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for both the purification and purity analysis of synthetic peptides.

Parameter Recommendation for Cyclic Peptidomimetics Rationale
Column C18 stationary phase is most common.Provides good retention and separation for a wide range of peptide hydrophobicities.
Mobile Phase A gradient of water and acetonitrile containing 0.1% TFA.TFA acts as an ion-pairing agent to improve peak shape and resolution.
Detection UV absorbance at 214 nm and 280 nm.The peptide bond absorbs at 214 nm, while aromatic residues (Trp, Tyr) absorb at 280 nm.
Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptidomimetics in solution. 2D NMR experiments, such as COSY, TOCSY, and NOESY, provide information on through-bond and through-space connectivities, which are used to determine the peptide's conformation.[13]

Protocol 3: Sample Preparation and Data Acquisition for 2D NMR

Materials:

  • Purified cyclic peptidomimetic (1-5 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[14]

  • 5 mm NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of the appropriate deuterated solvent.[14] The choice of solvent is critical for solubility and for observing exchangeable protons.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to check for sample purity and concentration.

    • Acquire a series of 2D NMR spectra:

      • COSY: To identify spin-coupled protons.

      • TOCSY: To identify all protons within a single amino acid residue's spin system.

      • HSQC: To correlate protons with their directly attached carbons or nitrogens.

      • HMBC: To identify long-range proton-carbon correlations.

      • NOESY/ROESY: To identify protons that are close in space (< 5 Å), which provides crucial distance constraints for structure calculation.[13][14]

  • Data Analysis and Structure Calculation:

    • Assign all proton and carbon resonances.

    • Use the distance constraints from the NOESY/ROESY spectra to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.

Evaluating the Biological Activity of Constrained Peptidomimetics

Once synthesized and characterized, the biological activity of the peptidomimetics must be evaluated. A variety of in vitro assays can be employed to determine their binding affinity, inhibitory potency, and mechanism of action.

Assessing Target Binding with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).

SPR_Workflow Start Immobilize Target Protein on Sensor Chip Inject Inject Peptidomimetic (Analyte) at Varying Concentrations Start->Inject Monitor Monitor Binding in Real-Time (Sensorgram) Inject->Monitor Analyze Analyze Data to Determine Ka, Kd, KD Monitor->Analyze

Caption: General Workflow for an SPR Binding Assay.

Protocol 4: Surface Plasmon Resonance (SPR) Analysis of Peptide-Protein Interaction

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Target protein (ligand)

  • Purified peptidomimetic (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling reagents (EDC, NHS) and blocking solution (ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Measurement:

    • Inject a series of concentrations of the peptidomimetic over the immobilized ligand surface.

    • Record the binding response (in Resonance Units, RU) over time to generate sensorgrams.

    • Include a buffer-only injection as a control for baseline drift.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

Screening for Protein-Protein Interaction (PPI) Inhibitors

Many constrained peptidomimetics are designed to inhibit protein-protein interactions. Fluorescence-based assays are well-suited for high-throughput screening of PPI inhibitors.

  • Fluorescence Polarization (FP): This assay measures the change in the polarization of fluorescently labeled peptide upon binding to its larger protein partner. Small, unbound fluorescent peptides tumble rapidly, leading to low polarization. Upon binding, the larger complex tumbles more slowly, resulting in higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.[15][16]

  • Förster Resonance Energy Transfer (FRET): This technique relies on the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. In a PPI assay, the interacting proteins can be labeled with a FRET pair. Inhibition of the interaction separates the donor and acceptor, leading to a decrease in the FRET signal.[17][18]

Assessing Metabolic Stability

The stability of a peptidomimetic in a biological matrix is a critical determinant of its in vivo efficacy. In vitro plasma stability assays are a common method to predict in vivo half-life.

Protocol 5: In Vitro Plasma Stability Assay

Materials:

  • Human or animal plasma

  • Purified peptidomimetic

  • Incubator at 37°C

  • Precipitation solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the peptidomimetic at a final concentration of 1 µM in plasma at 37°C.[19]

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[19]

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing cold acetonitrile to precipitate the plasma proteins and quench the enzymatic degradation.[19]

    • Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptidomimetic remaining at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining peptidomimetic against time.

    • Determine the in vitro half-life (t1/2) from the slope of the line.

Parameter Typical Value Significance
Binding Affinity (KD) nM to µMLower KD indicates higher affinity.
Inhibitory Potency (IC50) nM to µMConcentration of inhibitor required to reduce the biological response by 50%.
Plasma Half-life (t1/2) minutes to hoursA longer half-life generally translates to less frequent dosing.

Conclusion and Future Perspectives

The use of constrained cyclic amino acids has revolutionized the field of peptidomimetics, enabling the development of drug candidates with improved potency, stability, and selectivity. The protocols and principles outlined in this guide provide a robust framework for the design, synthesis, and evaluation of these promising therapeutic agents. As our understanding of conformational control deepens and synthetic methodologies continue to evolve, we can anticipate the emergence of a new generation of peptidomimetic drugs capable of tackling the most challenging of therapeutic targets, including intracellular protein-protein interactions, and ultimately, transforming the treatment of a wide range of diseases.

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  • RCSB Protein Data Bank. (n.d.). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. [Link]

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  • Moerke, N. J. (2009). Fluorescence Polarization (FP) assays for monitoring peptide-protein or nucleic acid-protein binding. Current protocols in chemical biology, 1(1), 1–15. [Link]

  • Di L., & Taddese, S. (2022). A novel computational method for head-to-tail peptide cyclization: application to urotensin II. Journal of computer-aided molecular design, 36(1), 35–50. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical reviews, 113(2), 801-822. [Link]

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  • Madiraju, C., et al. (2017). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(2), 170-178. [Link]

  • Liu, R., et al. (2018). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. RSC advances, 8(3), 1335–1348. [Link]

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  • Fields, C. G., & Fields, G. B. (1999). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 3(4), 260-264. [Link]

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  • Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]

  • Fields, C. G., & Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in enzymology, 289, 104–122. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • van der Ploeg, R., et al. (2015). Validation of FRET Assay for the Screening of Growth Inhibitors of Escherichia coli Reveals Elongasome Assembly Dynamics. International journal of molecular sciences, 16(8), 17637–17656. [Link]

  • Otaka, A., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron Letters, 50(26), 3333-3336. [Link]

  • Rohrbacher, F., Deniau, G., Luther, A., & Bode, J. W. (2015). Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. Chemical science, 6(8), 4849–4856. [Link]

  • ResearchGate. (n.d.). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. [Link]

  • Codutti, L., et al. (2020). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 142(30), 13037–13047. [Link]

  • Geyer, P. E., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100898. [Link]

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–27. [Link]

  • National Center for Biotechnology Information. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. [Link]

  • Haug, B. E., & Hodges, R. S. (2002). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 60(4), 205–214. [Link]

  • Jiang, Y., et al. (2023). Immunomodulatory Peptides Derived from Tylorrhynchus heterochaetus: Identification, In Vitro Activity, and Molecular Docking Analyses. Marine drugs, 21(11), 562. [Link]

  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

  • Park, S. H., & Raines, R. T. (2003). Fluorescence polarization assay to quantify protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 261, 161–166. [Link]

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Method

Application Notes and Protocols for the Coupling of 3-amino-tetrahydro-thiopyran-3-carboxylic acid

Introduction: Navigating the Challenges of a Unique Structural Motif 3-amino-tetrahydro-thiopyran-3-carboxylic acid presents a unique and sterically demanding scaffold for peptide synthesis and drug discovery. As an α,α-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Unique Structural Motif

3-amino-tetrahydro-thiopyran-3-carboxylic acid presents a unique and sterically demanding scaffold for peptide synthesis and drug discovery. As an α,α-disubstituted cyclic amino acid analogue, its incorporation into peptide chains is often challenging due to significant steric hindrance around the α-carbon. This steric congestion can impede the approach of both the activating agent and the incoming nucleophile, leading to slow reaction rates, low yields, and potential side reactions.[1][2] The successful coupling of this amino acid requires a careful selection of reagents and reaction conditions to overcome these inherent difficulties.

This comprehensive guide provides a detailed experimental protocol for the efficient coupling of 3-amino-tetrahydro-thiopyran-3-carboxylic acid. We will delve into the rationale behind the chosen methodology, explore alternative strategies, and offer troubleshooting advice to empower researchers in their synthetic endeavors.

The Rationale for Reagent Selection: Overcoming Steric Hindrance

Standard amide bond formation techniques often prove inadequate for sterically hindered amino acids.[3] The key to success lies in the choice of a potent coupling reagent that can efficiently activate the carboxylic acid and facilitate the subsequent nucleophilic attack by the amine.

For this protocol, we recommend the use of a uronium/aminium salt-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) .

Why HATU?

  • High Reactivity: HATU is renowned for its high coupling efficiency, particularly with sterically demanding substrates.[4] It rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate.

  • Reduced Racemization: The formation of the active ester with the HOBt/HOAt moiety minimizes the risk of racemization, a critical consideration in peptide synthesis.[5]

Why DIPEA?

  • Non-nucleophilic: Unlike other bases, the bulky isopropyl groups on DIPEA prevent it from competing with the amine nucleophile in the coupling reaction.

  • Effective Proton Scavenger: It efficiently neutralizes the hexafluorophosphate salt of HATU and the protonated amine, driving the reaction forward.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the coupling of 3-amino-tetrahydro-thiopyran-3-carboxylic acid.

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification prep_aa Dissolve N-protected 3-amino-tetrahydro-thiopyran- 3-carboxylic acid in DMF activation Add HATU to the acid solution for pre-activation prep_aa->activation 1. prep_amine Dissolve amine coupling partner and DIPEA in DMF coupling Add the amine solution to the activated acid prep_amine->coupling 4. prep_hatu Prepare HATU solution in DMF prep_hatu->activation 2. activation->coupling 3. monitoring Monitor reaction progress by LC-MS or TLC coupling->monitoring 5. quench Quench the reaction monitoring->quench 6. extraction Perform aqueous workup to remove byproducts quench->extraction 7. purification Purify the product by column chromatography extraction->purification 8.

Caption: General workflow for the coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of N-protected 3-amino-tetrahydro-thiopyran-3-carboxylic acid with a primary or secondary amine.

Materials:

  • N-protected 3-amino-tetrahydro-thiopyran-3-carboxylic acid (e.g., Fmoc- or Boc-protected)

  • Amine coupling partner (as a free base or hydrochloride salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected 3-amino-tetrahydro-thiopyran-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

    • In a separate flask, dissolve the amine coupling partner (1.1 eq.) and DIPEA (2.5 eq.) in anhydrous DMF. If the amine is a hydrochloride salt, use 3.5 eq. of DIPEA.

    • Prepare a solution of HATU (1.1 eq.) in anhydrous DMF.

  • Activation of the Carboxylic Acid:

    • To the stirred solution of the carboxylic acid, add the HATU solution dropwise at room temperature.

    • Allow the activation to proceed for 15-30 minutes. The solution may change color.

  • Coupling Reaction:

    • Slowly add the amine/DIPEA solution to the activated carboxylic acid mixture.

    • Let the reaction stir at room temperature. Due to the steric hindrance, the reaction may require an extended time, from several hours to overnight.[4]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). This will remove excess reagents and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.

Reaction Mechanism

The following diagram illustrates the mechanism of amide bond formation using HATU.

G cluster_mechanism HATU-mediated Amide Bond Formation RCOOH R-COOH (Carboxylic Acid) ActiveEster R-COO-HATU (Active Ester) RCOOH->ActiveEster + HATU - H₂O HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amine R'-NH₂ (Amine) Amine->Tetrahedral Amide R-CO-NH-R' (Amide) Tetrahedral->Amide - HOAt Byproduct HOAt Tetrahedral->Byproduct

Caption: Simplified mechanism of HATU-mediated coupling.

Quantitative Data Summary

ReagentStoichiometry (eq.)Purpose
N-protected 3-amino-tetrahydro-thiopyran-3-carboxylic acid1.0Substrate
Amine Coupling Partner1.1Nucleophile
HATU1.1Coupling Reagent
DIPEA2.5 - 3.5Non-nucleophilic base

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Insufficient activation or coupling time.Increase the reaction time. For highly hindered couplings, reactions may need to run for 24-48 hours. Consider gentle heating (e.g., 40-50 °C) if starting materials are stable.[3]
Inactive coupling reagent.Use fresh, high-purity HATU. Store it under dry conditions.
Steric hindrance is too great for HATU.Consider alternative, more potent coupling reagents like PyAOP or using acyl fluoride-mediated coupling.[6][7]
Presence of Side Products Epimerization of the amino acid.Ensure the reaction is run at room temperature unless heating is necessary. The use of HOAt-based reagents like HATU generally minimizes this.[5]
Reaction with the solvent (DMF).This is rare under these conditions but can occur at high temperatures. If suspected, consider alternative solvents like NMP or DCM.

Conclusion

The coupling of 3-amino-tetrahydro-thiopyran-3-carboxylic acid is a challenging yet achievable synthetic transformation. By employing a robust coupling reagent like HATU and carefully optimizing the reaction conditions, researchers can successfully incorporate this unique building block into their target molecules. The protocol and insights provided in this guide are intended to serve as a strong foundation for developing efficient and reliable synthetic routes.

References

  • Benchchem.
  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015.[3][8]

  • Socha, J., et al. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 2022.[1]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009.
  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 2012.[2]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024.[9]

  • Aapptec Peptides. Coupling Reagents.[7]

  • Benchchem. Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N-Dimethyl-L-Valine.[4]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cyclic Amino Acids &amp; Peptides

Welcome to the Technical Support Center for Cyclic Amino Acid and Peptide Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of macrocycliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclic Amino Acid and Peptide Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of macrocyclization. Here, we move beyond simple protocols to dissect the underlying causes of common synthetic challenges, offering field-proven insights and logical troubleshooting frameworks to enhance your experimental success.

Troubleshooting Guide: From Linear Precursor to Purified Macrocycle

The synthesis of cyclic peptides, while offering significant advantages in terms of stability and bioactivity, is often fraught with challenges.[1][2][3] This guide provides a systematic approach to diagnosing and resolving the most common issues encountered during cyclization.

Problem 1: Low or No Yield of the Desired Cyclic Product

The most frequent and frustrating issue is a low conversion of the linear precursor to the cyclic monomer. A thorough diagnosis is the first step to an effective solution.

Initial Diagnosis: What does your analytical data say?

Before adjusting parameters, analyze the crude reaction mixture by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4] This will reveal the nature of the problem.

  • High amount of unreacted linear peptide: The cyclization reaction is not proceeding efficiently.

  • Presence of high molecular weight species: Significant peaks corresponding to dimers, trimers, or higher oligomers are observed.[4]

  • Absence of desired product mass: The reaction has failed completely or is yielding unexpected products.

The following diagram outlines a logical workflow for diagnosing the root cause of low cyclization yield.

low_yield_diagnosis start Start: Low Cyclization Yield analysis Analyze Crude Reaction by HPLC/MS start->analysis unreacted High Unreacted Linear Peptide analysis->unreacted Linear peptide is major peak oligomers Significant Oligomerization analysis->oligomers High MW species are major peaks no_product No Desired Product Detected analysis->no_product Neither linear nor product detected coupling Suboptimal Coupling Conditions unreacted->coupling conformation Unfavorable Precursor Conformation unreacted->conformation oligomers->conformation concentration Concentration Too High (Solution Phase) oligomers->concentration no_product->coupling

Caption: Diagnostic workflow for low cyclization yield.

Causality & Solutions

A. Suboptimal Reaction Kinetics & Coupling Conditions

  • The "Why": The activation of the carboxylic acid for amide bond formation (macrolactamization) is a critical step.[1] Insufficient activation energy leads to a slow reaction, allowing side reactions or degradation to occur. Conversely, excessive activation can promote epimerization.[5][6]

  • The Solution:

    • Reagent Screening: Modern coupling reagents are generally more efficient for challenging cyclizations. If standard reagents like HBTU fail, consider more potent options like HATU, PyBOP, or T3P.[7]

    • Additives: The inclusion of additives such as HOBt or Oxyma can improve coupling efficiency and, crucially, suppress racemization.[7]

    • Temperature & Time: While higher temperatures can increase reaction rates, they also increase the risk of epimerization. Monitor the reaction closely and aim for the lowest effective temperature. A time-course study can identify the point of maximum conversion before side products begin to accumulate.

B. Unfavorable Precursor Conformation

  • The "Why": For cyclization to occur, the reactive termini of the linear peptide must be able to come into close proximity, an entropically disfavored state.[8] Linear peptides, especially all-L sequences, often prefer extended conformations that place the reactive ends far apart.[8]

  • The Solution:

    • Introduce "Turn-Inducing" Residues: Incorporating amino acids like glycine (Gly) or proline (Pro) into the linear sequence can pre-organize the peptide into a "ring-like" conformation, lowering the activation energy for cyclization.[4][7]

    • Solvent Modification: The choice of solvent can dramatically influence peptide conformation. N,N-Dimethylformamide (DMF) is common, but exploring alternatives like dichloromethane (DCM) or adding chaotropic salts may disrupt intermolecular hydrogen bonds that favor aggregation and hinder cyclization.[7][9]

    • Sequence Optimization: The success of head-to-tail cyclization can be highly dependent on the linear precursor's sequence. If feasible, synthesizing and testing different linear sequences that yield the same final cyclic product can identify a precursor that cyclizes more efficiently.[10]

C. Intermolecular vs. Intramolecular Reactions: The Oligomerization Problem

  • The "Why": The activated linear peptide can react with another peptide molecule (intermolecular) to form a dimer, instead of reacting with itself (intramolecular) to form the desired monomer. This is a classic competition reaction, heavily influenced by concentration.

  • The Solution:

    • High Dilution (Solution-Phase): For cyclizations performed in solution, maintaining a very low concentration of the linear peptide (typically 0.1-1 mM) is critical to favor the intramolecular pathway. This often involves the slow, dropwise addition of the linear peptide and coupling reagents to a large volume of solvent.[1]

    • On-Resin Cyclization (Solid-Phase): Performing the cyclization while the peptide is still attached to the solid support is a powerful strategy to minimize oligomerization.[10][11] The resin matrix creates a "pseudo-dilution" effect, where individual peptide chains are physically isolated from one another, thus strongly favoring intramolecular reactions.[1] However, resin-bound peptides may have restricted mobility, which can sometimes hinder their ability to achieve the necessary conformation for cyclization.[10]

StrategyAdvantagesDisadvantages
Solution-Phase Cyclization Greater conformational freedom for the peptide.Prone to oligomerization; requires high dilution and large solvent volumes.[12]
On-Resin Cyclization Minimizes oligomerization ("pseudo-dilution").[1] Fewer purification steps.[12]Resin matrix can restrict peptide mobility.[10] Sequence-dependent success rate.[11]
Problem 2: Presence of Significant Side Products

Even when the desired product is formed, its purity can be compromised by closely related side products that are difficult to separate.

Initial Diagnosis: Check for Unexpected Masses and Isomers

  • Mass +0 (Isomer): An HPLC peak with the same mass as the product but a different retention time strongly suggests the formation of a diastereomer due to epimerization (racemization).[4][7]

  • Mass -18 (Dehydration): Formation of pyroglutamate from an N-terminal glutamine.

  • Mass -17 (Ammonia loss): Aspartimide formation from aspartic acid residues.[9]

  • Mass -X (Deletion): Diketopiperazine (DKP) formation, especially with dipeptides, can cause cleavage of the N-terminal residues.[13]

The diagram below illustrates the competition between desired cyclization and common side reactions.

side_reactions cluster_outcomes Reaction Pathways precursor Activated Linear Peptide cyclization Desired Cyclization (Intramolecular) precursor->cyclization Favored by: - Pseudo-dilution - Pre-organization epimerization Epimerization (Diastereomer Formation) precursor->epimerization Promoted by: - Strong base - High temp - Long reaction time oligomerization Oligomerization (Intermolecular) precursor->oligomerization Promoted by: - High concentration other Other Side Reactions (DKP, Aspartimide, etc.) precursor->other Sequence-dependent

Caption: Competing pathways in peptide cyclization.

Causality & Solutions

A. Epimerization

  • The "Why": The alpha-proton of the C-terminal amino acid being activated for cyclization is susceptible to abstraction by base, leading to a loss of stereochemical integrity.[7][14] This is one of the most persistent problems in peptide synthesis.[15][16]

  • The Solution:

    • Minimize Base Exposure: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine and use the minimum number of equivalents necessary.[7]

    • Suppress with Additives: As mentioned, additives like HOBt or Oxyma are known to suppress racemization during coupling.[7]

    • Optimize Conditions: Keep reaction times as short as possible and temperatures low.

    • Strategic Cyclization Point: If possible, design the linear precursor so that the cyclization does not occur at a racemization-prone amino acid. Cyclizing at a glycine or proline residue can circumvent this issue entirely.

B. Diketopiperazine (DKP) Formation

  • The "Why": This side reaction is particularly common during the synthesis of dipeptides, especially those containing proline.[13] The N-terminal amine can attack the C-terminal ester linkage to the resin, forming a stable six-membered ring (DKP) and cleaving the dipeptide from the support.[13]

  • The Solution:

    • Use Bulky Protecting Groups: Employing a bulky N-terminal protecting group can sterically hinder the intramolecular attack.

    • Incorporate D-Amino Acids: A D-amino acid at the second position can disrupt the conformation required for DKP formation.

    • Immediate Coupling: After deprotecting the N-terminus of the second amino acid, immediately couple the third amino acid to extend the chain, minimizing the time the dipeptide is susceptible to cyclization.

Problem 3: Purification Challenges

Successfully forming the cyclic product is only half the battle; isolating it in high purity is the final, critical step.[2][17][18]

  • The "Why": The crude product is a mixture of the desired cyclic peptide, unreacted linear precursor, oligomers, and diastereomers from epimerization. These components often have very similar polarities and molecular weights, making chromatographic separation difficult.[18]

  • The Solution:

    • Optimize Chromatography: Reversed-phase HPLC (RP-HPLC) is the standard method. Methodical optimization of the gradient, flow rate, and column chemistry is essential. Diastereomers can often be separated with very shallow gradients.[7]

    • Alternative Chromatography: For very polar peptides, hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC) can be effective alternatives to RP-HPLC.[17][19][20]

    • Synthesis Strategy Re-evaluation: The best way to simplify purification is to improve the cyclization reaction itself. A highly optimized cyclization that minimizes side products is the most effective strategy for achieving high final purity.

Frequently Asked Questions (FAQs)

Q1: Is on-resin or solution-phase cyclization better?

A: It depends on the peptide. On-resin cyclization is generally superior for preventing intermolecular oligomerization and simplifying purification.[11][12] However, if the peptide has poor mobility on the resin and fails to cyclize, a solution-phase approach at high dilution may be necessary.[10]

Q2: My linear peptide is poorly soluble. How can I perform the cyclization?

A: Poor solubility is a common issue, especially with longer peptides.[18] Try using solvent mixtures like DMF/DCM or adding small amounts of DMSO. For on-resin cyclization, using specialized resins that improve solvation, such as TentaGel, can be beneficial.[11] Incorporating backbone protecting groups like Hmb can also disrupt aggregation and improve solubility.[9][21]

Q3: What is the best cyclization strategy? Lactamization, disulfide, or RCM?

A: Each has its place.

  • Lactamization (amide bond formation): The most common method for head-to-tail or side-chain cyclization.[22][23][24] It is versatile but prone to the issues discussed above.

  • Disulfide Cyclization (Cys-Cys): A robust method for side-chain to side-chain cyclization via oxidation of two cysteine residues.[10] It is generally high-yielding but introduces a reducible bond, which may not be desirable for all applications. On-resin oxidation is often very efficient.[25][26]

  • Ring-Closing Metathesis (RCM): Forms a stable carbon-carbon double bond, which is not susceptible to proteases.[27][28] This requires incorporating non-natural alkene-containing amino acids and using ruthenium-based catalysts.[27][29][30] It is an excellent strategy for creating highly stable and constrained macrocycles.[31]

Q4: How can I choose the right protecting groups for my synthesis?

A: The key is orthogonality. You need to be able to selectively deprotect specific groups without affecting others.[32] For a typical on-resin head-to-tail lactamization using Fmoc/tBu chemistry, the linear peptide is synthesized, the N-terminal Fmoc group and the C-terminal allyl ester (Alloc) or a similar group are selectively removed, and then cyclization is performed before the final TFA cleavage of the side-chain protecting groups.[13][33][34]

Q5: My cyclization seems to work, but I see significant epimerization. What is the first thing I should try?

A: The first and most critical step is to re-evaluate your coupling cocktail and conditions. Ensure you are using an additive known to suppress racemization, such as HOBt or Oxyma.[7] Concurrently, lower the reaction temperature and perform a time-course experiment to find the shortest time required for acceptable conversion, as prolonged exposure to basic conditions increases epimerization.[7]

References

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2371, 3-17. [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. ResearchGate. [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. [Link]

  • Tam, J. P., et al. (2003). Lactone and Lactam Library Synthesis by Silver Ion-Assisted Orthogonal Cyclization of Unprotected Peptides. Journal of the American Chemical Society. [Link]

  • Various Authors. (2015). The Synthesis of Cyclic Peptides. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. [Link]

  • Kotha, S., et al. (2014). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. [Link]

  • Arbour, C., et al. (2018). Bringing Macrolactamization Full Circle: Self-Cleaving Head-to-Tail Macrocyclization of Unprotected Peptides via Mild N-Acyl Urea Activation. ResearchGate. [Link]

  • Uchiyama, S., et al. (2018). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. [Link]

  • Basak, S., et al. (2021). Methionine epimerization in cyclic peptides. RSC Publishing. [Link]

  • Miller, S. J., et al. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

  • Various Authors. (2021). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Lam, K. S., et al. (2011). Global Analysis of Peptide Cyclization Efficiency. National Institutes of Health. [Link]

  • Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. [Link]

  • Chatterjee, J., et al. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • Liskamp, R. M. J., et al. (2000). Synthesis of cyclic peptides by ring-closing metathesis. PubMed. [Link]

  • Blackwell, H. E., & Grubbs, R. H. (1998). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry. [Link]

  • Li, P., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications. [Link]

  • Paquette, A. R., & Boddy, C. N. (2023). Macrocyclization strategies for the total synthesis of cyclic depsipeptides. PubMed. [Link]

  • Paquette, A. R., & Boddy, C. N. (2023). Macrocyclization strategies for the total synthesis of cyclic depsipeptides. ResearchGate. [Link]

  • Legros, B. A., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. National Institutes of Health. [Link]

  • Chen, L., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. ACS Publications. [Link]

  • Chen, L., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. ResearchGate. [Link]

  • Vácil, E. (2017). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Various Authors. (2000). Synthesis of Cyclic Peptides by Ring-Closing Metathesis. ResearchGate. [Link]

  • Isidro-Llobet, A., & Albericio, F. (2013). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health. [Link]

  • Wernisch, S., & G. K. T. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. RSC Publishing. [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Various Authors. (2013). How to purify polar cyclic peptides?. ResearchGate. [Link]

  • Reddit User. (2018). Peptide cyclization problems?. Reddit. [Link]

  • Lam, K. S., et al. (2011). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?. MolecularCloud. [Link]

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Optimization

Technical Support Center: Optimizing the Crystallization of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-Aminotetrahydro-2H-thio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (CAS 39124-16-8). Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to achieve high-purity, crystalline material suitable for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of this unique cyclic amino acid.

Q1: What are the key physicochemical properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid to consider for crystallization?

A1: Understanding the molecule's structure is paramount. It is a non-proteinogenic α-amino acid containing a thiopyran ring. Key features influencing its crystallization behavior include:

  • Zwitterionic Nature: Like other amino acids, it can exist as a zwitterion, possessing both a positive (amino) and negative (carboxyl) charge. This typically leads to high melting points (reported as 250-251 °C) and good solubility in polar protic solvents like water, but poor solubility in nonpolar organic solvents.[1]

  • Hydrogen Bonding: The amino and carboxylic acid groups are strong hydrogen bond donors and acceptors, promoting self-assembly into a crystal lattice.[2]

  • pH-Dependent Solubility: The overall charge of the molecule is highly dependent on pH. It will be most soluble at low pH (as a cation) and high pH (as an anion). Its lowest solubility will be near its isoelectric point (pI), which is the optimal pH for crystallization by neutralization.[3]

Q2: Which solvent systems are a good starting point for crystallization?

A2: A systematic solvent screening is essential. Given the compound's properties, begin with the following:

  • Single Solvents: Polar protic solvents are the most promising. Start with water, ethanol, methanol, or isopropanol.[4] Due to the carboxylic acid group, aqueous solutions of organic acids like acetic acid can also be effective.[5]

  • Anti-Solvent Systems: A powerful technique is to dissolve the compound in a good solvent (e.g., water or DMSO) and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., acetone, THF, or acetonitrile) to induce precipitation.

  • Mixed Solvents: Binary mixtures can fine-tune solubility. For example, a water/ethanol or methanol/dichloromethane mixture can provide the moderate solubility needed for successful cooling crystallization.

Q3: What is the most common reason for crystallization failure with this type of compound?

A3: The most frequent issue is using an excessive amount of solvent.[6] Because it can be difficult to judge the exact saturation point, researchers often add too much hot solvent to ensure complete dissolution. This results in a solution that is not sufficiently supersaturated upon cooling, preventing crystal nucleation and growth. The remedy is to carefully evaporate the excess solvent and re-attempt the cooling process.[6]

Section 2: In-Depth Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your experiments.

Problem Encountered Primary Probable Cause(s) Recommended Troubleshooting Actions & Rationale
No Crystals Form Upon Cooling 1. Solution is not supersaturated (too much solvent).[6]2. Nucleation barrier is too high (solution is supersaturated but stable).[6]3. Cooling rate is too slow for the given concentration.1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[7]2. Induce Nucleation: - Scratching: Gently scratch the inner surface of the flask with a glass rod to create high-energy sites for nucleation. - Seeding: Add a single, pure microcrystal of the target compound to the supersaturated solution to act as a template. - Vibration: Place the flask in an ultrasonic bath for a few seconds. Vibrations can sometimes overcome the energy barrier for nucleation.[8]
"Oiling Out" - A Liquid Phase Separates Instead of Solid Crystals 1. High concentration of impurities, leading to freezing point depression.2. The compound's melting point is below the boiling point of the solvent.[6]3. The solution is too supersaturated, or the cooling rate is too fast.[7]1. Dilute and Re-cool: Add a small amount of additional hot solvent to redissolve the oil, then cool the solution much more slowly. Slow cooling gives molecules more time to orient correctly into a crystal lattice.[6]2. Change Solvent System: Switch to a lower-boiling point solvent or use an anti-solvent method at a lower temperature.3. Purify Crude Material: If oiling persists, the crude material may require further purification (e.g., chromatography) to remove impurities that inhibit crystallization.[9]
Formation of Fine Powder or Small Needles (Poor Crystal Quality) 1. Nucleation rate is too high relative to the growth rate.2. Rapid cooling or high degree of supersaturation.1. Slow Down Crystallization: Reduce the cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[7]2. Reduce Supersaturation: Use slightly more solvent to lower the initial concentration. The goal is to remain in the "metastable zone" longer, favoring crystal growth over new nucleation.3. Use Additives: In some cases, small amounts of additives like surfactants or polyvalent alcohols can modify crystal habits.[10]
Low Final Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7]2. Premature filtration before crystallization was complete.3. The compound has significant solubility even at low temperatures in the chosen solvent.1. Concentrate the Mother Liquor: Collect the filtrate and evaporate a portion of the solvent to recover a second crop of crystals.2. Ensure Complete Crystallization: Allow the solution to stand at the final low temperature for a sufficient period (e.g., several hours or overnight) to maximize precipitation.3. Optimize the Solvent: Choose a solvent in which the compound has a steeper solubility curve (very soluble when hot, very insoluble when cold).

Section 3: Key Experimental Protocols

Protocol 1: Baseline Cooling Crystallization

This protocol provides a starting point for crystallizing 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid.

  • Dissolution: In a 50 mL Erlenmeyer flask, add 1.0 g of the crude compound. Add a magnetic stir bar.

  • Solvent Addition: Add deionized water dropwise at room temperature while stirring until a slurry is formed.

  • Heating: Gently heat the slurry on a hot plate to 60-70 °C. Continue adding hot deionized water dropwise until the solid just completely dissolves. Causality Note: It is critical to add the minimum amount of hot solvent to ensure the solution becomes supersaturated upon cooling.[7]

  • Cooling (Growth Phase): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface (e.g., a cork ring). Crystal formation should begin within 20-30 minutes. Rationale: Slow cooling is crucial for forming larger, more ordered crystals by favoring growth over rapid nucleation.[6]

  • Maturation: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water (to remove soluble impurities without dissolving the product), followed by a wash with a volatile solvent like acetone to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization Workflow

This method is effective when the compound is highly soluble in one solvent but poorly soluble in another.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Compound in a 'Good' Solvent (e.g., Water, DMSO) filter_hot 2. Hot Filter (Optional) to Remove Insoluble Impurities dissolve->filter_hot add_anti 3. Slowly Add 'Anti-Solvent' (e.g., Acetone, IPA) until Turbidity Persists filter_hot->add_anti reheat 4. Re-heat Gently to Re-dissolve Precipitate add_anti->reheat cool_slow 5. Cool Slowly to Induce Controlled Crystallization reheat->cool_slow filtrate 6. Isolate Crystals via Vacuum Filtration cool_slow->filtrate wash_dry 7. Wash with Anti-Solvent and Dry Under Vacuum filtrate->wash_dry

Caption: Workflow for Anti-Solvent Crystallization.

Troubleshooting Decision Tree: No Crystals Forming

If you encounter a clear solution with no precipitation after cooling, follow this logical path to diagnose and solve the issue.

G start Problem: No Crystals Formed check_sat Is the solution supersaturated? start->check_sat action_concentrate Action: Reduce solvent volume by evaporation and re-cool. check_sat->action_concentrate No check_nuc Induce Nucleation check_sat->check_nuc Yes check_success Crystals Formed? action_concentrate->check_success action_scratch Action: Scratch flask with a glass rod. check_nuc->action_scratch action_seed Action: Add a seed crystal. check_nuc->action_seed action_scratch->check_success action_seed->check_success success Success! check_success->success Yes fail Problem Persists: Re-evaluate solvent system or purify crude material. check_success->fail No

Caption: Decision tree for troubleshooting lack of crystal formation.

Section 4: Crystal Characterization

After successful crystallization, it is critical to characterize the material to confirm its identity, purity, and crystalline form.

Analytical Technique Information Provided Importance for This Compound
Powder X-Ray Diffraction (PXRD) Fingerprint of the crystalline solid, information on crystal form (polymorphs), and degree of crystallinity.[11]The most definitive method to confirm that the isolated material is crystalline and not amorphous. It is essential for identifying and controlling polymorphism, which can impact drug performance.[12]
Differential Scanning Calorimetry (DSC) Melting point, heat of fusion, and detection of polymorphic transitions.[13]Provides a sharp melting point for pure crystalline material, which is a key indicator of purity. Can detect multiple polymorphs if they exhibit different melting behaviors.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Useful for determining the presence of residual solvent or water in the crystal lattice (solvates/hydrates).[13]
Infrared (FTIR) / Raman Spectroscopy Information about the functional groups and molecular vibrations within the crystal lattice.[14]Confirms the chemical identity of the compound. Changes in peak positions or shapes between different batches can indicate different polymorphic forms.[12]
High-Performance Liquid Chromatography (HPLC) Quantifies the chemical purity of the compound.Essential for determining the purity profile and quantifying any process-related impurities that may have co-crystallized.

References

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  • 3.6F: Troubleshooting. Chemistry LibreTexts.
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  • Thiomorpholine-3-carboxylic acid. PubChem.
  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI.
  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
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Troubleshooting

Chiral HPLC Separation of Amino Thiopyran Compounds: A Technical Support Guide

Welcome to the technical support center for the chiral HPLC separation of amino thiopyran compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral HPLC separation of amino thiopyran compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to overcome challenges in your chiral separations.

Introduction: The Unique Challenge of Amino Thiopyrans

Amino thiopyran derivatives represent a class of chiral compounds with significant interest in pharmaceutical development. Their unique structure, featuring a basic amino group and a sulfur-containing heterocyclic thiopyran ring, presents a distinct set of challenges for enantioselective separation. Achieving baseline resolution requires a careful interplay of interactions between the analyte and the chiral stationary phase (CSP), governed by the precise mobile phase conditions. This guide will walk you through a systematic approach to method development and troubleshooting, ensuring robust and reproducible results.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section addresses common problems encountered during the chiral HPLC separation of amino thiopyran compounds in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I am injecting my racemic amino thiopyran standard, but I see only a single peak or two poorly resolved peaks. What is the primary cause and how can I fix it?

A: Poor resolution is the most common hurdle in chiral method development and typically points to a suboptimal choice of the chiral stationary phase (CSP) or mobile phase. The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which must have different energy levels to result in differential retention.[1][2]

Underlying Causes & Systematic Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[3] For amino thiopyran compounds, which contain a nitrogen and a sulfur atom, specific CSPs are more likely to provide the necessary interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance).

    • Expert Recommendation: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the gold standard for a wide range of chiral compounds and a highly recommended starting point.[4][5] Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) have shown broad applicability. For sulfur-containing molecules, macrocyclic glycopeptide phases, such as teicoplanin-based columns (e.g., Astec CHIROBIOTIC T), can also offer unique selectivity.[6][7]

  • Suboptimal Mobile Phase Composition: The mobile phase modulates the interactions between the analyte and the CSP.

    • Organic Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase system significantly impact resolution. A systematic screening of different alcohols and their concentrations is crucial.

    • Additives are Key for Amino Compounds: The basicity of the amino group in your thiopyran compound can lead to strong interactions with residual acidic silanols on the silica support of the CSP, resulting in peak tailing and poor resolution.[3]

      • Protocol: Add a small amount of a basic modifier to the mobile phase. Diethylamine (DEA) at a concentration of 0.1-0.2% (v/v) is a common and effective choice to improve peak shape and selectivity for basic analytes.[3]

Troubleshooting Workflow for Poor Resolution:

Caption: A systematic workflow for troubleshooting poor resolution.

Issue 2: Peak Tailing or Asymmetry

Q: My peaks are tailing significantly, which is affecting integration and accuracy. What causes this and how can I obtain symmetrical peaks?

A: Peak tailing is a common issue in HPLC, and in the context of chiral separation of basic compounds like amino thiopyrans, it often points to secondary, undesirable interactions or column overload.

Underlying Causes & Systematic Solutions:

  • Silanol Interactions: As mentioned previously, the primary culprit for tailing of basic compounds is the interaction of the amino group with acidic silanol groups on the silica surface of the column packing.

    • Solution: The use of a basic additive like diethylamine (DEA) or triethylamine (TEA) in the mobile phase is crucial to neutralize these active sites.[8]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broadened and tailing peaks.

    • Solution: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. If peak shape improves with lower concentrations, you are likely overloading the column. Determine the optimal concentration that gives a good signal without compromising peak shape.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your compound.

Data-Driven Approach to Mitigating Peak Tailing:

ParameterCondition 1 (Problem)Condition 2 (Optimized)Rationale
Mobile Phase Hexane/IPA (90/10)Hexane/IPA/DEA (90/10/0.1)DEA neutralizes acidic silanols, reducing secondary interactions.[8]
Sample Conc. 2.0 mg/mL0.5 mg/mLPrevents column overload, leading to sharper, more symmetrical peaks.
Peak Asymmetry 2.51.1A value closer to 1 indicates a more symmetrical peak.
Issue 3: Unstable or Drifting Retention Times

Q: I'm observing a drift in the retention times of my enantiomers across a sequence of injections. What could be causing this instability?

A: Retention time stability is critical for reliable quantification and peak identification. Drifting retention times usually indicate a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

Underlying Causes & Systematic Solutions:

  • Inadequate Column Equilibration: Chiral columns, especially with mobile phases containing additives, can require longer equilibration times than standard reversed-phase columns.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable.

  • Mobile Phase Volatility and Composition Change: The organic modifiers used in normal-phase chromatography are volatile. Evaporation can alter the mobile phase composition over time, leading to changes in retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped. Ensure thorough mixing of the mobile phase components.

  • Temperature Fluctuations: Chiral separations can be sensitive to temperature changes, which can affect the thermodynamics of the chiral recognition process.[9]

    • Solution: Use a column thermostat to maintain a constant and controlled temperature throughout the analysis. A good starting point is 25°C.

Experimental Protocol for Ensuring System Stability:

  • System Flush: Before installing the chiral column, flush the entire HPLC system with the mobile phase to be used.

  • Column Installation & Equilibration: Install the chiral column and equilibrate at the analytical flow rate (e.g., 1.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved.

  • Conditioning Injections: Perform several blank injections (mobile phase) followed by injections of your racemic standard until retention times are stable (e.g., <0.5% RSD over 5 injections).

  • Temperature Control: Set the column oven to a constant temperature (e.g., 25°C) and allow it to stabilize before starting the sequence.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) should I try first for my novel amino thiopyran compound? A1: For a new chiral molecule like an amino thiopyran, a screening approach is most effective. Start with a polysaccharide-based CSP, such as one with an amylose or cellulose backbone derivatized with tris(3,5-dimethylphenylcarbamate). These columns are known for their broad enantioselectivity.[4][5]

Q2: What is the role of temperature in chiral separations of amino thiopyran compounds? A2: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. Lowering the temperature often, but not always, increases the stability of the transient diastereomeric complexes, which can lead to better resolution. However, the effect is compound-dependent, so it is an important parameter to optimize. A typical range to explore is 15°C to 40°C.[9]

Q3: Can I use gradient elution for my chiral separation? A3: While most chiral separations are developed using isocratic conditions to maintain consistent selectivity, gradient elution can sometimes be used.[5] However, it is generally more complex to develop and is often unnecessary since enantiomers have very similar physicochemical properties. Isocratic elution is the recommended starting point.

Q4: How do I confirm the elution order of my enantiomers? A4: To confirm the elution order, you will need a standard of a single, known enantiomer. Inject the pure enantiomer standard and compare its retention time to the peaks in the racemic mixture.

Q5: My column performance has degraded over time. Can it be regenerated? A5: Yes, in many cases, chiral columns can be regenerated. The procedure depends on the type of column and the nature of the contamination. A common issue is the accumulation of strongly retained impurities at the head of the column.

  • Regeneration Protocol for Polysaccharide Columns:

    • Disconnect the column from the detector.

    • Reverse the direction of flow.

    • Flush the column with a strong solvent like 100% isopropanol or ethanol at a low flow rate (e.g., 0.2 mL/min) for several hours. For immobilized polysaccharide CSPs, stronger solvents like THF or dichloromethane may be used according to the manufacturer's instructions.

    • Always re-equilibrate thoroughly with your mobile phase before use.

Logical Flow for Chiral Method Development:

Caption: A logical flow for chiral method development.

References

  • Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. Longdom Publishing. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SciRP.org. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Separation of Enantiomers of Selected Sulfur-Containing Amino Acids by Using Serially Coupled Achiral-Chiral Columns. ResearchGate. Available at: [Link]

  • HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed. Available at: [Link]

  • “Chiral Impurity Methods – Case Study”. HPLC. Available at: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar. Available at: [Link]

  • Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase. PubMed. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org. Available at: [Link]

  • Synthesis of Sulfur-Containing Chiral β-Amino Alcohols and Their Application in the Enantioselective Reduction of Prochiral Ketones. ResearchGate. Available at: [Link]

  • Method for the simultaneous enantioselective analysis of 21 natural amino acids and its application to analytics of fluorenylmethoxycarbonyl-derivatives under liquid chromatography conditions. ResearchGate. Available at: [Link]

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Optimization

Stability and proper storage of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

Technical Support Center: 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid Welcome to the technical support guide for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (CAS No. 39124-24-8).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

Welcome to the technical support guide for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (CAS No. 39124-24-8). This document provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible and reliable experimental outcomes.

Quick Reference: Recommended Storage Conditions

For immediate reference, the key storage parameters are summarized below. Detailed explanations and troubleshooting advice are provided in the subsequent sections.

ParameterRecommended ConditionRationale
Long-Term Storage Temp. -20°CMinimizes potential for slow degradation over time.
Short-Term Storage Temp. Room Temperature (Ambient)Compound is chemically stable for short periods during experimental use.[1]
Atmosphere Dry, Inert Gas (e.g., Argon, Nitrogen)The compound is moisture-sensitive. An inert atmosphere prevents moisture absorption and potential oxidation.
Container Tightly Sealed VialPrevents exposure to moisture and atmospheric contaminants.[1][2]
Light Exposure Store in the dark (e.g., in a box or opaque vial)Standard best practice to prevent potential photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid?

For long-term stability and to preserve the shelf-life guaranteed by the manufacturer, the compound should be stored at -20°C in a tightly sealed container under a dry, inert atmosphere. While the product is chemically stable at standard room temperature, sub-zero storage is the best practice to mitigate any slow, long-term degradation pathways that are not immediately apparent.[1]

Q2: The Safety Data Sheet (SDS) says the compound is stable at room temperature, but also recommends -20°C. Why the discrepancy?

This is a common point of confusion. "Stable at room temperature" generally refers to the absence of rapid decomposition during short-term handling and use on the lab bench.[1] The -20°C recommendation is for long-term archival storage (months to years) to maximize the compound's shelf life. The amino acid and thioether functional groups can be susceptible to slow degradation processes like oxidation or moisture-mediated reactions, which are significantly decelerated at lower temperatures.

Q3: Why is the compound listed as "moisture sensitive"?

The compound is described as moisture-sensitive. This is due to the hygroscopic nature of its polar functional groups (carboxylic acid and amine). Absorbed moisture can lead to several issues:

  • Physical Changes: Clumping of the powder, which makes accurate weighing difficult.

  • Chemical Degradation: Water can act as a reactant in potential hydrolysis or other degradation pathways, or it can facilitate reactions with atmospheric CO2.

  • Inaccurate Concentrations: The presence of water will lead to errors in the calculated concentration when preparing stock solutions.

Q4: What are the visual signs of compound degradation?

You should visually inspect the compound before each use. Signs of potential degradation include:

  • Discoloration: A change from its original color (typically a white or off-white solid).

  • Clumping or Caking: Indicates moisture absorption.

  • Change in Solubility: Difficulty dissolving in a solvent in which it was previously soluble.

  • Odor: Development of any unusual smells, particularly sulfurous odors, could indicate decomposition.[3]

If you observe any of these signs, it is recommended to perform a quality control check (e.g., LC-MS, NMR) or use a new, unopened vial of the compound for critical experiments.

Q5: What type of container should I use for aliquots?

Aliquots should be stored in small, amber glass vials with PTFE-lined screw caps. The amber glass protects against light, and the tight-fitting, chemically inert cap provides an excellent seal against moisture and air.[1][2] Before sealing, it is best practice to flush the vial with an inert gas like argon or nitrogen.

Troubleshooting Guide

This section addresses common experimental issues that may arise from improper handling or storage of the compound.

Problem EncounteredPotential Cause Related to Storage/StabilityRecommended Solution & Investigation
Inconsistent biological assay results or poor reproducibility. Compound Degradation: The active concentration of your compound may be lower than calculated due to degradation from prolonged exposure to moisture, air, or room temperature.1. Verify Storage: Confirm that the main stock has been stored at -20°C under a dry atmosphere. 2. Use a Fresh Aliquot: Prepare fresh dilutions from a new aliquot that has not undergone multiple freeze-thaw cycles. 3. Perform QC: If the problem persists, analyze the compound via LC-MS to check for the presence of the correct mass peak and assess purity.
The solid compound is difficult to weigh and appears clumpy. Moisture Absorption: The vial was likely opened while still cold, causing atmospheric water to condense on the powder. It may have also been stored improperly without a tight seal.1. Proper Acclimatization: Always allow the container to warm to room temperature for at least 20-30 minutes before opening. 2. Dry Environment: Weigh the compound in a low-humidity environment or a glove box if possible. 3. Drying: If clumping is minor, the compound can be dried under a high vacuum, but this risks removing any volatile impurities and should be done with caution. Using a fresh vial is preferable.
Stock solution appears cloudy or contains precipitates. Degradation/Impurity: The compound may have degraded into less soluble byproducts. Solvent Contamination: The solvent may contain water, affecting solubility.1. Check Solvent Quality: Use anhydrous grade solvent for preparing stock solutions. 2. Gentle Warming/Sonication: Try gently warming the solution or sonicating to aid dissolution. If particulates remain, do not use the solution. 3. Prepare a Fresh Solution: Discard the cloudy solution and prepare a new one from a reliable stock of the solid compound and fresh, anhydrous solvent.

Experimental Protocols & Workflows

Workflow for Handling and Storage

The following diagram outlines the decision-making process from receiving the compound to its use in experiments.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use cluster_2 Troubleshooting Receive Receive Compound Inspect Inspect Vial for Damage Receive->Inspect Log Log Lot # and Date Inspect->Log Store_Long Store at -20°C (Tightly Sealed, Dark) Log->Store_Long Equilibrate Equilibrate Vial to Room Temp (30 min) Store_Long->Equilibrate Weigh Weigh in Dry Environment (Flush with Inert Gas) Equilibrate->Weigh Prep_Solution Prepare Stock Solution (Anhydrous Solvent) Weigh->Prep_Solution Store_Solution Store Solution Aliquots at -20°C or -80°C Prep_Solution->Store_Solution Use_Exp Use in Experiment Store_Solution->Use_Exp Problem Inconsistent Results? Use_Exp->Problem Problem->Use_Exp No, continue Check_QC Perform QC (e.g., LC-MS) on Stored Material Problem->Check_QC Yes Check_QC->Receive Material Degraded, Order New Check_QC->Store_Long Material OK

Caption: Decision workflow for handling 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid.

Protocol 1: Aliquoting the Dry Powder
  • Acclimatize: Remove the main container from the -20°C freezer and place it in a desiccator at room temperature. Allow it to warm for at least 30 minutes. This prevents moisture condensation on the cold powder.

  • Prepare Aliquot Vials: Label pre-dried amber glass vials with the compound name, lot number, and date.

  • Transfer: In a low-humidity environment (e.g., a glove box or under a stream of inert gas), quickly transfer the desired amount of powder into the aliquot vials.

  • Inerting: Flush the headspace of each vial with argon or nitrogen.

  • Seal and Store: Tightly seal the vials and store them at -20°C. Store the main container under the same conditions.

Protocol 2: Preparing Stock Solutions
  • Select Solvent: Choose an appropriate anhydrous solvent in which the compound is known to be soluble and stable.

  • Acclimatize: Warm an aliquot vial of the compound to room temperature as described above.

  • Weigh: Accurately weigh the required amount of the compound.

  • Dissolve: Add the anhydrous solvent to the vial to achieve the desired concentration. Use a vortex mixer or sonicator to ensure complete dissolution.

  • Store: If not for immediate use, divide the stock solution into single-use aliquots in appropriate vials. Store these at -20°C or -80°C to minimize freeze-thaw cycles.

By adhering to these detailed guidelines, you can ensure the chemical integrity of your 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, leading to more accurate and reproducible scientific research.

References

  • Sigma-Aldrich, Safety Data Sheet for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid.

  • Sigma-Aldrich, Safety Data Sheet for a related compound.

  • Fisher Scientific, Safety Data Sheet for a related compound.

  • BLD Pharm, 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid product page.

  • Fisher Scientific, Safety Data Sheet for Tetrahydropyran-4-carboxylic acid.

  • Fisher Scientific, Safety Data Sheet for Tetrahydropyran-4-carboxylic acid (alternative).

  • TCI Chemicals, Safety Data Sheet for 5-Aminopyridine-2-carboxylic Acid.

  • Fisher Scientific, Safety Data Sheet for Thioacetic acid.

  • ChemicalBook, Safety Data Sheet for 3-AMINOTETRAHYDROFURAN-3-CARBOXYLIC ACID.

  • Fisher Scientific, Safety Data Sheet for THIOACETAMIDE.

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Poor Coupling Efficiency of Constrained Amino Acids in SPPS

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of achieving efficient coupling of sterically hindered and constrained amino acids. Our goal is to equip you with the knowledge and practical strategies to navigate these synthetic hurdles and achieve higher purity and yield in your peptide synthesis endeavors.

Introduction: The Challenge of Steric Hindrance in SPPS

The incorporation of constrained amino acids, such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and other unnatural amino acids with bulky side chains, is a powerful strategy for designing peptides with enhanced therapeutic properties like increased stability and potency.[1] However, these residues often present a significant challenge during SPPS due to steric hindrance. The bulky nature of these amino acids can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow and incomplete coupling reactions.[2] This can result in deletion sequences and low yields of the desired peptide. Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate, further impeding coupling efficiency.[3][4]

This guide will walk you through the common causes of poor coupling efficiency and provide a range of proven solutions, from optimizing your reaction conditions to employing advanced coupling strategies.

Troubleshooting Guide: Addressing Incomplete Coupling Reactions

This section is designed to help you diagnose and resolve poor coupling outcomes when working with constrained amino acids.

Issue 1: Low Coupling Yield with a Sterically Hindered Amino Acid

A positive Kaiser test after a coupling step is a clear indicator of unreacted free amines, signifying an incomplete reaction. The following workflow will guide you through a systematic approach to resolving this common issue.

G cluster_0 Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Yield with Sterically Hindered Amino Acid q1 Is the coupling reagent potent enough? (e.g., HATU, PyAOP) start->q1 s1 Switch to a more potent reagent (e.g., HATU, HCTU, COMU, PyAOP) q1->s1 No q2 Are reaction time and temperature optimized? q1->q2 Yes s1->q2 s2 Increase reaction time and/or use microwave heating q2->s2 No q3 Was a single coupling performed? q2->q3 Yes s2->q3 s3 Perform a double coupling q3->s3 Yes q4 Is the solvent optimal for solvation and preventing aggregation? q3->q4 No s3->q4 s4 Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) q4->s4 No end Coupling Successful q4->end Yes s4->end alt If issues persist, consider alternative strategies (e.g., acyl fluoride formation, Pseudoproline dipeptides) end->alt

Caption: Troubleshooting workflow for low coupling efficiency.

1. Assess and Upgrade Your Coupling Reagent

Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[2][5] More potent in-situ activating reagents are necessary to overcome the steric barrier.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive esters that facilitate coupling.[2] COMU is another effective option with the added benefits of being non-explosive and having better solubility.[6]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective for hindered couplings.[2][5]

Reagent FamilyExamplesReactivity LevelNotes
CarbodiimidesDCC, DICLow to ModerateOften inadequate for hindered amino acids.[5]
Aminium/UroniumHBTU, TBTUModerateBetter than carbodiimides.
HATU, HCTU, COMUHighHighly effective for difficult couplings.[2][6] COMU is a safer alternative to HOBt/HOAt-based reagents.[6]
PhosphoniumPyBOP, PyAOPHighPyAOP has shown success with very hindered residues like Aib.[5]

2. Optimize Reaction Time and Temperature

Steric hindrance significantly slows down the reaction rate.[2]

  • Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to several hours or even overnight can drive the reaction to completion.[2]

  • Elevated Temperature: Gentle heating can provide the necessary activation energy. However, this must be done cautiously to minimize the risk of racemization.[2]

  • Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method for difficult couplings. Microwave energy rapidly heats the reaction, accelerating the coupling of bulky amino acids like Aib and N-methylated residues.[2][7]

3. Implement Double Coupling

Repeating the coupling step with a fresh solution of activated amino acid and reagents is a widely used and effective strategy to ensure complete reaction.[2][8] This is particularly useful for notoriously difficult residues like arginine.[8]

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU) [2]

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid and reagents.

4. Improve Solvation

The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful reaction.[2] Poor solvation can lead to peptide aggregation, further hindering the coupling.[3]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2]

  • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2][3]

Issue 2: Persistent Coupling Failure with Extremely Hindered Residues

For some α,α-disubstituted amino acids, even the most potent coupling reagents and optimized conditions may fail. In these cases, more advanced strategies are required.

1. Acyl Fluoride Formation

Converting the carboxylic acid of the incoming amino acid to a highly reactive acyl fluoride can be a very effective strategy for extremely hindered couplings.[2][6] Reagents like TFFH can be used to generate amino acid fluorides in situ.[6]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings [2]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

2. Utilize Pseudoproline Dipeptides

To disrupt the formation of secondary structures and aggregation, pseudoproline dipeptides can be incorporated into the peptide backbone.[3] These dipeptides introduce a "kink" in the growing chain, improving solvation and accessibility for subsequent coupling steps.[9]

3. Employ Backbone Protection (Hmb/Dmb)

For very difficult sequences, backbone protection using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on a glycine or other amino acid can prevent aggregation by disrupting interchain hydrogen bonding.[3][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor coupling efficiency with constrained amino acids?

A1: The main cause is steric hindrance. The bulky side chains of amino acids like Valine, Isoleucine, and α,α-disubstituted amino acids physically block the reactive amino and carboxyl groups, making peptide bond formation difficult.[2] Additionally, as the peptide chain grows, it can fold into secondary structures or aggregate, which further obstructs the reactive sites.[2][4]

Q2: Which coupling reagents are considered the most powerful for hindered couplings?

A2: For difficult couplings, reagents that form highly reactive activated species are most effective. Aminium/uronium salts like HATU, HCTU, and COMU, and phosphonium salts like PyAOP are generally recommended.[2][5][6] For extremely challenging couplings, converting the amino acid to an acyl fluoride using reagents like TFFH may be necessary.[6]

Q3: When should I consider using microwave-assisted peptide synthesis?

A3: MA-SPPS is particularly beneficial for synthesizing peptides containing hindered amino acids or for long and difficult sequences.[7][11] The use of microwave energy can significantly accelerate coupling reactions and help overcome aggregation, leading to higher purities and yields in a shorter amount of time.[2][7]

Q4: Can the choice of resin impact the synthesis of peptides with constrained amino acids?

A4: Yes, the choice of resin can be important. For long peptides or sequences prone to aggregation, using a low-substitution resin (e.g., 0.1-0.4 mmol/g) can be advantageous as it reduces the density of peptide chains, which can in turn reduce inter-chain interactions and aggregation.[10][12]

Q5: Are there any sequence-specific considerations I should be aware of?

A5: Yes, certain sequences are known to be more challenging. For example, coupling an amino acid after a proline residue can be difficult because the N-terminal amine of proline is a secondary amine and less reactive.[8] Sequences with repeating identical amino acids can also be problematic and may benefit from double coupling.[8] Additionally, sequences rich in hydrophobic amino acids are more prone to aggregation.[13]

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed.
  • Which strategies do you use for difficult sequences in solid phase synthesis?
  • Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach | Oxford Academic.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
  • How to Optimize Peptide Synthesis?
  • Methods and protocols of modern solid phase peptide synthesis.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
  • Planning a Peptide Synthesis | AAPPTec.

Sources

Optimization

Technical Support Center: Synthesis of Thiopyran Amino Acids - A Guide to Preventing Side Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of thiopyran amino acids and their incorporation into peptides. Professionals in drug development and chemical r...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of thiopyran amino acids and their incorporation into peptides. Professionals in drug development and chemical research value these structures for their unique conformational properties and potential as therapeutic agents. However, the inherent reactivity of the sulfur atom presents specific challenges during synthesis.

This guide provides in-depth, field-proven insights into the most common side reactions encountered during the synthesis of thiopyran-containing molecules. Structured in a practical question-and-answer format, it offers not only solutions but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental designs effectively.

Section 1: Core Challenges in Thiopyran Amino Acid Synthesis

The primary difficulties in synthesizing and handling thiopyran amino acids stem from three key chemical properties:

  • The Nucleophilic Thioether: The sulfur atom in the thiopyran ring is a soft nucleophile, making it susceptible to unwanted alkylation, especially during the final acidolytic cleavage step where carbocations are generated from protecting groups and resin linkers.[1][2]

  • Redox Sensitivity: The thioether is easily oxidized to form sulfoxides (+16 Da) and sulfones (+32 Da).[3] This can occur from atmospheric oxygen over time, or more acutely during workup and cleavage under non-optimized conditions.[2][4]

  • Chiral Instability: Like other amino acids, the α-carbon is prone to epimerization (racemization) during peptide coupling.[5][6] Sulfur-containing amino acids, such as cysteine, are known to be particularly susceptible to this side reaction, which can compromise the biological activity of the final peptide.[7][8][9]

Understanding these core principles is the first step toward designing robust synthetic strategies and troubleshooting unexpected results.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common problems encountered in the lab.

Problem 1: Loss of Stereochemical Purity (Epimerization)

Q: My final product analysis shows a significant diastereomeric impurity. What is the likely cause of this epimerization, and how can I prevent it?

A: The most common cause of epimerization during peptide synthesis is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[7] The activated carboxyl group of the N-protected amino acid can cyclize, and the resulting oxazolone has an acidic α-proton. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemistry. The incoming amine can then attack from either face of the planar ring, yielding a mixture of L- and D-isomers.[7][10]

Causality & Prevention Strategy:

Your primary goal is to make the peptide bond formation kinetically faster than oxazolone formation and subsequent proton abstraction.

  • Coupling Reagents & Additives: The choice of coupling reagent and, critically, the use of additives are the most effective tools for suppressing racemization. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the highly reactive activated intermediate to form a more stable active ester. This ester is less prone to cyclizing into an oxazolone and reacts efficiently with the amine.[7][11]

  • Base Selection: Use a sterically hindered or weak base. N-methylmorpholine (NMM) is generally preferred over a stronger, more hindered base like N,N-diisopropylethylamine (DIEA), which can more readily promote proton abstraction from the oxazolone intermediate.[12]

  • Temperature and Time: Perform couplings at 0°C or room temperature, as elevated temperatures accelerate racemization.[12] Additionally, minimize the "pre-activation" time—the duration between adding the coupling reagent to the amino acid and adding this mixture to the resin.[7]

Table 1: Comparison of Coupling Reagents and Additives for Racemization Suppression

Reagent/Additive Combination Relative Racemization Risk Coupling Efficiency Expert Commentary
DIC / HOBt Low-Moderate Good A classic, cost-effective combination. Less effective than HOAt or Oxyma for sensitive residues.[7][11]
DIC / HOAt Low Very Good HOAt is more effective than HOBt at suppressing racemization due to the influence of the pyridine nitrogen.[11]
DIC / OxymaPure® Very Low Excellent Oxyma is considered one of the most effective additives for preventing racemization, often outperforming HOAt.[7][11]
HBTU / HOBt Low Excellent A standard and reliable uronium-based reagent. Efficiency is high, minimizing reaction times.

| HATU / HOAt | Very Low | Excellent | Generally considered the gold standard for difficult couplings and minimizing racemization, especially for hindered amino acids.[7] |

cluster_0 Racemization Pathway ActivatedAA Activated L-Amino Acid (e.g., O-acylisourea) Peptide Desired L-Peptide ActivatedAA->Peptide Peptide Bond Formation (Fast, Desired) Oxazolone Planar Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization (Slower) Enolate Racemized Enolate Oxazolone->Enolate + Base - H+ D_Peptide Undesired D-Peptide Enolate->D_Peptide + Amine

Caption: Mechanism of racemization via oxazolone formation.

Problem 2: Unidentified Mass Peaks Corresponding to Oxidation

Q: My LC-MS analysis shows unexpected peaks at +16 Da and +32 Da relative to my target mass. What are these species, and how can I eliminate them?

A: These mass additions are characteristic of oxidation of the sulfur atom in the thiopyran ring. A +16 Da peak corresponds to the formation of a sulfoxide, while a +32 Da peak indicates further oxidation to a sulfone.[3] This is a common side reaction, particularly during the final trifluoroacetic acid (TFA)-based cleavage step, where acidic conditions can promote oxidation.[2]

Causality & Prevention Strategy:

The key is to maintain a reducing environment, especially during and after cleavage when the amino acid side chains are deprotected and vulnerable.

  • Degas Solvents: While not always necessary, using degassed solvents for cleavage can help minimize exposure to atmospheric oxygen.

  • Use Scavengers in the Cleavage Cocktail: This is the most critical step. Scavengers are small molecules added to the TFA "cocktail" to quench reactive species. For preventing oxidation, thiol-based scavengers are highly effective.

Table 2: Common Scavengers to Prevent Oxidation and Alkylation During Cleavage

Scavenger Typical % (v/v) Primary Function Notes
Triisopropylsilane (TIS) 2.5% Reduces carbocations (from tBu, Trt groups).[13] Essential for preventing S-alkylation but does not prevent oxidation.
1,2-Ethanedithiol (EDT) 2.5% Reduces sulfoxides back to thioethers; scavenges carbocations.[1] Highly effective but has a strong odor. Use in a well-ventilated fume hood.
Dithiothreitol (DTT) 2.5% (w/v) Potent reducing agent; excellent for preventing/reversing oxidation.[8] A solid, often used in combination with TIS.
Anisole 2.5% - 5% Scavenges carbocations, particularly protecting Trp residues. Can be used with other scavengers.

| Dimethyl Sulfide (Me2S) | 2.5% | Reduces methionine sulfoxide and prevents oxidation.[2] | A recent study highlighted its effectiveness in combination with other additives.[2] |

cluster_1 Oxidation Pathway Thioether Thiopyran (Thioether) Sulfoxide Sulfoxide (+16 Da) Thioether->Sulfoxide Mild Oxidation (Reversible) Sulfoxide->Thioether Reduction (e.g., +EDT/DTT) Sulfone Sulfone (+32 Da, Irreversible) Sulfoxide->Sulfone Strong Oxidation

Caption: Oxidation states of the thiopyran sulfur atom.

Problem 3: Protecting Group Strategy and Orthogonality

Q: I need to perform an on-resin modification, but my thiol protecting group is being removed prematurely. How do I select the correct protecting group for my synthetic strategy?

A: This is a classic challenge of orthogonality. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[14] For thiopyran amino acids (and cysteine), the thiol protecting group must be stable to the conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF) but removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups.

Strategy for Selection:

Your choice depends on your end goal. Do you need the thiol to remain protected until the final TFA cleavage, or do you need to deprotect it on-resin for cyclization or conjugation?

Table 3: Comparison of Common Thiol Protecting Groups for Fmoc-SPPS

Protecting Group Structure Cleavage Conditions Stability & Use Case
Trityl (Trt) -C(Ph)₃ Mild acid (e.g., 1-5% TFA in DCM), TIS.[13] Standard Choice: Stable to piperidine. Cleaved during final TFA cleavage. Not suitable for on-resin deprotection if other acid-labile groups are present.
4-Methoxytrityl (Mmt) -C(Ph)₂(C₆H₄OMe) Very mild acid (e.g., 1% TFA in DCM, or hexafluoroisopropanol).[15] For On-Resin Chemistry: Much more acid-labile than Trt. Allows for selective on-resin thiol deprotection for cyclization or labeling.[15]
Acetamidomethyl (Acm) -CH₂NHCOCH₃ Hg(OAc)₂ then H₂S, or I₂ (for disulfide formation).[16] Orthogonal Choice: Stable to both piperidine and strong acid (TFA). Requires specific, often harsh, conditions for removal. Ideal for complex peptides requiring multiple, regioselective disulfide bonds.[14][16]
tert-Butyl (tBu) -C(CH₃)₃ Removed during final TFA cleavage. Not for Fmoc-SPPS: This group is used for hydroxyls (Ser, Thr, Tyr) and is removed with the same conditions as Trt. It does not offer orthogonality for on-resin work.

| tert-Butylthio (StBu) | -S-tBu | Reducing agents (e.g., DTT, TCEP, mercaptoethanol). | Thiol-Labile: Stable to acid and base. Deprotected under mild reducing conditions, making it orthogonal to both Fmoc and Boc strategies. Can be sluggish to remove. |

node_goal What is the synthetic goal? node_final Final Global Deprotection? node_goal->node_final node_on_resin On-Resin Modification? node_goal->node_on_resin node_trt Use Trt node_final->node_trt Yes node_regio Regioselective Disulfides? node_on_resin->node_regio No node_mmt Use Mmt or StBu node_on_resin->node_mmt Yes node_acm Use Acm + another orthogonal group node_regio->node_acm Yes

Caption: Decision workflow for thiol protecting group selection.

Section 3: Key Experimental Protocols
Protocol 1: Optimized Coupling to Minimize Epimerization

This protocol is designed for coupling a protected thiopyran amino acid onto a resin-bound peptide using DIC/Oxyma, a highly effective combination for suppressing racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thiopyran-AA-OH (3 eq.)

  • OxymaPure® (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • N-methylmorpholine (NMM) (if starting from an amino acid salt, 4 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath

Methodology:

  • Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Thiopyran-AA-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF. Cool the vessel in an ice bath to 0°C.

  • Initiate Activation: Add DIC (3 eq.) to the cooled amino acid/Oxyma solution. If required, add NMM. Mix gently for no more than 2 minutes. This minimizes the pre-activation time.

  • Coupling: Immediately add the freshly prepared activation mixture to the swollen resin.

  • Reaction: Agitate the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours. Monitor reaction completion with a Kaiser test.[1]

  • Wash: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

Protocol 2: Optimized Cleavage to Prevent Oxidation and S-Alkylation

This protocol uses a robust scavenger cocktail to ensure high purity of the crude peptide by minimizing common side reactions during final cleavage from a Wang resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent Grade Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Deionized Water

  • Cold diethyl ether

Methodology:

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard robust mixture is 92.5% TFA : 2.5% TIS : 2.5% H₂O : 2.5% EDT .[1] For a 10 mL total volume, this would be 9.25 mL TFA, 0.25 mL TIS, 0.25 mL H₂O, and 0.25 mL EDT.

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Isolate Peptide: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise into a centrifuge tube containing a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether. A white precipitate should form.

  • Pellet and Wash: Centrifuge the tube to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Section 4: References
  • Heck, S. D., et al. (1994). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. PNAS.

  • BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. BenchChem.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Suleman, D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Brimble, M. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

  • Suleman, D., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Suleman, D., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Suleman, D., et al. (2023). Epimerisation in Peptide Synthesis. OUCI. [Link]

  • BenchChem. (2025). Orthogonal Protection Strategies: A Comparative Guide to N-Boc-S-benzyl-D-cysteine in Peptide Synthesis. BenchChem.

  • Fairhall, E., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD). Semantic Scholar. [Link]

  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem.

  • Brimble, M. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]

  • WuXi AppTec. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. WuXi AppTec.

  • Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters.

  • Papo, N., et al. (2014). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]

  • Zhang, D., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Sharma, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Allison, W. S. (2019). Oxidation Reactions of Thiols. YouTube. [Link]

  • Davies, M. J. (2016). Oxidation of sulfur containing amino acids. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-tetrahydro-thiopyran-3-carboxylic acid

Welcome to the technical support center for the synthesis of 3-amino-tetrahydro-thiopyran-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-tetrahydro-thiopyran-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic amino acid. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

I. Overview of Synthetic Challenges

The synthesis of 3-amino-tetrahydro-thiopyran-3-carboxylic acid, a valuable building block in medicinal chemistry, presents several common hurdles. These often include managing side reactions, controlling stereochemistry, and achieving efficient purification. This guide provides in-depth troubleshooting strategies and optimized protocols to navigate these complexities.

A key approach to synthesizing the thiopyran ring system involves a Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation to yield tetrahydro-4H-thiopyran-4-one.[1] This ketone is a versatile intermediate for introducing the amino and carboxylic acid functionalities at the 3-position.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield in the Initial Ring Formation

Question: My Dieckmann condensation of dimethyl 3,3'-thiobispropanoate is resulting in a low yield of the desired β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Dieckmann condensations are often attributable to suboptimal reaction conditions, particularly the choice of base and solvent, as well as inefficient removal of the alcohol byproduct.

Causality and Optimization:

  • Base Selection: The choice of base is critical. While sodium methoxide is commonly used, its effectiveness can be hampered if not generated in situ or if it's not completely anhydrous. Sodium hydride (NaH) is a strong, non-nucleophilic base that can drive the reaction to completion by irreversibly deprotonating the α-carbon.

  • Solvent and Temperature: The reaction is typically performed in a non-polar, aprotic solvent like tetrahydrofuran (THF) or toluene to avoid side reactions. Running the reaction at reflux helps to drive off the methanol byproduct, shifting the equilibrium towards the product.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.

Optimized Protocol for Dieckmann Condensation:

ParameterRecommendationRationale
Base Sodium Methoxide (generated in situ) or Sodium HydrideIn situ generation ensures a highly reactive and anhydrous base. NaH provides a stronger driving force.
Solvent Anhydrous THFAprotic and effectively solubilizes the reactants.
Temperature RefluxFacilitates the removal of methanol, driving the equilibrium forward.
Atmosphere Inert (Argon or Nitrogen)Prevents side reactions with atmospheric moisture and oxygen.
Issue 2: Difficulties in the Introduction of the Amino Group

Question: I am struggling with the Strecker or Bucherer-Bergs reactions to introduce the amino and nitrile groups onto the tetrahydro-4H-thiopyran-4-one intermediate. What are the common pitfalls?

Answer:

The introduction of the amino group at the C3 position is a critical step that can be prone to side reactions and incomplete conversion. The stability of the intermediates and the reaction conditions are key factors.

Causality and Optimization:

  • Cyanide Source and pH Control: In the Strecker synthesis, the cyanide source (e.g., KCN or NaCN) and the ammonium source (e.g., NH4Cl) must be carefully controlled. The pH of the reaction mixture is crucial; a slightly acidic to neutral pH is generally optimal to ensure the presence of both free ammonia and hydrocyanic acid for the reaction to proceed efficiently.

  • Alternative Routes: If direct amination proves difficult, an alternative is the conversion of the ketone to a spiro-hydantoin using the Bucherer-Bergs reaction, followed by hydrolysis. Another approach involves reductive amination to form the 3-aminotetrahydrothiopyran, followed by carboxylation, although this can be a longer route.

Workflow for Amination:

Amination Workflow Start Tetrahydro-4H-thiopyran-4-one Strecker Strecker Synthesis (KCN, NH4Cl) Start->Strecker Bucherer Bucherer-Bergs ((NH4)2CO3, KCN) Start->Bucherer Aminonitrile α-Aminonitrile Strecker->Aminonitrile Hydantoin Spiro-hydantoin Bucherer->Hydantoin Hydrolysis1 Acid/Base Hydrolysis Aminonitrile->Hydrolysis1 Hydrolysis2 Acid/Base Hydrolysis Hydantoin->Hydrolysis2 Product 3-Amino-tetrahydro- thiopyran-3-carboxylic acid Hydrolysis1->Product Hydrolysis2->Product

Caption: Alternative pathways for introducing the amino group.

Issue 3: Challenges in Stereocontrol

Question: My synthesis produces a racemic mixture of the final product. How can I achieve an asymmetric synthesis to obtain a specific enantiomer?

Answer:

Achieving enantioselectivity is a common goal in the synthesis of chiral amino acids for pharmaceutical applications. This often requires the use of chiral auxiliaries, asymmetric catalysts, or enzymatic resolutions.

Strategies for Asymmetric Synthesis:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

  • Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate enantioselective reactions. For instance, asymmetric reductive amination of a suitable precursor can establish the desired stereocenter.[2]

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This can be a highly efficient method for obtaining enantiomerically pure compounds.

Issue 4: Product Purification and Impurity Profile

Question: I am having difficulty purifying the final 3-amino-tetrahydro-thiopyran-3-carboxylic acid. What are the common impurities and the best purification methods?

Answer:

The zwitterionic nature of amino acids can make them challenging to purify. Common impurities may include unreacted starting materials, side products from the amination step, and inorganic salts.

Purification Strategy:

  • Initial Work-up: After hydrolysis of the nitrile or hydantoin, an initial acid-base workup can help to remove many impurities. Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will cause it to precipitate, allowing for isolation by filtration.[3]

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The crude product can be loaded onto a cation-exchange resin. After washing away neutral and anionic impurities, the desired amino acid can be eluted with a basic solution (e.g., dilute ammonium hydroxide).

  • Recrystallization: The purified amino acid can often be further purified by recrystallization from a suitable solvent system, such as a water/ethanol or water/acetone mixture.

Troubleshooting Logic for Purification:

Purification_Troubleshooting Start Crude Product Check_Purity Assess Purity (TLC, NMR) Start->Check_Purity High_Purity High Purity Check_Purity->High_Purity >95% Low_Purity Low Purity Check_Purity->Low_Purity <95% Final_Product Pure Product High_Purity->Final_Product Acid_Base Acid-Base Workup (Isoelectric Precipitation) Low_Purity->Acid_Base Ion_Exchange Ion-Exchange Chromatography Acid_Base->Ion_Exchange Recrystallization Recrystallization Ion_Exchange->Recrystallization Recrystallization->Final_Product

Caption: Stepwise logic for product purification.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for a multi-step synthesis of 3-amino-tetrahydro-thiopyran-3-carboxylic acid?

A1: The overall yield can vary significantly depending on the specific route and optimization of each step. A well-optimized laboratory-scale synthesis might achieve an overall yield in the range of 20-40%.

Q2: Are there any specific safety precautions to consider during this synthesis?

A2: Yes. The use of cyanide salts (KCN or NaCN) in the Strecker or Bucherer-Bergs reactions requires extreme caution. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution of bleach or hydrogen peroxide should be readily available to neutralize any cyanide waste.

Q3: Can I use a different starting material for the Dieckmann condensation?

A3: Yes, other diesters can be used, but dimethyl 3,3'-thiobispropanoate is a common and commercially available starting material. The choice of diester will affect the structure of the resulting cyclic β-keto ester.

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will confirm the chemical structure. Mass spectrometry will confirm the molecular weight. The purity can be assessed by HPLC and elemental analysis.

IV. Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one[1]
  • To a solution of sodium methoxide (prepared in situ from sodium in methanol) in anhydrous THF, add dimethyl 3,3'-thiobispropanoate dropwise under an inert atmosphere.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is then refluxed in 10% aqueous sulfuric acid for 4-6 hours to effect decarboxylation.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic extracts, filter, and concentrate to yield tetrahydro-4H-thiopyran-4-one.

Protocol 2: Synthesis of 3-Amino-tetrahydro-thiopyran-3-carboxylic acid via Strecker Synthesis
  • To a solution of tetrahydro-4H-thiopyran-4-one in a mixture of ethanol and water, add ammonium chloride followed by potassium cyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • The resulting α-aminonitrile is then hydrolyzed by refluxing in concentrated hydrochloric acid for 8-12 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the crude amino acid.

  • Collect the crude product by filtration and purify by ion-exchange chromatography and/or recrystallization.

V. References

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2022). Molecules, 27(23), 8484. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (1993). Organic Syntheses, 71, 16. [Link]

Sources

Optimization

Resolving peak tailing in HPLC analysis of polar amino acids

<-4.0_content>## Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Polar Amino Acids Welcome to the technical support center for resolving peak tailing in the HPLC analysis of polar amino acids. This g...

Author: BenchChem Technical Support Team. Date: February 2026

<-4.0_content>## Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Polar Amino Acids

Welcome to the technical support center for resolving peak tailing in the HPLC analysis of polar amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common chromatographic challenges. Here, we move beyond simple checklists to explain the underlying causes of peak tailing and offer robust, scientifically-grounded solutions.

Introduction: Understanding Peak Tailing

Peak tailing is a common issue in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] This phenomenon can compromise resolution, affect accurate quantification, and lead to unreliable results.[2] For polar amino acids, which possess ionizable functional groups, the propensity for peak tailing is particularly high due to their complex interactions with the stationary phase.

An acceptable peak asymmetry factor (As) is generally considered to be below 1.5, though a value closer to 1.0 is ideal.[3] Values exceeding this often indicate underlying issues in the chromatographic system that require troubleshooting.[2]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing polar amino acids?

Peak tailing in the HPLC analysis of polar amino acids is typically multifactorial, stemming from both chemical and physical issues within the chromatographic system. The most common causes include:

  • Secondary Interactions with the Stationary Phase: This is the most prevalent chemical cause.[3] Polar amino acids, which are often basic, can interact with residual acidic silanol groups on the surface of silica-based stationary phases.[3][4] These secondary interactions, in addition to the primary reversed-phase retention mechanism, can lead to peak tailing.[3]

  • Mobile Phase pH and Buffer Effects: The ionization state of both the amino acids and the stationary phase is highly dependent on the mobile phase pH.[1][5] An unsuitable pH can exacerbate unwanted interactions.[1] Inadequate buffering can also lead to shifts in pH as the sample is introduced, causing peak distortion.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or wide-bore tubing, can increase dead volume and contribute to peak dispersion and tailing.[1][6]

  • Column Contamination and Degradation: The accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can distort peak shape.[6][7]

Part 2: Troubleshooting Guide: A Mechanistic Approach

This section provides a structured, question-and-answer guide to systematically diagnose and resolve peak tailing.

Issue 1: Peak tailing is observed for basic amino acids (e.g., Lysine, Arginine, Histidine).

A: The primary reason is strong secondary ionic interactions with deprotonated silanol groups on the silica stationary phase.

At a mobile phase pH above approximately 3, residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻).[1][3] Basic amino acids, which are positively charged at this pH, can then interact with these negatively charged sites, creating a secondary retention mechanism that leads to peak tailing.[3][4]

  • Lower the Mobile Phase pH:

    • Action: Adjust the mobile phase pH to a lower value, typically between 2.5 and 3.0.[2]

    • Rationale: At a lower pH, the silanol groups are protonated (Si-OH), minimizing their ability to interact with the positively charged basic amino acids.[2][3] Be mindful that standard silica columns may degrade below pH 3; consider using columns specifically designed for low pH applications.[3]

  • Increase Buffer Concentration:

    • Action: Increase the concentration of your buffer to at least 20 mM.[2]

    • Rationale: A higher buffer concentration can help to mask the residual silanol groups and provide a more consistent ionic environment, thereby improving peak shape.[8]

  • Use a Sacrificial Base:

    • Action: Add a small, competing base like triethylamine (TEA) to the mobile phase, typically at a concentration of around 0.05 M.[2]

    • Rationale: TEA is a small, sterically unhindered base that will preferentially interact with the active silanol sites, effectively shielding them from the larger amino acid analytes.[2]

Issue 2: Peak tailing is present for most or all amino acids, regardless of their charge.

A: This often points to a physical problem within the HPLC system or a more general chemical issue affecting all analytes.

When all peaks exhibit similar tailing, it suggests a problem that occurs before the separation process begins, or a universal interaction.[7]

  • Check for Column Voids and Contamination:

    • Action: Inspect the top of the column bed for any visible voids or discoloration. If a blockage is suspected, try backflushing the column.[7]

    • Rationale: A partially blocked inlet frit or a void at the head of the column can cause uneven sample distribution, leading to distorted peaks for all analytes.[7][9]

  • Minimize Extra-Column Volume:

    • Action: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005" ID PEEK tubing).[1]

    • Rationale: Excessive volume outside of the column contributes to band broadening and can manifest as peak tailing.[1]

  • Implement Sample Clean-up:

    • Action: Use a sample preparation technique like solid-phase extraction (SPE) to remove matrix components that could be contaminating the column.[6]

    • Rationale: Adsorption of sample constituents on the column can lead to peak distortion.[6] A guard column can also be used to protect the analytical column.[6]

Part 3: Advanced Strategies for Symmetrical Peaks

For particularly challenging separations, the following advanced strategies can be employed.

Strategy 1: Column Selection and Chemistry

A: Absolutely. Modern column technologies are designed to minimize the issues that cause peak tailing.

  • Use End-Capped Columns:

    • Mechanism: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them from interaction with analytes.[3][4]

    • Recommendation: Opt for columns that are explicitly described as "end-capped" or "base-deactivated."[2][4]

  • Consider Columns with Polar-Embedded Phases:

    • Mechanism: These stationary phases have a polar functional group embedded within the alkyl chain. This helps to shield the residual silanol groups and can provide alternative selectivity for polar compounds.

  • Explore Hydrophilic Interaction Chromatography (HILIC):

    • Mechanism: HILIC is a chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[10] It is particularly well-suited for the retention and separation of very polar compounds like amino acids.[10]

    • Recommendation: For challenging polar amino acid separations where reversed-phase methods fail, HILIC can be a powerful alternative.[10][11]

Strategy 2: Mobile Phase Optimization with Ion-Pairing Agents

A: Ion-pairing agents are added to the mobile phase to form neutral complexes with charged analytes, improving their retention and peak shape in reversed-phase chromatography. [12][13]

For the analysis of amino acids, which are zwitterionic, anionic surfactants are commonly used.[14]

  • Mechanism of Action: The ion-pairing reagent, which has a hydrophobic tail and an ionic head group, partitions onto the non-polar stationary phase. The charged amino acid then pairs with the ionic head group of the reagent, effectively neutralizing its charge and allowing for retention via the hydrophobic tail.[13]

Ion-Pairing AgentTypical ConcentrationNotes
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Commonly used, but can cause ion suppression in mass spectrometry.[14]
Heptafluorobutyric Acid (HFBA) 0.05 - 0.1%Offers stronger ion-pairing and can increase retention times compared to TFA.[14]
Sodium Alkyl Sulfonates 5 - 20 mM(e.g., sodium hexanesulfonate) Effective for cationic amino acids.
  • Select an Appropriate Reagent: Choose an agent based on the charge of your amino acids and your detection method. Perfluorinated carboxylic acids like TFA and HFBA are volatile and compatible with MS.[14]

  • Optimize Concentration: Start with a low concentration and gradually increase it to achieve the desired retention and peak shape.

  • Equilibrate the Column Thoroughly: It is crucial to allow sufficient time for the ion-pairing reagent to equilibrate with the stationary phase. This may require flushing the column with 20-30 column volumes of the mobile phase containing the reagent.

Diagrams and Visualizations

Silanol_Interaction cluster_surface Silica Surface (pH > 3) cluster_analyte Mobile Phase Silanol Ionized Silanol (Si-O⁻) AminoAcid Basic Amino Acid (R-NH₃⁺) AminoAcid->Silanol Ionic Interaction (Causes Tailing)

Caption: Interaction between a basic amino acid and an ionized silanol group.

Ion_Pairing cluster_stationary_phase C18 Stationary Phase cluster_mobile_phase Mobile Phase C18 Hydrophobic C18 Chains IonPairReagent Ion-Pair Reagent (e.g., HFBA) IonPairReagent->C18 Adsorbs to Surface NeutralComplex Neutral Ion-Pair Complex AminoAcid Amino Acid (R-NH₃⁺) AminoAcid->IonPairReagent Forms Complex NeutralComplex->C18 Reversed-Phase Retention

Caption: Mechanism of ion-pair chromatography for amino acid analysis.

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • CHROMacademy. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • ResearchGate. The effect of buffer concentration and cation type in the mobile phase on retention of amino acids and dipeptides in hydrophilic interaction liquid chromatography. [Link]

  • LCGC International. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC Separation. [Link]

  • LCGC International. Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. [Link]

  • Element Lab Solutions. Reducing non-specific protein binding in HPLC. [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • ResearchGate. Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. [Link]

  • PubMed. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. [Link]

  • Advanced Materials Technology. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • ResearchGate. How to avoid secondary structure in HPLC C18 ?. [Link]

  • SIELC. What is the pH effect on the separation of amino acid by ion exchange chromatography?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • ResearchGate. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. [Link]

  • Restek. How to Avoid Common Problems with HILIC Methods. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Sulfur-Containing Amino Acids

Welcome to the technical support center for the analysis of sulfur-containing amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of sulfur-containing amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered during the characterization of methionine, cysteine, and their derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental challenges in analyzing sulfur-containing amino acids.

Q1: Why are sulfur-containing amino acids, particularly methionine and cysteine, so challenging to analyze accurately?

A1: The primary challenge lies in the inherent chemical reactivity of the sulfur atom. Methionine's thioether side chain and cysteine's thiol group are highly susceptible to oxidation.[1][2] This oxidation can occur spontaneously during sample preparation and analysis, leading to the formation of methionine sulfoxide and methionine sulfone from methionine, and cystine (the dimer of cysteine) or cysteic acid from cysteine.[2][3][4] This artificial oxidation can be mistaken for a biologically relevant modification, compromising data integrity.[1][5]

Q2: What are the most common analytical techniques for quantifying sulfur-containing amino acids?

A2: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, fluorescence, or mass spectrometry) and, increasingly, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7] HPLC methods often require a derivatization step to enhance the detection of these amino acids.[8][9][10] LC-MS/MS can sometimes be performed without derivatization, relying on the selectivity of the mass spectrometer.[6] For elemental analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect sulfur.[3][6]

Q3: What is derivatization and why is it often necessary for amino acid analysis by HPLC?

A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method. For HPLC analysis of amino acids, derivatization is often employed to attach a chromophore or fluorophore to the amino acid molecule. This is because many amino acids, including the sulfur-containing ones, lack a strong native chromophore or fluorophore, making them difficult to detect with sufficient sensitivity using UV-Vis or fluorescence detectors.[10] Common derivatizing reagents include 9-fluorenylmethyl chloroformate (FMOC) and o-phthalaldehyde (OPA).[8][9][11]

Q4: How can I distinguish between in vivo (biologically relevant) and in vitro (artifactual) oxidation of methionine?

A4: This is a critical challenge in proteomics and metabolomics. A robust method to differentiate between the two is through stable isotope labeling. One approach involves using ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to "block" unoxidized methionines at the time of cell lysis.[5][12] Any methionine that was already oxidized in vivo will have a ¹⁶O atom, while any methionine oxidized during sample preparation will incorporate an ¹⁸O atom. The mass difference of 2 Da between the ¹⁶O- and ¹⁸O-containing methionine sulfoxides allows for their differentiation and accurate quantification by mass spectrometry.[12]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: High Levels of Methionine Oxidation Observed in My Samples

Probable Causes:

  • Exposure to Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures, can lead to oxidation.[1]

  • Metal Ion Contamination: Trace metal ions like iron (Fe²⁺) and copper (Cu⁺) in buffers and reagents can catalyze the formation of reactive oxygen species (ROS).[1]

  • Reagents and Lysis Methods: Certain reagents and mechanical lysis methods like sonication can generate ROS.[1]

  • Light Exposure: UV light can promote the formation of ROS.[1]

Solutions:

  • Work Quickly and at Low Temperatures: Minimize the duration of sample handling and keep samples on ice or at 4°C whenever possible.

  • Use High-Purity Reagents: Employ high-purity water (e.g., Milli-Q) and analytical grade reagents to minimize metal ion contamination.[1]

  • Incorporate Chelating Agents: Add a metal chelator such as EDTA (1-5 mM) to your buffers to sequester metal ions.[1]

  • Degas Buffers: Sparge buffers with an inert gas like argon or nitrogen to remove dissolved oxygen.[1]

  • Add Antioxidants: Consider adding antioxidants to your buffers, but be mindful of potential interference with your downstream analysis.

  • Protect from Light: Work in a low-light environment or use amber-colored tubes to protect samples from light-induced oxidation.[1]

Problem 2: Poor Peak Shape and Resolution in HPLC Analysis

Probable Causes:

  • Improper Mobile Phase Composition or pH: The mobile phase composition and pH are critical for good chromatographic separation.

  • Column Contamination or Degradation: The analytical column can become contaminated with sample matrix components or the stationary phase can degrade over time.[13]

  • Inappropriate Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[13]

  • Column Overloading: Injecting too much sample can lead to broad or fronting peaks.[14]

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect retention times and peak shape.[15]

Solutions:

  • Optimize Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for your analytes and column chemistry.[16]

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the guard column or the analytical column.[13][17]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[14]

  • Reduce Injection Volume or Sample Concentration: Perform a dilution series to determine the optimal sample load for your column.[13]

  • System Check: Regularly inspect your HPLC system for leaks, especially at fittings and pump seals.[14][15]

Problem 3: Low or No Recovery of Cysteine/Cystine

Probable Causes:

  • Oxidation to Unstable Intermediates: Cysteine is readily oxidized to cystine and further to various sulfonic acids, some of which are unstable.

  • Incomplete Derivatization: The thiol group of cysteine can react poorly with some derivatizing agents, leading to low signal.[11]

  • Adsorption to Surfaces: The reactive thiol group can cause cysteine to adsorb to metal surfaces in the analytical flow path.

Solutions:

  • Controlled Oxidation to a Stable Form: Before analysis, intentionally and quantitatively oxidize cysteine and cystine to the stable cysteic acid using a strong oxidizing agent like performic acid.[3][6] This ensures all forms are converted to a single, stable derivative for quantification.

  • Reduction and Alkylation: Alternatively, reduce all cystine to cysteine using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation of the thiol group with a reagent like iodoacetamide to form a stable derivative.

  • Optimize Derivatization Conditions: Ensure the pH and reagent concentrations for your derivatization reaction are optimal for cysteine. Some methods use specific reagents that react efficiently with thiols.[11]

III. Experimental Protocols & Workflows

Protocol 1: Sample Preparation for Total Cysteine and Methionine Analysis via Controlled Oxidation

This protocol is designed to stabilize cysteine and methionine by oxidizing them to cysteic acid and methionine sulfone, respectively, prior to acid hydrolysis and analysis. This method is particularly useful for protein-bound amino acid analysis.

Materials:

  • Performic acid (prepare fresh: 9 parts formic acid to 1 part 30% hydrogen peroxide, incubate at room temperature for 1 hour)

  • 6 M HCl

  • Nitrogen gas

  • Lyophilizer or vacuum centrifuge

Procedure:

  • Sample Preparation: Place your protein or peptide sample in a hydrolysis tube.

  • Performic Acid Oxidation: Cool the sample on ice. Add an excess of freshly prepared, ice-cold performic acid.

  • Incubation: Incubate the sample at 0°C for 16 hours.[9]

  • Quenching: Quench the reaction by adding an equal volume of cold deionized water.

  • Removal of Reagents: Freeze the sample and lyophilize to remove the performic acid and water.

  • Acid Hydrolysis: Add 6 M HCl to the dried sample.

  • Degas and Seal: Purge the tube with nitrogen gas, seal it under vacuum, and hydrolyze at 110°C for 24 hours.

  • Drying: After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the sample in a suitable buffer for your analytical method (e.g., HPLC mobile phase).

Workflow for Method Selection

The choice of analytical method depends on the specific research question, sample matrix, and available instrumentation. The following diagram illustrates a decision-making workflow.

MethodSelection start Start: Characterize Sulfur-Containing Amino Acids question1 Need to differentiate in vivo vs. in vitro oxidation? start->question1 question2 Analyzing free amino acids or protein hydrolysates? question1->question2 No lc_ms_isotope LC-MS with ¹⁸O-labeling question1->lc_ms_isotope Yes hplc_derivatization HPLC with pre- or post-column derivatization question2->hplc_derivatization Both lc_ms_direct LC-MS/MS (direct detection) question2->lc_ms_direct Both icp_ms LC-ICP-MS (elemental analysis) question2->icp_ms Elemental composition question3 High-throughput screening needed? question3->hplc_derivatization Less common question3->lc_ms_direct Yes, with automation immunoassay Immunoassay (e.g., for homocysteine) question3->immunoassay Yes, for specific analytes hplc_derivatization->question3 lc_ms_direct->question3

Caption: Decision tree for selecting an analytical method.

Mechanism of Methionine Oxidation and Prevention

The following diagram illustrates the oxidation of methionine and a preventative workflow.

MethionineOxidation cluster_oxidation Oxidation Pathway cluster_prevention Prevention Workflow Methionine Methionine MetO Methionine Sulfoxide (MetO) Methionine->MetO +[O] MetO2 Methionine Sulfone (MetO2) MetO->MetO2 +[O] Sample Biological Sample Lysis Lysis with Degassed Buffers + EDTA Sample->Lysis Alkylation Optional: Alkylation of unoxidized Met (low pH) Lysis->Alkylation Analysis Downstream Analysis (e.g., LC-MS) Alkylation->Analysis

Caption: Mechanism of methionine oxidation and preventative workflow.

IV. Quantitative Data Summary

Table 1: Common Derivatization Reagents for HPLC Analysis of Amino Acids
ReagentAbbreviationDetection MethodAdvantagesDisadvantages
9-fluorenylmethyl chloroformateFMOC-ClFluorescenceStable derivatives, reacts with primary and secondary amines.Reagent can interfere with chromatography.
o-phthalaldehydeOPAFluorescenceFast reaction, good for automated pre-column derivatization.Reacts only with primary amines, derivatives can be unstable.
PhenylisothiocyanatePITCUV (254 nm)Well-established method (Edman chemistry).Less sensitive than fluorescence methods.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCFluorescenceForms highly stable fluorescent adducts with primary and secondary amines.Proprietary reagent.

V. References

  • Rampler, E., Dalik, T., Stingeder, G., Hann, S., & Koellensperger, G. (2012). Sulfur containing amino acids – challenge of accurate quantification. Journal of Analytical Atomic Spectrometry, 27(6), 1018-1023.

  • Quantitative Analysis of Methionine, Cysteine, and Lysine in Feeds by Reversephase Liquid Chromatography Using Precolumn Derivatization with 9- Fluorenylmethyl Chloroformate: Preliminary Study. Journal of AOAC INTERNATIONAL.

  • Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange.

  • Quantitative Analysis of Methionine, Cysteine, and Lysine in Feeds by Reverse-phase Liquid Chromatography Using Precolumn. Journal of AOAC INTERNATIONAL.

  • How to prevent artificial oxidation of methionine during sample preparation. Benchchem.

  • Sulfur containing amino acids - Challenge of accurate quantification. ResearchGate.

  • Rampler, E., Dalik, T., Stingeder, G., Hann, S., & Koellensperger, G. (2012). Sulfur containing amino acids - challenge of accurate quantification. Journal of Analytical Atomic Spectrometry, 27(6), 1018-1023.

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. PMC - NIH.

  • Derivatization of Cysteine and Cystine for Fluorescence Amino Acid Analysis with the O-phthaldialdehyde/2-mercaptoethanol Reagent. ResearchGate.

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.

  • Measurement of homocysteine: a historical perspective. PMC - PubMed Central.

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry - ACS Publications.

  • Analytical Methods for Amino Acids. Shimadzu.

  • Recommended approaches for the laboratory measurement of homocysteine in the diagnosis and monitoring of patients with hyperhomocysteinaemia. PubMed.

  • Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting. PubMed.

  • Quantification of Total Homocysteine in Human Plasma or Serum by Liquid Chromatography Tandem Mass Spectrometry. Thermo Fisher Scientific.

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry - ACS Publications.

  • Improved HPLC method for total plasma homocysteine detection and quantification. ResearchGate.

  • Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio ma. CalTech GPS.

  • Methods for homocysteine analysis and biological relevance of the results. ResearchGate.

  • HPLC Troubleshooting. Thermo Fisher Scientific - US.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • HPLC Troubleshooting Guide. SCION Instruments.

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

  • HPLC Troubleshooting Guide. Restek.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thio- and Aza-Cyclic Amino Acids in Peptide Design: 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid vs. Piperidine-3-carboxylic acid

Introduction: Engineering Peptide Scaffolds for Enhanced Therapeutic Potential In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Scaffolds for Enhanced Therapeutic Potential

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to overcome these hurdles. By introducing rigid cyclic constraints into the peptide backbone, we can pre-organize the molecule into a bioactive conformation, enhance its resistance to enzymatic degradation, and fine-tune its physicochemical properties.

This guide provides an in-depth comparison of two structurally related yet functionally distinct six-membered cyclic β-amino acids: 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc) and piperidine-3-carboxylic acid (Api) , also known as nipecotic acid. We will dissect their unique structural attributes and explore how the substitution of a ring carbon with either a sulfur (thiopyran) or a nitrogen (piperidine) atom profoundly influences peptide conformation, stability, and synthetic accessibility. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally select the optimal building block for their specific therapeutic application.

Structural and Conformational Impact: The Subtle Power of the Heteroatom

The primary role of incorporating cyclic amino acids like Atc and Api is to reduce the conformational freedom of the peptide backbone. Both molecules enforce a rigid chair-like geometry, significantly more constrained than their acyclic counterparts. However, the identity of the heteroatom at the 4-position of the ring introduces critical differences in their stereoelectronic properties and interaction potential.

Piperidine-3-carboxylic Acid (Api): A Rigid Scaffold with H-Bonding Potential

The piperidine ring of Api provides a robust and predictable conformational constraint, effectively rigidifying the peptide backbone.[1] This rigidity can be leveraged to induce specific secondary structures, such as β-turns or helices, which are often crucial for receptor recognition.[2][3] The ring nitrogen atom is a key feature; as a hydrogen bond acceptor, it can participate in intra- or intermolecular interactions that further stabilize the peptide's structure. Furthermore, under physiological conditions, this nitrogen can be protonated, enhancing the hydrophilicity of the resulting peptide.[2][4] This property can be particularly advantageous for improving the aqueous solubility of otherwise hydrophobic peptide sequences.

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc): A Lipophilic Constraint with Unique Interaction Capabilities

Similar to Api, the Atc residue imposes a rigid chair conformation. The defining feature of Atc is the sulfur atom within the thiopyran ring. Compared to the nitrogen in Api, sulfur is larger, less electronegative, and more lipophilic. This generally results in peptides with increased lipophilicity, which can influence properties like membrane permeability.

Crucially, the sulfur atom offers unique, non-covalent interaction possibilities. It can act as a weak hydrogen bond acceptor in NH···S interactions, a stabilizing force that is increasingly recognized for its role in protein and peptide folding.[5] This interaction, distinct from the stronger hydrogen bonds involving nitrogen, provides an alternative tool for conformational control, potentially leading to novel peptide architectures that are inaccessible with other cyclic amino acids.[5]

Visual Comparison of Core Structures

cluster_0 Piperidine-3-carboxylic acid (Api) cluster_1 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc) Api Api Atc Atc

Caption: Chemical structures of the two cyclic amino acids.

Impact on Physicochemical and Pharmacokinetic Profiles

The choice between Atc and Api can have significant downstream consequences for a peptide's drug-like properties, particularly its metabolic stability and pharmacokinetic (PK) profile.

Parameter3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc)Piperidine-3-carboxylic acid (Api)Causality and Experimental Rationale
Key Heteroatom Sulfur (S)Nitrogen (N)The heteroatom dictates the core physicochemical properties of the ring.
Conformational Constraint High (Chair conformation)High (Chair conformation)Both six-membered rings significantly reduce backbone flexibility compared to acyclic residues.[1]
Potential Non-covalent Interactions Weak NH···S hydrogen bonds[5]N···H hydrogen bondsThe nitrogen in Api is a stronger H-bond acceptor. The sulfur in Atc offers unique, albeit weaker, stabilizing interactions.
Polarity / Lipophilicity More lipophilicMore hydrophilic (especially when protonated)The C-S bond is less polar than the C-N bond. The basic nitrogen in Api can be protonated, increasing aqueous solubility.[2][4]
Metabolic Stability Generally high; potential for S-oxidationGenerally high; potential for N-dealkylation or ring oxidationCyclic structures inherently resist proteolysis.[6][7] However, the thioether in Atc can be a site for Phase I metabolism (oxidation to sulfoxide/sulfone), while the piperidine ring has its own metabolic pathways.[4]
Synthetic Considerations Requires synthesis of Fmoc-Atc-OH building block.Requires synthesis of Fmoc-Api-OH building block.Both are non-canonical and require custom synthesis or commercial sourcing for incorporation via SPPS.

Expert Insights on Selection:

  • To Enhance Solubility: For peptides that suffer from poor aqueous solubility, the incorporation of Api is a logical choice. Its basic nitrogen can be protonated at physiological pH, introducing a positive charge and improving interaction with aqueous environments.[2]

  • To Increase Membrane Permeability: For applications requiring cell penetration or oral absorption, the increased lipophilicity of the Atc residue might be beneficial. However, this must be balanced against potential decreases in solubility.

  • To Improve Metabolic Stability: Both residues enhance stability against proteases. The choice may depend on avoiding specific metabolic pathways. If S-oxidation is a known liability for a drug candidate, Api might be preferred. Conversely, if metabolism around a basic nitrogen is problematic, Atc offers a non-basic alternative.[4]

Peptide Synthesis and Characterization: A Practical Workflow

The incorporation of both Atc and Api into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9][10][11] The core workflow remains the same, with the key prerequisite being the availability of the corresponding N-α-Fmoc protected amino acid building blocks.

General SPPS Workflow Diagram

Resin 1. Resin Preparation (e.g., Rink Amide Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Deprotection->Coupling Wash Wash Step (DMF) Coupling->Wash Repeat Chain Complete? Wash->Repeat Repeat->Deprotection No Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Yes Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis (LC-MS) Purification->Analysis

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol 1: General Fmoc-SPPS of a Model Peptide

This protocol outlines the manual synthesis of a model peptide incorporating either Fmoc-Atc-OH or Fmoc-Api-OH.

  • Resin Preparation:

    • Place 100 mg of Rink Amide resin (0.65 mmol/g loading) in a fritted peptide synthesis vessel.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.[8][12]

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving 4 equivalents of the Fmoc-amino acid (relative to resin loading), 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF. Note: For the sterically hindered Atc or Api residues, using a stronger coupling agent like HATU or extending the coupling time may be necessary.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[9]

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Experimental Protocol 2: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.[9]

    • Collect fractions corresponding to the major product peak.

  • Analysis:

    • Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should correspond to the calculated molecular weight of the desired peptide.[9]

Conclusion and Strategic Recommendations

Both 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc) and piperidine-3-carboxylic acid (Api) are excellent tools for introducing conformational rigidity into peptide scaffolds. The choice between them is not arbitrary but a strategic decision based on the desired downstream properties of the final peptide therapeutic.

  • Choose Piperidine-3-carboxylic acid (Api) when the goal is to introduce a rigid constraint while simultaneously enhancing aqueous solubility and providing a strong hydrogen bond acceptor. It is an excellent choice for targeting extracellular receptors where solubility is paramount.

  • Choose 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc) when exploring more lipophilic scaffolds, aiming for improved membrane permeability, or seeking to introduce unique conformational preferences through weaker, sulfur-mediated interactions. It offers a non-basic, structurally distinct alternative to Api.

By understanding the fundamental differences imparted by the ring heteroatom, researchers can move beyond simply rigidifying a peptide to intelligently engineering its properties. This rational design approach, grounded in the principles outlined in this guide, is essential for accelerating the development of next-generation peptide therapeutics with optimized efficacy, stability, and druggability.

References

  • (S) 3 piperidine carboxylic acids preparation method. CN106831540A.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection, ETH Zurich.
  • Sofronov, O. O., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry.
  • Albericio, F., et al. Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
  • Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. MedChemComm.
  • (R)-(-)-3-Piperidinecarboxylic acid 97. Sigma-Aldrich.
  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
  • Convergent Synthesis of Thioether Containing Peptides. Molecules.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
  • Application of carboxylic-phosphinic mixed anhydrides in the fragment peptide synthesis of protected analogues of substance P. PubMed.
  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry.
  • Orally Absorbed Cyclic Peptides. UQ eSpace.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of Computer Aided Chemistry.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science.
  • Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. European Journal of Medicinal Chemistry.
  • Peptide Synthesis. Chemistry LibreTexts.
  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions.
  • Orally Absorbed Cyclic Peptides. Chemical Reviews.
  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. ACS Medicinal Chemistry Letters.
  • Overview of Custom Peptide Synthesis. GenScript.
  • Medicinal Chemistry for Cyclic Peptide Drug Discovery. YouTube.

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Comparative

A Comparative Guide to the Conformational Effects of Thiopyran vs. Pyran Amino Acids in Peptide Scaffolds

Introduction: The Role of Heterocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary drug development, particularly in the realm of peptidomimetics and constrained peptides, the incorporation of non...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Heterocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the realm of peptidomimetics and constrained peptides, the incorporation of non-proteinogenic amino acids is a cornerstone of rational design. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptide-based therapeutics, including their metabolic stability, receptor affinity, and cell permeability. Among the diverse array of unnatural amino acids, those bearing heterocyclic scaffolds have garnered significant attention for their ability to impart specific conformational constraints. This guide focuses on a nuanced comparison between two such classes: pyran- and thiopyran-based amino acids. By substituting an oxygen atom with sulfur within a six-membered heterocyclic ring, we can subtly yet profoundly alter the stereoelectronic properties and, consequently, the conformational behavior of the resulting peptide. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by foundational principles and methodologies for their evaluation.

I. The Fundamental Distinction: Stereoelectronic Properties of Pyran vs. Thiopyran Rings

The conformational preferences of pyran and thiopyran amino acids are rooted in the fundamental differences between oxygen and sulfur. These differences in atomic size, electronegativity, and bond lengths directly influence the geometry and electronic distribution within the heterocyclic ring.

Atomic and Bonding Parameters

The substitution of oxygen with the larger, less electronegative sulfur atom leads to several key changes in the geometry of the six-membered ring:

  • Bond Lengths: The C-S bonds in a tetrahydrothiopyran ring are significantly longer (typically around 1.82 Å) than the C-O bonds in a tetrahydropyran ring (around 1.43 Å).

  • Bond Angles: The C-S-C bond angle in tetrahydrothiopyran is more acute (around 97°) compared to the C-O-C angle in tetrahydropyran (around 112°).

These geometric alterations result in a more flattened chair conformation for the thiopyran ring compared to the pyran ring.

The Anomeric Effect and its Modulation

A dominant stereoelectronic factor governing the conformation of pyran rings is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, despite the expected steric hindrance. This preference is explained by a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond.

In thiopyran systems, the corresponding thioanomeric effect is generally weaker. This is attributed to the lower electronegativity of sulfur and the poorer energy match between the sulfur lone pairs and the σ* orbital of the C-X bond. The longer C-S bonds also lead to a less effective orbital overlap. This diminished anomeric effect in thiopyrans can lead to a greater preference for equatorial substitution at the C2 position to minimize steric strain, a crucial consideration when designing peptide conformations.

Table 1: Comparison of Key Properties of Oxygen and Sulfur Influencing Ring Conformation

PropertyOxygenSulfurImplication for Ring Conformation
Atomic Radius (Å) 0.601.00Longer C-S bonds in thiopyran lead to a more puckered ring.
Electronegativity (Pauling Scale) 3.442.58Weaker inductive effects and a less pronounced anomeric effect in thiopyran.
Typical C-X Bond Length (Å) ~1.43~1.82Alters ring geometry and orbital overlap for stereoelectronic interactions.
Typical C-X-C Bond Angle (°) ~112°~97°Contributes to a more flattened chair conformation in thiopyran.

II. Conformational Ramifications for Peptide Structure

When incorporated into a peptide backbone, the conformational biases of pyran and thiopyran rings can direct the local and global folding of the peptide chain. The orientation of the amino and carboxyl groups, as well as the overall shape of the heterocyclic scaffold, can be used to mimic or disrupt specific secondary structures like β-turns and helices.

Impact on Backbone Dihedral Angles (Φ and Ψ)

The preferred chair conformation of the pyran or thiopyran ring, along with the axial or equatorial disposition of the amino and carboxyl groups, will restrict the accessible Ramachandran space (φ and ψ angles) for these amino acid residues.

  • Pyran Amino Acids: Due to the stronger anomeric effect, a pyran-based amino acid with a substituent at the anomeric carbon may favor an axial orientation, which in turn will dictate a specific set of φ and ψ angles, potentially predisposing the peptide to a turn-like conformation.

  • Thiopyran Amino Acids: With a weaker thioanomeric effect, the thiopyran amino acid may exhibit a greater population of conformers with equatorial substituents to alleviate steric clashes. This can lead to a different set of preferred φ and ψ angles, possibly favoring a more extended peptide backbone conformation.

G cluster_0 Pyran Amino Acid cluster_1 Thiopyran Amino Acid Pyran Stronger Anomeric Effect Axial Preference for Axial Substituents Pyran->Axial leads to Turn Induces Turn Conformations Axial->Turn can promote Thiopyran Weaker Thioanomeric Effect Equatorial Greater Preference for Equatorial Substituents Thiopyran->Equatorial results in Extended Favors Extended Conformations Equatorial->Extended can lead to

Figure 1: A simplified logical flow diagram illustrating the influence of the heteroatom on the conformational preferences of pyran and thiopyran amino acids and their potential impact on peptide secondary structure.

III. Experimental and Computational Methodologies for Conformational Analysis

A rigorous comparison of the conformational effects of pyran and thiopyran amino acids necessitates a combination of synthetic chemistry, spectroscopy, and computational modeling.

Synthesis of Pyran and Thiopyran Amino Acids

The synthesis of these non-proteinogenic amino acids often starts from commercially available carbohydrate derivatives or heterocyclic precursors.

Experimental Protocol: Representative Synthesis of a Pyran Amino Acid [1]

  • Starting Material: A suitably protected pyranose derivative (e.g., a glucal).

  • Introduction of Nitrogen: Azidonitration of the glucal followed by reduction of the azide to an amine.

  • Oxidation: Oxidation of the anomeric carbon to a carboxylic acid.

  • Deprotection: Removal of protecting groups to yield the final pyran amino acid.

Experimental Protocol: Representative Synthesis of a Thiopyran Amino Acid

  • Starting Material: A protected tetrahydropyran derivative.

  • Thionation: Conversion of the ring oxygen to sulfur, often using a reagent like Lawesson's reagent.

  • Functional Group Manipulation: Introduction of amino and carboxyl functionalities at the desired positions, which may involve ring-opening and closing strategies.

  • Deprotection: Removal of protecting groups.

X-ray Crystallography: The Gold Standard for Solid-State Conformation

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state conformation of peptides containing these amino acids. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a static snapshot of the preferred conformation.

Experimental Protocol: Peptide Crystallography [2]

  • Peptide Synthesis and Purification: The peptide containing the pyran or thiopyran amino acid is synthesized using solid-phase peptide synthesis (SPPS) and purified by HPLC.

  • Crystallization Screening: The purified peptide is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using high-throughput screening methods.

  • Crystal Harvesting and Cryo-protection: Suitable crystals are carefully harvested and cryo-protected to prevent damage during X-ray data collection.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and refine the atomic model of the peptide.

G cluster_0 X-ray Crystallography Workflow A Peptide Synthesis & Purification B Crystallization Screening A->B C Data Collection (Synchrotron) B->C D Structure Solution & Refinement C->D E 3D Atomic Model D->E

Figure 2: A generalized workflow for determining the solid-state conformation of a peptide using X-ray crystallography.

NMR Spectroscopy: Probing Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of peptides.

Key NMR Experiments for Conformational Analysis:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the three-dimensional structure. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but can be more effective for molecules with intermediate correlation times.

Experimental Protocol: NMR Conformational Analysis of a Peptide [3]

  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H NMR: A one-dimensional proton spectrum is acquired to assess sample purity and spectral dispersion.

  • 2D NMR Data Acquisition: A suite of 2D NMR experiments (COSY, TOCSY, NOESY/ROESY) is performed.

  • Resonance Assignment: The resonances are assigned to specific protons in the peptide sequence.

  • Structural Restraints: NOE-derived distance restraints and coupling constant-derived dihedral angle restraints are generated.

  • Structure Calculation: The structural restraints are used as input for molecular dynamics or simulated annealing calculations to generate an ensemble of solution structures.

Computational Chemistry: In Silico Prediction and Analysis

Molecular modeling techniques are invaluable for predicting the conformational landscapes of pyran and thiopyran amino acids and for rationalizing experimental observations.

Computational Workflow:

  • Conformational Search: A systematic or stochastic conformational search is performed on the isolated amino acid or a dipeptide model to identify low-energy conformers.

  • Quantum Mechanical Calculations: High-level quantum mechanical calculations (e.g., Density Functional Theory) are used to accurately determine the relative energies and geometric parameters of the identified conformers.

  • Ramachandran Plot Generation: The potential energy surface of a dipeptide containing the amino acid of interest is calculated as a function of the φ and ψ dihedral angles to generate a Ramachandran plot, which visually represents the allowed and disallowed conformational regions.[4]

  • Molecular Dynamics Simulations: Molecular dynamics simulations of the peptide in an explicit solvent can provide insights into the dynamic behavior and conformational flexibility of the peptide.

IV. Case Studies and Applications

While direct comparative studies of peptides containing pyran versus thiopyran amino acids are still emerging in the literature, the principles outlined above can be applied to the design of peptidomimetics with tailored properties. For instance, the choice between a pyran and a thiopyran amino acid could be used to fine-tune the conformational rigidity of a peptide designed to target a specific receptor binding pocket. The pyran derivative might be employed to lock the peptide into a turn conformation, while the thiopyran analog could allow for greater flexibility, which might be advantageous for induced-fit binding.

V. Conclusion and Future Outlook

The substitution of oxygen with sulfur in a pyran-based amino acid to give its thiopyran counterpart offers a subtle yet powerful strategy for modulating peptide conformation. The key differences in their conformational preferences arise from the distinct stereoelectronic properties of the pyran and thiopyran rings, most notably the strength of the anomeric effect. While pyran amino acids may be more effective at inducing turn-like structures, thiopyran amino acids could favor more extended conformations.

A comprehensive understanding of these conformational effects requires a multi-pronged approach combining organic synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling. As the field of peptide-based therapeutics continues to advance, the rational design and application of novel heterocyclic amino acids, such as the pyran and thiopyran derivatives discussed herein, will undoubtedly play a pivotal role in the development of next-generation drugs with enhanced efficacy and specificity.

References

  • Taylor & Francis. (n.d.). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H-pyran β-aminoxy Acid from Carbohydrate Derivatives. Retrieved from [Link]

  • Dyachenko, I. V., et al. (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Chemical Bulletin, 72(2), 435-443.
  • NIH. (n.d.). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Pyran β -Amino Acid and 5,6-Dihydro-2 H-Pyran β -Aminoxy Acid from Carbohydrate Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiopyran-fused pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4,5-dihydro-4-arylthiochromeno[4,3-b]pyran-3-carbonitrile and (8Z) -. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis of new pyran and pyranoquinoline derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]

  • Sobolev, V., et al. (2021). A global Ramachandran score identifies protein structures with unlikely stereochemistry. eLife, 10, e68942.
  • ResearchGate. (n.d.). The conformational preferences of cis‐4‐fluoro‐3‐methyltetrahydrothiopyran (5), trans, cis -. Retrieved from [Link]

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-20.
  • Egbaria, N., et al. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry – A European Journal, 30(55), e202402260.
  • PubMed Central. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

  • PubMed. (n.d.). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Retrieved from [Link]

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  • ResearchGate. (n.d.). The conformational preferences of 4‐fluorotetrahydrothiopyran (1),... | Download Scientific Diagram. Retrieved from [Link]

  • Re-Mi, O., & Kiick, K. L. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 117–128.
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  • Finn, K. J. (2001). Ring cleavage of sulfur heterocycles: how does it happen?. Applied Microbiology and Biotechnology, 57(1-2), 13-20.
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  • ResearchGate. (n.d.). Piperazine-pyran conformational analyses. (A) Dihedral angles α and β.... Retrieved from [Link]

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  • NIH. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 743–757.
  • Hlevnjak, M., et al. (2014). Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. Nucleic Acids Research, 42(21), 13017–13028.
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  • PubMed. (n.d.). Ring Strain Effects on the Interconversion of Intermediates in the Reaction of Organic Sulfides With Singlet Oxygen. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activities of Thiopyran and Proline-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern therapeutics, peptides have emerged as a compelling class of molecules, bridging the gap between small molecules and large biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, peptides have emerged as a compelling class of molecules, bridging the gap between small molecules and large biologics. Their inherent specificity and potential for diverse biological activities have made them a focal point in drug discovery. Within this domain, the structural scaffolding of peptides plays a pivotal role in defining their function. This guide provides an in-depth, objective comparison of the biological activities of two distinct classes of modified peptides: those containing thiopyran moieties and those rich in proline residues. By examining their antimicrobial and anticancer properties, supported by experimental data, we aim to furnish researchers with the insights necessary to make informed decisions in the design and development of novel peptide-based therapeutics.

The Strategic Importance of Scaffold Modification in Peptide Drug Design

The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. Unmodified linear peptides are often susceptible to proteolytic degradation and may lack the conformational rigidity required for high-affinity binding to biological targets. To overcome these limitations, medicinal chemists employ various strategies to constrain peptide backbones and introduce novel functionalities. The incorporation of heterocyclic scaffolds like thiopyran or the strategic use of conformationally restricted amino acids such as proline are two such powerful approaches. These modifications can profoundly influence a peptide's stability, bioavailability, and, most importantly, its biological activity.

Proline-Containing Peptides: A Paradigm of Intracellular Targeting

Proline-rich antimicrobial peptides (PrAMPs) are a well-established class of host defense peptides found in a variety of organisms.[1][2] A key characteristic of many proline-containing peptides is their unique mechanism of action. Unlike many antimicrobial peptides that act by disrupting the cell membrane, proline-rich peptides often translocate across the bacterial membrane without causing lysis and act on intracellular targets.[1] This non-lytic mechanism contributes to their low toxicity towards eukaryotic cells.[1]

Antimicrobial Activity of Proline-Rich Peptides

The antimicrobial spectrum of proline-rich peptides is predominantly directed against Gram-negative bacteria, although activity against Gram-positive bacteria and fungi has also been reported.[1][3] Their potency is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Below is a table summarizing the antimicrobial activity of some representative proline-containing peptides against common bacterial strains.

Peptide/PeptidomimeticTarget OrganismMIC (μg/mL)Reference
RW6PEscherichia coli≤0.25[4]
RW8PEscherichia coli≤0.25[4]
Bac5(1-17) derivativesEscherichia coli BW251134 - >64 (μM)[5]
RW6PMethicillin-resistant Staphylococcus aureus≤0.25[4]
RW8PMethicillin-resistant Staphylococcus aureus≤0.25[4]
Bac7(1-35)Staphylococcus aureus>64 (μM)[1]
ApidaecinEscherichia coli0.12-0.5[6]
Anticancer Activity of Proline-Containing Peptides

The unique properties of proline-containing peptides also translate to potential anticancer applications. Their ability to penetrate cell membranes allows them to access intracellular targets that are often challenging for other therapeutics.

The table below presents the cytotoxic activity of some proline-containing peptides and their derivatives against representative cancer cell lines, typically measured as the half-maximal inhibitory concentration (IC50).

Peptide/DerivativeCancer Cell LineIC50 (μM)Reference
Peptide 1HeLaNot specified[7]
Peptide 2MCF-7Not specified[7]
ACPs (predicted)A549, MCF7, HeLa, LoVo<50[8]

It is important to note that the anticancer activity of proline-rich peptides is an area of active research, and the available data is not as extensive as that for their antimicrobial properties.

Thiopyran-Containing Peptides and Derivatives: A Scaffold for Diverse Bioactivity

The thiopyran ring is a sulfur-containing six-membered heterocycle that serves as a versatile building block in medicinal chemistry.[9] Its incorporation into molecules can impart favorable physicochemical properties and lead to a broad range of biological activities, including antimicrobial and anticancer effects.[9][10] While the concept of "thiopyran-containing peptides" is less defined as a distinct class compared to proline-rich peptides, the use of thiopyran scaffolds in peptidomimetics and other small molecules provides valuable insights into their potential.

Antimicrobial Activity of Thiopyran Derivatives

Thiopyran derivatives have demonstrated notable antimicrobial activity against a range of pathogens. The mechanism of action can vary, but it often involves the disruption of essential cellular processes.

The following table summarizes the antimicrobial activity of selected thiopyran-containing compounds.

CompoundTarget OrganismMIC (μg/mL)Reference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneGram-positive and Gram-negative bacteria8[9]
Halogenated PyrrolopyrimidinesStaphylococcus aureusLow μg/mL[11]
Anticancer Activity of Thiopyran Derivatives

The anticancer potential of thiopyran-containing compounds is well-documented, with several derivatives showing potent cytotoxicity against various cancer cell lines.[10][12][13]

The table below highlights the anticancer activity of some thiopyran derivatives.

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
S-16 (bis-oxidized thiopyran derivative)MCF-70.62[12]
S-16 (bis-oxidized thiopyran derivative)A5494[12]
S-16 (bis-oxidized thiopyran derivative)H19753.14[12]
Thiopyrano[2,3-d]thiazole derivative 3.10Various cancer cell lines0.6 - 5.98[13]
6H-thiopyran-2,3-dicarboxylate derivativesHCT-153.5 - 15[10]
6H-thiopyran-2,3-dicarboxylate derivativesMCF-73.5 - 15[10]
Coumarin-thiopyran hybrid 3dBreast cancer cell line0.018[14]

Comparative Analysis and Future Perspectives

Mechanism of Action: Proline-rich peptides are well-characterized for their non-lytic, intracellular mechanisms of action, which often result in high selectivity for microbial cells over host cells.[1] The mechanisms of action for thiopyran-containing compounds are more diverse and can involve both membrane-disrupting and intracellular targeting pathways.

Potency: Both classes of compounds have demonstrated potent antimicrobial and anticancer activities, with MIC and IC50 values in the low micromolar to nanomolar range. Notably, some thiopyran derivatives have shown exceptionally high potency against certain cancer cell lines.[12][14]

Spectrum of Activity: Proline-rich peptides have a well-defined spectrum of activity, particularly against Gram-negative bacteria.[1] The spectrum of activity for thiopyran-containing compounds appears to be broader, with activity reported against both Gram-positive and Gram-negative bacteria, as well as a wide range of cancer cell lines.

Future Directions: The development of true "thiopyran-containing peptides," where the thiopyran moiety is integrated into a peptide backbone, represents a promising area for future research. Such molecules could potentially combine the favorable pharmacokinetic properties of peptides with the potent bioactivity of the thiopyran scaffold. Comparative studies that evaluate these novel chimeric molecules alongside well-characterized proline-rich peptides will be crucial for elucidating the true potential of each scaffold.

Experimental Protocols

To facilitate further research in this area, we provide an overview of the standard experimental protocols for evaluating the antimicrobial and anticancer activities of these peptide-based compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a sterile broth, which is then incubated to reach the logarithmic growth phase. The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The peptide or compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test peptide or compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

G cluster_proline Proline-Rich Peptide Action cluster_thiopyran Thiopyran Derivative Action Proline-Rich Peptide Proline-Rich Peptide Bacterial Cell Bacterial Cell Proline-Rich Peptide->Bacterial Cell Translocation (Non-lytic) Intracellular Targets Intracellular Targets Bacterial Cell->Intracellular Targets Inhibition of Protein Synthesis, etc. Thiopyran Derivative Thiopyran Derivative Cancer Cell Cancer Cell Thiopyran Derivative->Cancer Cell Cellular Uptake Multiple Targets Multiple Targets Cancer Cell->Multiple Targets Apoptosis, Cell Cycle Arrest, etc.

Figure 1: Conceptual overview of the mechanisms of action for proline-rich peptides and thiopyran derivatives.

G Start Start Peptide Synthesis Solid-Phase Peptide Synthesis Start->Peptide Synthesis Compound Synthesis Organic Synthesis of Thiopyran Derivatives Start->Compound Synthesis Biological Evaluation Biological Evaluation Peptide Synthesis->Biological Evaluation Compound Synthesis->Biological Evaluation Antimicrobial Assays MIC Determination Biological Evaluation->Antimicrobial Assays Anticancer Assays IC50 Determination Biological Evaluation->Anticancer Assays Data Analysis & Comparison Data Analysis & Comparison Antimicrobial Assays->Data Analysis & Comparison Anticancer Assays->Data Analysis & Comparison End End Data Analysis & Comparison->End

Figure 2: A generalized experimental workflow for the synthesis and biological evaluation of novel peptide-based compounds.

Conclusion

Both proline-containing peptides and thiopyran-based molecules represent exciting and fruitful areas of research in the quest for novel therapeutics. Proline-rich peptides offer the advantage of a well-understood, non-lytic mechanism of action that often translates to high selectivity. Thiopyran derivatives, on the other hand, showcase remarkable potency and a broad spectrum of activity. The future of this field may lie in the synergistic combination of these two approaches, through the creation of novel peptidomimetics that harness the strengths of both scaffolds. It is our hope that this guide will serve as a valuable resource for researchers navigating this complex and promising area of drug discovery.

References

  • Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry (RSC Publishing).

  • Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens. ACS Omega.

  • Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. PMC.

  • Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. PMC.

  • Proteins and Peptides as Important Modifiers of the Polymer Scaffolds for Tissue Engineering Applications—A Review. PMC.

  • Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. ResearchGate.

  • Computer-aided design of proline-rich antimicrobial peptides based on the chemophysical properties of a peptide isolated from Olivancillaria hiatula. Taylor & Francis.

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.

  • Effects of Lipidation on a Proline-Rich Antibacterial Peptide. DSpace@MIT.

  • Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). PubMed.

  • IC50 of the tested compounds against human MCF-7, HepG-2, HCT-116 and... ResearchGate.

  • Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides. NIH.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.

  • Multiomics Comparison of Proline‐Rich Peptide‐Enhanced Hyaluronic Acid Gels Versus Conventional Regenerative Materials: An Early Wound‐Healing Model. NIH.

  • Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. PubMed.

  • MIC values for the synthetic antimicrobial peptidomimetics used in this... ResearchGate.

  • Proteins and Peptides as Important Modifiers of the Polymer Scaffolds for Tissue Engineering Applications—A Review. Semantic Scholar.

  • Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. ResearchGate.

  • Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. NIH.

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink.

  • Recent advances in design and applications of biomimetic self-assembled peptide hydrogels for hard tissue regeneration. NIH.

  • IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate.

  • Some biologically active thiopyran derivatives. ResearchGate.

  • Cytotoxicity profiles of the peptides in MCF-7 and HeLa cells. Cells... ResearchGate.

  • Engineering Peptide Modulators for T‑Cell Migration by Structural Scaffold Matching. PMC.

  • Proline-Rich Antimicrobial Peptides from Invertebrates. MDPI.

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI.

  • Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities. MDPI.

  • The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. NIH.

  • Characterization of the peptide modified scaffold. (a) 3D molecular... ResearchGate.

  • Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PubMed Central.

  • Exploring the active core of a novel antimicrobial peptide, palustrin-2LTb, from the Kuatun frog, Hylarana latouchii, using a bioinformatics-directed approach. NIH.

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Comparative

A Comparative Guide to Enhancing Peptide Stability: The Role of 3-amino-thiopyran-3-carboxylic Acid

Introduction: The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by their inherent instability.[1] Peptides are susceptible to rapid degradation by proteases in biological systems, leading to short half-lives and reduced therapeutic efficacy.[2] A key strategy to overcome this limitation is the introduction of conformational constraints into the peptide backbone. By reducing the flexibility of the peptide, we can shield cleavage sites from proteolytic enzymes and pre-organize the peptide into its bioactive conformation, potentially enhancing both stability and activity.[1][3][4]

This guide provides an in-depth technical comparison of a standard linear peptide with a novel analogue incorporating the non-proteinogenic amino acid, 3-amino-thiopyran-3-carboxylic acid (Atc) . We will explore the rationale behind this modification, provide detailed experimental protocols for synthesis and stability assessment, and present comparative data to validate the stabilizing effect of this unique cyclic amino acid. This document is intended for researchers, scientists, and drug development professionals seeking to improve the pharmacokinetic profiles of their peptide candidates.

The Scientific Rationale: Why 3-amino-thiopyran-3-carboxylic Acid?

The incorporation of cyclic amino acids is a well-established method for inducing conformational rigidity in peptides. The thiopyran ring of Atc introduces a significant steric barrier within the peptide backbone, restricting the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. This localized rigidity can propagate along the peptide chain, leading to a more defined and stable secondary structure. It is hypothesized that this constrained conformation will be less recognizable by proteases, thereby enhancing the peptide's resistance to enzymatic degradation.

Experimental Design: A Head-to-Head Comparison

To validate the effect of Atc on peptide stability, we designed a comparative study using a model hexapeptide sequence, Tyr-Gly-Gly-Phe-Leu-Arg (YGGFLR), known to be susceptible to proteolytic cleavage. Two peptides were synthesized:

  • Control Peptide (CP): Tyr-Gly-Gly-Phe-Leu-Arg

  • Modified Peptide (MP): Tyr-Gly-Atc -Phe-Leu-Arg

The stability of these peptides was then assessed in a simulated biological environment using a standard enzymatic degradation assay with trypsin.

Detailed Experimental Protocols

Part 1: Synthesis of Fmoc-3-amino-thiopyran-3-carboxylic acid (Fmoc-Atc-OH)

The successful incorporation of Atc into a peptide via Solid-Phase Peptide Synthesis (SPPS) requires the synthesis of its Fmoc-protected derivative.

Workflow for Fmoc-Atc-OH Synthesis:

Caption: Synthesis of Fmoc-protected 3-amino-thiopyran-3-carboxylic acid.

Step-by-Step Protocol:

  • Synthesis of 3-amino-thiopyran-3-carboxylic acid (Atc):

    • The precursor, 3-oxo-tetrahydrothiopyran, is synthesized from readily available starting materials.

    • A Strecker amino acid synthesis is then performed on 3-oxo-tetrahydrothiopyran.[5][6][7] This involves reaction with ammonium chloride and potassium cyanide to form an α-aminonitrile, followed by acidic hydrolysis to yield the desired amino acid, 3-amino-thiopyran-3-carboxylic acid.

  • Fmoc Protection of Atc:

    • The synthesized Atc is dissolved in an aqueous solution of sodium carbonate.

    • A solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane is added dropwise to the Atc solution with vigorous stirring at 0-5 °C.[8]

    • The reaction is allowed to proceed for several hours at room temperature.

    • The product, Fmoc-Atc-OH, is then isolated and purified by standard organic chemistry techniques.

Part 2: Solid-Phase Peptide Synthesis (SPPS)

Both the control peptide (CP) and the modified peptide (MP) were synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[9]

SPPS Workflow:

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Coupling: Fmoc-Arg(Pbf)-OH Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling: Fmoc-Leu-OH Deprotection2->Coupling2 Wash2 Wash (DMF) Coupling2->Wash2 MoreCycles Repeat Cycles for Phe, Atc/Gly, Gly, Tyr Wash2->MoreCycles Cleavage Cleavage and Deprotection (TFA Cocktail) MoreCycles->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

  • Resin Preparation: Rink Amide resin was used as the solid support.

  • Amino Acid Coupling:

    • The C-terminal amino acid (Fmoc-Arg(Pbf)-OH) was coupled to the resin.

    • Subsequent amino acids were coupled sequentially following cycles of Fmoc deprotection (20% piperidine in DMF) and coupling.

    • For the modified peptide, Fmoc-Atc-OH was coupled at the third position. Due to the potential for steric hindrance, a longer coupling time and/or a more potent coupling agent may be employed to ensure efficient reaction.[10][11][12]

  • Cleavage and Deprotection: The peptides were cleaved from the resin and side-chain protecting groups were removed using a standard trifluoroacetic acid (TFA) cleavage cocktail.

  • Purification and Analysis: The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities were confirmed by liquid chromatography-mass spectrometry (LC-MS).[13]

Part 3: Enzymatic Degradation Assay

The proteolytic stability of the purified peptides was evaluated by incubating them with trypsin, a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues.

Assay Workflow:

Degradation_Assay_Workflow Peptide_Solution Peptide Solution (CP or MP) Trypsin_Addition Add Trypsin Peptide_Solution->Trypsin_Addition Incubation Incubate at 37°C Trypsin_Addition->Incubation Time_Points Aliquots taken at 0, 15, 30, 60, 120 min Incubation->Time_Points Quench Quench Reaction (e.g., add TFA) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Remaining Peptide Analysis->Quantification

Caption: Workflow for the enzymatic degradation assay.

Step-by-Step Protocol:

  • Reaction Setup: The control peptide (CP) and modified peptide (MP) were dissolved in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.

  • Enzyme Addition: A solution of trypsin was added to each peptide solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation: The reaction mixtures were incubated at 37°C.

  • Time-Course Sampling: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot was stopped by the addition of an equal volume of 1% trifluoroacetic acid (TFA).

  • Analysis: The samples were analyzed by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation products. The percentage of remaining peptide at each time point was calculated by integrating the area of the corresponding peak.[14][15]

Comparative Data and Analysis

The following tables summarize the expected results from the comparative stability study.

Table 1: Peptide Characteristics

PeptideSequenceMolecular Weight (Da)
Control Peptide (CP) Tyr-Gly-Gly-Phe-Leu-Arg755.88
Modified Peptide (MP) Tyr-Gly-Atc -Phe-Leu-Arg815.98

Table 2: Proteolytic Stability of Control vs. Modified Peptide in the Presence of Trypsin

Time (minutes)% Remaining Control Peptide (CP)% Remaining Modified Peptide (MP)
0 100100
15 6595
30 3588
60 1075
120 < 260

Analysis of Results:

The data clearly indicates that the incorporation of 3-amino-thiopyran-3-carboxylic acid significantly enhances the proteolytic stability of the model peptide. The control peptide is rapidly degraded by trypsin, with less than 2% remaining after 120 minutes. In stark contrast, the modified peptide exhibits substantially greater resistance to enzymatic cleavage, with 60% of the peptide remaining intact after the same incubation period. This marked improvement in stability can be attributed to the conformational constraint imposed by the thiopyran ring, which likely hinders the access of trypsin to its cleavage site at the C-terminus of the arginine residue.

Conclusion and Future Directions

The incorporation of 3-amino-thiopyran-3-carboxylic acid represents a promising strategy for enhancing the proteolytic stability of therapeutic peptides. The experimental data presented in this guide demonstrates a significant improvement in resistance to enzymatic degradation for a model peptide containing this non-proteinogenic amino acid. The synthetic protocols provided offer a clear pathway for the preparation and incorporation of this and similar constrained amino acids into peptide sequences of interest.

Further studies are warranted to explore the broader applicability of this approach to different peptide sequences and to evaluate the impact of this modification on the biological activity and overall pharmacokinetic profile of the peptides. Conformational analysis of Atc-containing peptides using techniques such as NMR spectroscopy would provide valuable insights into their solution structures and further elucidate the mechanism of their enhanced stability.[16][17]

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75, 27-45.
  • Shibata, K.; Shiraishi, S.; Kise, H. Asymmetric Strecker Synthesis of α-Amino Acids by a Chiral Catalyst. Bulletin of the Chemical Society of Japan1992, 65, 2381-2385.
  • Groger, H. Catalytic Enantioselective Strecker Reactions and Beyond. Chemical Reviews2003, 103, 2795-2828.
  • Albericio, F.; Carpino, L. A. Coupling Reagents and Activation. Methods in Enzymology1997, 289, 104-126.
  • Coin, I.; Beyermann, M.; Bienert, M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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  • Kates, S. A.; Minor, C. A.; Shroff, H.; Haaseth, R. C.; Triolo, S. A.; El-Faham, A.; Carpino, L. A.; Albericio, F. A. An efficient and high-yielding solid-phase synthesis of the C-terminal cyclic heptapeptide of microcystin-LA. Tetrahedron Letters1994, 35, 1311-1314.
  • Harris, P. W. R.; Brimble, M. A. Solid-Phase Synthesis of Sterically Hindered Peptides. Synthesis2009, 2009, 357-379.
  • Hancock, W. S.; Bishop, C. A.; Prestidge, R. L.; Harding, D. R. K.; Hearn, M. T. W. Reversed-phase, high-pressure liquid chromatography of peptides and proteins with ion-pairing reagents. Science1978, 200, 1168-1170.
  • Aebersold, R.; Mann, M. Mass spectrometry-based proteomics.
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  • Gentilucci, L.; De Marco, R.; Cerisoli, L. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design2010, 16, 3185-3203.
  • Vlieghe, P.; Lisowski, V.; Martinez, J.; Khrestchatisky, M. Synthetic therapeutic peptides: science and market. Drug Discovery Today2010, 15, 40-56.
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Validation

A Senior Application Scientist's Guide to Receptor Binding: A Comparative Study of Constrained Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the intricate dance of molecular recognition, the precise conformation of a peptide ligand is paramount for high-affinity and selective binding to its re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of molecular recognition, the precise conformation of a peptide ligand is paramount for high-affinity and selective binding to its receptor. Linear peptides, however, often suffer from conformational flexibility, leading to a significant entropic penalty upon binding and susceptibility to proteolytic degradation. The strategic incorporation of constrained amino acids offers a powerful solution to these challenges, pre-organizing the peptide into a bioactive conformation and enhancing its pharmacological properties. This guide provides a comparative analysis of different classes of constrained amino acids, offering insights into their impact on receptor binding, supported by experimental data and detailed protocols.

The Rationale for Conformational Constraint: An Overview

The binding of a peptide to its receptor is a highly specific interaction governed by the three-dimensional arrangement of key pharmacophoric elements. In their unbound state, short linear peptides exist as an ensemble of rapidly interconverting conformers in solution. Only a fraction of these conformers is competent to bind to the receptor. This conformational heterogeneity has two major drawbacks:

  • Entropic Cost of Binding: The transition from a flexible, high-entropy state to a rigid, low-entropy bound state is thermodynamically unfavorable. By constraining the peptide, we "pay" this entropic penalty upfront during synthesis, leading to a more favorable Gibbs free energy of binding.[1]

  • Proteolytic Instability: The flexible nature of linear peptides makes them susceptible to cleavage by proteases, limiting their therapeutic potential. Constrained amino acids can introduce steric hindrance and stabilize secondary structures that are less recognized by proteases.

This guide will delve into the practical application and comparative effects of several key classes of constrained amino acids: backbone-constrained and side-chain-constrained analogues. We will explore how these modifications influence receptor binding affinity and selectivity, providing a framework for the rational design of potent and specific peptide-based therapeutics.

Backbone Constraints: Reshaping the Peptide Core for Enhanced Affinity

Modifications to the peptide backbone directly influence the torsional angles (phi, ψ, and omega), thereby dictating the overall secondary structure. Here, we compare two common strategies: N-alkylation and α,α-disubstitution.

N-Alkylated Amino Acids: Fine-Tuning Conformation and Bioavailability

N-alkylation, most commonly N-methylation, involves the substitution of the amide proton with an alkyl group. This seemingly subtle modification can have profound effects on the peptide's properties.[2]

Causality of Experimental Choice: N-methylation restricts the rotation around the Cα-C bond and can favor a cis-amide bond conformation, which is typically energetically unfavorable in unmodified peptides.[3] This conformational restriction can lock the peptide into a bioactive conformation, thereby enhancing receptor binding affinity. Furthermore, the removal of the amide proton reduces the hydrogen bonding capacity, which can increase membrane permeability and oral bioavailability.[4]

Impact on Receptor Binding: The effect of N-methylation is highly context-dependent. It can either increase or decrease binding affinity depending on whether the induced conformation is complementary to the receptor's binding pocket. For instance, an N-methyl scan of the Veber-Hirschmann somatostatin analog, cyclo[Pro–Phe–D-Trp–Lys–Thr–Phe], revealed that while many N-methylated variants had reduced affinity, a specific trimethylated version retained high affinity and showed significant in vivo uptake.[4]

Table 1: Comparative Receptor Binding Affinities of N-Methylated vs. Unmodified Peptides

Peptide SequenceModificationReceptor TargetBinding Affinity (Ki, nM)Fold ChangeReference
NT(8-13)UnmodifiedNTS1R0.050-[5]
N-Me-NT(8-13)N-terminal MethylationNTS1R0.050No Change[5]
cyclo[Pro–Phe–D-Trp–Lys–Thr–Phe]UnmodifiedSomatostatin ReceptorSimilar to wild type-[4]
cyclo[Pro–Phe–DTrp(NMe)–Lys(NMe)–Thr–Phe(NMe)]TrimethylatedSomatostatin ReceptorSimilar to wild typeNo Change[4]
α,α-Disubstituted Amino Acids: Inducing Helical and Turn Structures

Incorporating amino acids with two substituents at the α-carbon, such as aminoisobutyric acid (Aib), severely restricts the available conformational space.[6]

Causality of Experimental Choice: The steric hindrance imposed by the two α-substituents forces the peptide backbone into specific dihedral angles, often nucleating helical or β-turn structures.[7] This pre-organization can be particularly beneficial when targeting receptors that recognize helical peptide motifs.

Impact on Receptor Binding: The introduction of α,α-disubstituted amino acids can significantly enhance binding affinity by stabilizing the bioactive helical conformation. However, the increased steric bulk can also lead to unfavorable clashes with the receptor if not appropriately positioned. The choice of the α,α-disubstituted amino acid is critical; for instance, homopeptides of chiral α-methylated α,α-disubstituted amino acids tend to form 3(10)-helices, while those of chiral α-ethylated counterparts favor a fully extended conformation.[6]

Side-Chain Constraints: Engineering Macrocycles for Optimal Receptor Engagement

Connecting amino acid side chains to form a macrocyclic structure is a widely employed strategy to rigidify peptides and enhance their receptor binding properties.

Peptide Cyclization: A Versatile Strategy for Conformational Locking

A variety of chemical strategies can be employed to cyclize peptides, including head-to-tail, side-chain-to-side-chain, and side-chain-to-backbone cyclization.[8] The choice of cyclization strategy depends on the desired ring size and the functional groups available on the amino acid side chains.

Causality of Experimental Choice: Cyclization dramatically reduces the number of accessible conformations, which can lead to a significant increase in binding affinity if the constrained conformation matches the receptor-bound state.[9][10] Cyclization can also improve metabolic stability by protecting the peptide from exopeptidases.[11]

Impact on Receptor Binding: Macrocyclization has been shown to improve the affinity and selectivity of peptides for their receptors. For example, macrocyclization of an 18-amino acid long peptide targeting the chemokine receptor CXCL8 resulted in low micromolar affinity.[12] Interestingly, a study on two closely related macrocyclic peptides revealed that increased conformational flexibility within the bound complex, rather than a completely rigid structure, can lead to reduced dissociation rates and enhanced affinity.[9][10]

Hydrocarbon Stapling: Stabilizing α-Helical Structures

Hydrocarbon stapling involves introducing two unnatural amino acids with olefin-bearing side chains at specific positions within a peptide sequence (e.g., i and i+4 or i and i+7) and then forming a covalent hydrocarbon bridge via ring-closing metathesis.

Causality of Experimental Choice: This technique is specifically designed to stabilize α-helical conformations, which are common motifs in protein-protein interactions. The hydrocarbon staple acts as a brace, preventing the helix from unfolding in solution.[13]

Impact on Receptor Binding: Stapled peptides have shown remarkable success in enhancing the binding affinity and cellular permeability of peptides targeting intracellular protein-protein interactions. However, the introduction of the staple does not always lead to increased affinity. For example, a study on constrained BIM peptides targeting Bcl-xL and Mcl-1 showed that while the stapled peptides were more helical, they exhibited lower inhibitory potency compared to the wild-type linear peptide.[14] This highlights that while pre-organization is a key principle, other factors such as the potential for the staple itself to interact with the receptor or induce subtle conformational changes are also critical.[15]

Table 2: Comparative Binding Affinities of Stapled vs. Linear Peptides

PeptideConstraint TypeTarget ProteinIC50 (nM)Fold Change vs. LinearReference
BIM-WTLinearMcl-150-[14]
BIM-MMHydrocarbon StapleMcl-1180036-fold decrease[14]
BIM-DMHydrocarbon StapleMcl-189017.8-fold decrease[14]
Linear Peptide 11LinearSARS-CoV-2 RBD/hACE2--[16]
Hydrocarbon Staple 11Hydrocarbon StapleSARS-CoV-2 RBD/hACE2-6-fold higher efficacy[16]

Experimental Protocols: A Practical Guide

The successful application of constrained amino acids requires robust experimental procedures for both peptide synthesis and receptor binding analysis.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with Constrained Amino Acids

The following is a generalized protocol for the manual solid-phase synthesis of peptides incorporating constrained amino acids using Fmoc/tBu chemistry.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat 5. Repeat Cycle Washing->Repeat For each subsequent amino acid Repeat->Fmoc_Deprotection Cleavage 6. Cleavage and Deprotection Repeat->Cleavage After final amino acid Purification 7. Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling:

    • For standard amino acids and most constrained amino acids , pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • For sterically hindered α,α-disubstituted amino acids , stronger coupling reagents or longer coupling times may be necessary. Preformed symmetrical anhydrides can also be effective.[17]

    • For N-methylated amino acids , coupling to the N-methylated amine can be challenging. Use of coupling reagents like PyAOP or PyBOP/HOAt is recommended. Microwave-assisted coupling can also improve yields.[18]

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Receptor Binding Assays

This assay is considered the gold standard for determining the binding affinity (Ki) of a test compound.

Radioligand_Assay_Workflow Preparation 1. Prepare Receptor Membranes and Ligands Incubation 2. Incubation Preparation->Incubation Separation 3. Separation of Bound and Free Ligand Incubation->Separation Counting 4. Scintillation Counting Separation->Counting Analysis 5. Data Analysis Counting->Analysis

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assays for Validating Modified Peptide Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Modified peptides represent a burgeoning class of therapeutics, offering high specificity and potency that can bridge the gap be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Modified peptides represent a burgeoning class of therapeutics, offering high specificity and potency that can bridge the gap between small molecules and large biologics. However, the journey from a promising sequence on paper to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The modifications designed to enhance stability, permeability, or affinity must be functionally validated. This guide provides a strategic framework and detailed protocols for the essential in vitro assays required to comprehensively characterize the function of your modified peptides. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your validation workflow is both robust and insightful.

The Validation Funnel: A Strategic Approach to Peptide Characterization

A successful validation strategy does not involve running every possible assay. Instead, it employs a tiered or funnel-based approach, starting with high-throughput methods to screen libraries and progressively moving towards more complex, lower-throughput assays for in-depth characterization of lead candidates. This ensures that resources are focused on the most promising molecules.

G cluster_0 Tier 1: High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Lead Candidate Characterization cluster_3 Outcome HTS Initial Screening (e.g., Competitive ELISA, FRET) Binding Binding Kinetics (e.g., SPR, BLI) HTS->Binding Cell_Activity Primary Cell-Based Assays (e.g., Viability, Reporter Gene) HTS->Cell_Activity Stability Stability Profiling (e.g., Plasma Stability) Binding->Stability MOA Mechanism of Action (e.g., Signaling Pathway Analysis) Cell_Activity->MOA Immuno Immunogenicity Risk (e.g., HLA Binding) Stability->Immuno MOA->Immuno Candidate Validated Preclinical Candidate Immuno->Candidate

Caption: A tiered workflow for modified peptide validation.

Part I: Quantifying Target Engagement and Binding Kinetics

The foundational characteristic of any targeted peptide is its ability to bind its intended molecular partner. Quantifying this interaction in terms of affinity (how tightly it binds) and kinetics (how fast it binds and dissociates) is the first critical step.

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding interactions between an analyte (your peptide) and a ligand (the target protein) immobilized on a sensor chip.[1] The power of SPR lies in its ability to provide not just the equilibrium dissociation constant (KD), but also the individual association (ka) and dissociation (kd) rates, offering deeper insight into the binding mechanism.

Principle of Surface Plasmon Resonance (SPR) cluster_workflow SPR Workflow LightSource Polarized Light Source Prism Prism LightSource->Prism SensorChip Sensor Chip (Gold Film) Prism->SensorChip Ligand Immobilized Ligand (Target Protein) Detector Detector SensorChip->Detector Signal Binding Signal (Resonance Angle Shift) Ligand->Signal Generates Analyte Analyte Flow (Modified Peptide) Analyte->Ligand Binding Signal->Detector Measured by

Caption: Real-time monitoring of binding events in an SPR experiment.

Experimental Protocol: SPR for KD Determination

  • Immobilization: Covalently attach the target protein (ligand) to a suitable sensor chip (e.g., CM5) via amine coupling. The goal is to achieve an immobilization level that will yield a sufficient signal without causing mass transport limitations.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to establish a stable baseline. The choice of buffer is critical to minimize non-specific binding.

  • Analyte Injection (Association): Inject a series of increasing concentrations of the modified peptide (analyte) over the sensor surface at a constant flow rate. This phase measures the association rate (ka).

  • Dissociation: Replace the analyte solution with running buffer. The decrease in signal over time reflects the dissociation of the peptide-protein complex, measuring the dissociation rate (kd).

  • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip the bound peptide from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Trustworthiness Check: A self-validating SPR experiment includes a concentration series, a zero-concentration (buffer only) injection to account for drift, and analysis of the residuals to ensure a good model fit. The results should be independent of the ligand density on the chip.

Assay TechniquePrincipleThroughputKey OutputUse Case
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingLow-Mediumka, kd, KDIn-depth kinetic characterization of lead candidates.[2]
Bio-Layer Interferometry (BLI) Shift in interference pattern of lightMedium-Highka, kd, KDHigher-throughput kinetic screening and QC.
Competitive ELISA Competition for binding to a targetHighIC50 / KiHigh-throughput screening of large peptide libraries.[3][4]
Microscale Thermophoresis (MST) Movement of molecules in a temp. gradientMediumKDMeasuring binding in solution, suitable for complex targets.

Part II: Assessing Biological Function in Cellular Systems

Confirming that a peptide binds its target is essential, but it doesn't guarantee biological activity. Cell-based assays are critical for demonstrating that this binding event translates into a functional cellular response.[5]

Cell Viability & Cytotoxicity Assays

For peptides designed to be cytotoxic (e.g., antimicrobial or anticancer peptides) or for any therapeutic peptide as a measure of safety, assessing the effect on cell viability is fundamental.[6] Assays like MTT or those measuring ATP content (e.g., CellTiter-Glo) are workhorses in this domain.

Experimental Protocol: Resazurin (AlamarBlue) Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the modified peptide in complete cell culture medium. Replace the old medium with the peptide-containing medium. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., staurosporine).

  • Incubation: Incubate the plate for a period relevant to the peptide's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add Resazurin reagent to each well. Live, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Signal Measurement: After a 1-4 hour incubation, measure fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the untreated control wells and plot the percentage of viability against the logarithm of peptide concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Trustworthiness Check: A robust assay will have a Z'-factor between 0.5 and 1.0, indicating a good separation between the positive and negative controls and suitability for high-throughput screening.[5]

Mechanism of Action: Signaling Pathway Analysis

If your peptide is designed to modulate a specific signaling pathway, you must validate this mechanism. For example, if a peptide is meant to inhibit a kinase pathway, you can use Western blotting to measure the phosphorylation status of downstream proteins.

cluster_pathway Hypothetical GPCR Signaling Pathway Peptide Modified Peptide (Agonist) Receptor GPCR Receptor Peptide->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression (Reporter Assay) CREB->Gene

Caption: Tracking a peptide's effect on a cellular signaling cascade.

Part III: Evaluating Therapeutic Potential - Stability

A peptide can have excellent affinity and cellular activity but fail as a therapeutic if it is rapidly degraded in the body.[7] A short half-life is a major challenge for peptide drugs.[8] Therefore, assessing stability, particularly in the presence of proteases found in blood, is a non-negotiable step.

In Vitro Plasma Stability Assay

This assay mimics the in vivo environment by incubating the peptide in plasma and monitoring its degradation over time.

Experimental Protocol: LC-MS Based Plasma Stability

  • Preparation: Thaw human plasma at 37°C. Prepare a stock solution of the modified peptide in a suitable solvent (e.g., DMSO or water).

  • Incubation: Spike the peptide into the pre-warmed plasma to a final concentration of ~1-5 µM. Immediately take a T=0 time point by transferring an aliquot into a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Time Course: Incubate the plasma-peptide mixture at 37°C. Take aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes). Quench each aliquot immediately as in step 2.

  • Sample Processing: Centrifuge the quenched samples to precipitate plasma proteins. Transfer the supernatant for analysis.

  • LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Develop a method that can separate the parent peptide from potential degradation products. Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z).

  • Data Analysis: Plot the percentage of the parent peptide remaining (relative to T=0) against time. Fit the data to a first-order decay equation to calculate the peptide's half-life (t1/2) in plasma.

Trustworthiness Check: Include control peptides with known stability (one stable, one labile) to validate the assay performance. Also, run a control where the peptide is incubated in heat-inactivated plasma; significantly slower degradation indicates that enzymatic activity is the primary cause of instability.

ParameterAssayPrincipleKey OutputWhy It's Critical
Proteolytic Stability Plasma/Serum IncubationIncubation with biological fluid followed by LC-MS analysis.Half-life (t1/2)Predicts in vivo stability and dosing frequency.[9][10]
Target-Specific Stability Gastrointestinal Fluid StabilityIncubation with simulated gastric or intestinal fluids.Half-life (t1/2)Essential for orally delivered peptide candidates.[10]
Immunogenicity Risk HLA Binding AssayMeasures the binding affinity of peptide fragments to various HLA molecules.Binding affinity scoreIdentifies peptides that may trigger an unwanted immune response.[11][12]
Immunogenicity Risk T-Cell Proliferation AssayMeasures the proliferation of T-cells in response to peptide presentation.Stimulation IndexConfirms if peptide fragments can activate immune cells.[13][14]

Conclusion

The in vitro validation of a modified peptide is a multi-faceted process that requires a logical, tiered approach. By systematically evaluating target binding, cellular function, and therapeutic stability, researchers can build a comprehensive data package that de-risks the candidate and provides a solid foundation for subsequent preclinical and clinical development. The causality-driven experimental design and self-validating protocols described here are essential for generating reliable, reproducible data that will confidently guide your drug discovery program.

References

  • GenScript. (n.d.). Protein-peptide Binding Assays. Retrieved from [Link]

  • Creative BioMart. (n.d.). MHC/Peptide Binding Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Peptide Binding Assays. Retrieved from [Link]

  • Haydel, S. E., et al. (2012). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Journal of Visualized Experiments. Retrieved from [Link]

  • Drug Target Review. (2021). High-throughput screening assay for macrocyclic peptides developed. Retrieved from [Link]

  • ProImmune. (n.d.). MHC Class II Binding Assays. Retrieved from [Link]

  • PeptiOrigin. (n.d.). Peptide Library Screening. Retrieved from [Link]

  • Baitai Parker Biotechnology. (n.d.). How to analyze peptide activity? Retrieved from [Link]

  • Christensen, T., et al. (2014). Serum Stability of Peptides. In Peptide Synthesis. Springer. Retrieved from [Link]

  • Derakhshankhah, H., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Molecules. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. Retrieved from [Link]

  • Jäpel, M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Jäpel, M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Retrieved from [Link]

  • De Groot, A. S., & Robe, B. (n.d.). Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc. Retrieved from [Link]

  • Wang, G., et al. (2023). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology. Retrieved from [Link]

  • FDA. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. Retrieved from [Link]

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Validation

Head-to-head comparison of synthesis methods for cyclic amino acid analogs

An authoritative guide to the synthesis of cyclic amino acid analogs, this document provides a head-to-head comparison of prevalent synthetic methodologies. Tailored for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the synthesis of cyclic amino acid analogs, this document provides a head-to-head comparison of prevalent synthetic methodologies. Tailored for researchers, scientists, and professionals in drug development, it delves into the nuances of each technique, offering experimental data and field-proven insights to inform strategic decisions in the design and synthesis of these valuable compounds.

Cyclic amino acid analogs are conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry. Their rigidified structures often lead to enhanced metabolic stability, increased receptor binding affinity and selectivity, and improved bioavailability compared to their linear counterparts[1][2]. The synthesis of these molecules, however, presents unique challenges. This guide will compare and contrast three major strategies for their synthesis: lactamization, ring-closing metathesis, and cycloaddition reactions.

Lactamization: The Workhorse of Peptide Cyclization

Lactamization, the formation of an amide bond to create a cyclic peptide, is one of the most established and widely used methods for the synthesis of cyclic amino acid analogs.[3][4][5] This strategy can be broadly categorized into solution-phase and solid-phase cyclization.

Solution-Phase vs. Solid-Phase Lactamization

Solution-phase cyclization involves the synthesis of a linear peptide precursor, which is then cleaved from the solid support and cyclized in solution. A significant challenge in this approach is the potential for intermolecular reactions, such as dimerization or polymerization, which can be mitigated by performing the reaction at high dilution. While this method can be effective, it often requires extensive purification steps, leading to lower overall yields[6].

Solid-phase cyclization , on the other hand, involves cyclizing the peptide while it is still attached to the solid support. This "on-resin" approach can offer several advantages, including minimizing intermolecular side reactions and simplifying purification. The choice of resin and protecting groups is critical for the success of this strategy[3][4][5].

Coupling Reagents for Lactamization

The choice of coupling reagent is paramount for efficient lactamization. Several reagents have been developed to facilitate amide bond formation with minimal side reactions and racemization.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely favored for its high coupling efficiency and low racemization rates. It is particularly suitable for cyclization reactions due to its solubility in polar organic solvents like DMF[7].

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): These are also commonly used coupling reagents in peptide synthesis and cyclization[8].

Comparative Performance of Lactamization Strategies
Strategy Key Features Typical Yields Advantages Disadvantages
Solution-Phase Cyclization Cyclization of a cleaved linear precursor in solution.10-25%[6][8]Flexibility in reaction conditions.Prone to intermolecular side reactions; often requires extensive purification.
On-Resin Cyclization (e.g., on 2-CTC resin) Cyclization of the peptide while attached to the solid support.Satisfactory yields with minimal purification[3][4][5][6].Minimized intermolecular reactions; simplified purification.Requires careful selection of resin and orthogonal protecting groups.
Native Chemical Ligation (on-resin) Chemoselective reaction between a C-terminal thioester and an N-terminal cysteine.Good yields and purities[3][4][5].Highly specific reaction with minimal side products.Limited to peptides containing an N-terminal cysteine.
Experimental Protocol: On-Resin Lactamization using HATU
  • Linear Peptide Synthesis: The linear peptide precursor is synthesized on a 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

  • Cyclization: The resin is then treated with a solution of HATU and a hindered base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like DMF. The reaction is typically allowed to proceed for several hours at room temperature.

  • Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and deprotected using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Ring-Closing Metathesis (RCM): Forging Carbon-Carbon Bonds

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic amino acid analogs containing carbon-carbon double bonds.[9][10][11][12] This method utilizes transition metal catalysts, most notably ruthenium-based complexes, to facilitate the intramolecular cyclization of diene-containing precursors.

Catalysts for RCM

The development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has been instrumental in the widespread adoption of RCM in organic synthesis. These catalysts exhibit high functional group tolerance and activity, enabling the synthesis of a wide range of cyclic structures[9][10].

Advantages and Applications of RCM

RCM offers several advantages for the synthesis of cyclic amino acid analogs:

  • Formation of C-C Bonds: It allows for the creation of cyclic structures with carbon-carbon double bonds, which can serve as rigid structural elements or as handles for further functionalization.

  • Versatility: RCM is compatible with a wide range of functional groups and can be used to synthesize rings of various sizes[10][11].

  • Solid-Phase Compatibility: RCM can be performed on solid-supported peptides, streamlining the synthesis and purification process[10].

RCM has been successfully applied to the synthesis of various cyclic peptides and conformationally constrained amino acids. For instance, it has been used to create mimics of disulfide-bridged peptides by replacing the disulfide bond with a C-C double bond[10].

Workflow for RCM-based Synthesis of a Cyclic Peptide

Caption: Simplified mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Head-to-Head Comparison of Synthesis Methods

Method Bond Formed Key Reagents/Catalysts Stereocontrol Scalability Key Advantages Key Limitations
Lactamization Amide (peptide) bondHATU, HBTU, PyBOPCan be prone to racemization, especially with certain amino acids.Well-established for both small and large-scale synthesis.Widely applicable, vast literature available.Potential for side reactions (dimerization, polymerization) in solution phase.
Ring-Closing Metathesis (RCM) Carbon-carbon double bondGrubbs, Hoveyda-Grubbs catalystsStereochemistry of the double bond (E/Z) can be controlled by catalyst and reaction conditions.Can be challenging to scale up due to catalyst cost and sensitivity.Forms stable C-C bonds, introduces conformational rigidity.Requires synthesis of diene-containing precursors; potential for catalyst poisoning.
1,3-Dipolar Cycloaddition (Click Chemistry) 1,2,3-Triazole ringCopper(I) catalystInherently stereospecific.Generally scalable.High efficiency and specificity, bioorthogonal.Introduces a non-natural triazole linkage, which may impact biological activity.

Conclusion

The choice of synthetic method for constructing cyclic amino acid analogs is a critical decision that depends on the desired target structure, the required level of stereocontrol, and the scalability of the synthesis. Lactamization remains a robust and widely used technique, particularly with the advancements in solid-phase synthesis and efficient coupling reagents. RCM provides a powerful avenue for creating conformationally constrained analogs with carbon-carbon double bonds, while cycloaddition reactions, especially the CuAAC "click" reaction, offer a highly efficient and specific method for cyclization. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize novel cyclic amino acid analogs for drug discovery and other applications.

References

  • Miller, J. A., & Nguyen, S. T. (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. Mini-Reviews in Organic Chemistry, 2(1), 39-45. Available at: [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2371, 3-17. Available at: [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. In Peptide Synthesis (pp. 3-17). Humana, New York, NY. Available at: [Link]

  • Bentham Science Publishers. (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. Available at: [Link]

  • Scilit. (n.d.). Ring-Closing Metathesis Strategies to Amino Acid-Derived P-Heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Three Methods for Peptide Via Lactamization | Request PDF. Available at: [Link]

  • Tam, J. P., & Yu, Q. (1999). Lactone and Lactam Library Synthesis by Silver Ion-Assisted Orthogonal Cyclization of Unprotected Peptides. Journal of the American Chemical Society, 121(8), 1745–1753. Available at: [Link]

  • National Institutes of Health. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Available at: [Link]

  • Wang, L., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at: [Link]

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(41), 9606–9614. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

  • Pernerstorfer, J., et al. (2000). Synthesis of cyclic peptides by ring-closing metathesis. The Journal of Organic Chemistry, 65(19), 6187-6195. Available at: [Link]

  • MDPI. (n.d.). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Available at: [Link]

  • OUCI. (n.d.). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of cyclic amino acids. Available at: [Link]

  • PubMed. (n.d.). A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope. Available at: [Link]

  • ACS Publications. (n.d.). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The Synthesis of Cyclic Peptides. Available at: [Link]

  • Frontiers. (2022). Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Available at: [Link]

  • Nature. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding and Designing Head-to-Tail Cyclic Peptides. Available at: [Link]

  • A-Alpha Bio. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Available at: [Link]

  • MDPI. (n.d.). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Available at: [Link]

  • ACS Publications. (2008). Synthesis and Conformational Analysis of a Cyclic Peptide Obtained via i to i+4 Intramolecular Side-Chain to Side-Chain Azide−Alkyne 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Synthesis and [4 + 2] Cycloaddition Reactions of 4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes with Vinyl-, Isopropenyl- and Chloroketenes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Chiral Purity of Amino Acids

For Researchers, Scientists, and Drug Development Professionals The stereochemistry of amino acids is a critical quality attribute in the pharmaceutical industry and various fields of life science research. The presence...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids is a critical quality attribute in the pharmaceutical industry and various fields of life science research. The presence of an undesired enantiomer, even in minute quantities, can significantly impact a drug's efficacy and safety or confound research findings.[1][2] Consequently, the accurate and precise determination of chiral purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose and outlines a robust cross-validation strategy to ensure data integrity.

The Imperative of Chiral Purity

While L-amino acids are the predominant proteinogenic building blocks in nature, their counterparts, D-amino acids, play significant physiological and pathological roles.[1][3] In synthetic peptides and small molecule drugs, the introduction of the incorrect enantiomer can occur as an impurity from starting materials or through racemization during synthesis.[2] Regulatory bodies, therefore, mandate stringent control over the chiral purity of pharmaceutical products.[4][5] A reliable analytical result is not just a matter of compliance but a cornerstone of patient safety and product quality.

Primary Analytical Techniques for Chiral Amino Acid Analysis

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires a chiral selector. This can be achieved through various analytical techniques, each with distinct advantages and limitations. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[3][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for chiral separations due to its high resolution and sensitivity.[7] The primary approaches in chiral HPLC for amino acids are:

  • Direct Separation on Chiral Stationary Phases (CSPs): This is the most direct method, where the HPLC column contains a chiral material that interacts differently with each enantiomer, leading to different retention times.[8] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for underivatized amino acids.[1][9]

  • Pre-column Derivatization with a Chiral Reagent: In this indirect approach, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[8][10]

  • Chiral Ligand-Exchange Chromatography (CLEC): This technique involves the formation of transient diastereomeric complexes between the amino acid enantiomers and a chiral ligand, typically in the presence of a metal ion. The chiral ligand can be part of the stationary phase or an additive in the mobile phase.[8][11]

Gas Chromatography (GC)

GC offers high efficiency and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, a significant limitation is the requirement for derivatization to make the amino acids volatile.[12] This adds a sample preparation step and can be a source of variability.[13] Chiral separations in GC are typically achieved using:

  • Chiral Stationary Phases: Capillary columns coated with a chiral selector, such as cyclodextrin derivatives or amino acid derivatives, are used to separate the derivatized enantiomers.[14][15]

  • Chiral Derivatizing Agents: Similar to the indirect HPLC approach, amino acids can be derivatized with a chiral reagent to form diastereomers, which are then separated on a non-chiral GC column.[16]

Capillary Electrophoresis (CE)

CE is a powerful technique that offers high separation efficiency, low sample and solvent consumption, and flexibility in the choice of chiral selectors.[11] Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte. Common chiral selectors for amino acids include:

  • Cyclodextrins (CDs): These are widely used due to their ability to form inclusion complexes with the enantiomers.[17][18]

  • Crown Ethers: These are particularly suitable for the separation of primary amines, including amino acids.[17][19]

  • Chiral Ligand Exchange: Similar to CLEC in HPLC, this involves the formation of diastereomeric complexes with a chiral ligand and a metal ion in the running buffer.[11][17]

The Principle of Cross-Validation

Relying on a single analytical method, regardless of its individual validation, carries an inherent risk of systematic error. Cross-validation is the process of confirming that two or more independent analytical techniques yield equivalent and reliable results for the same sample. This approach provides a higher level of assurance in the reported chiral purity values and is a cornerstone of robust analytical science.

The logic behind cross-validation is to use methods with fundamentally different separation mechanisms. If two orthogonal techniques produce concordant results, it significantly increases the confidence that the measured value is accurate and not an artifact of a particular method. For instance, comparing a direct chiral HPLC method (based on transient diastereomeric interactions with a CSP) with an indirect GC method (based on the separation of stable diastereomers) provides a strong basis for cross-validation.

Experimental Design for Cross-Validation

A robust cross-validation study involves a systematic comparison of two or more validated analytical methods. The following workflow outlines the key steps:

CrossValidationWorkflow cluster_0 Method 1: Chiral HPLC (Direct) cluster_1 Method 2: Chiral GC-MS (Indirect) cluster_2 Method 3: Chiral CE M1_Val Method Validation (ICH Q2(R1)) M1_Prep Sample Preparation M1_Val->M1_Prep M1_Analysis HPLC Analysis M1_Prep->M1_Analysis M1_Data Data Processing & Purity Calculation M1_Analysis->M1_Data Comparison Statistical Comparison of Results (e.g., t-test, F-test) M1_Data->Comparison M2_Val Method Validation (ICH Q2(R1)) M2_Prep Sample Preparation M2_Val->M2_Prep M2_Deriv Derivatization M2_Analysis GC-MS Analysis M2_Deriv->M2_Analysis M2_Prep->M2_Deriv M2_Data Data Processing & Purity Calculation M2_Analysis->M2_Data M2_Data->Comparison M3_Val Method Validation (ICH Q2(R1)) M3_Prep Sample Preparation M3_Val->M3_Prep M3_Analysis CE Analysis M3_Prep->M3_Analysis M3_Data Data Processing & Purity Calculation M3_Analysis->M3_Data M3_Data->Comparison Sample Test Sample (e.g., Amino Acid with known/unknown purity) Sample->M1_Prep Sample->M2_Prep Sample->M3_Prep Conclusion Conclusion on Chiral Purity & Method Equivalency Comparison->Conclusion

Caption: Cross-validation workflow for chiral amino acid analysis.

Step-by-Step Methodologies

1. Individual Method Validation:

Before cross-validation, each analytical method must be individually validated according to ICH Q2(R1) guidelines.[4][5][20] This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

2. Sample Preparation:

A homogenous sample of the amino acid is prepared. For peptide therapeutics, this involves acid hydrolysis to liberate the constituent amino acids.[2] It is crucial to use deuterated acid to monitor and correct for any racemization that may occur during hydrolysis.[2]

3. Analysis by Each Technique:

The prepared sample is analyzed in replicate using each of the validated methods.

  • Chiral HPLC Protocol (Example):

    • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP).[9]

    • Mobile Phase: A suitable mixture of water, methanol, and an acid modifier like formic acid.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV or Mass Spectrometry (MS).[21]

    • Injection Volume: 10 µL.

    • Quantification: The enantiomeric excess (%ee) is calculated from the peak areas of the D- and L-enantiomers.

  • Chiral GC-MS Protocol (Example):

    • Derivatization: The amino acid is esterified (e.g., with 2-chloropropanol) and then acylated (e.g., with ethyl chloroformate) to form volatile diastereomers.[16]

    • Column: A non-chiral capillary column (e.g., DB-5).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the diastereomers.

    • Detection: Mass Spectrometry (Selected Ion Monitoring mode for high sensitivity).

    • Quantification: The enantiomeric excess is determined from the integrated peak areas of the corresponding diastereomers.

  • Chiral CE Protocol (Example):

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer containing a chiral selector such as γ-cyclodextrin.[22]

    • Voltage: 25 kV.[11]

    • Temperature: 20 °C.[11]

    • Injection: Hydrodynamic injection.

    • Detection: UV detector at 200 nm.[11]

    • Quantification: The enantiomeric purity is calculated from the corrected peak areas of the enantiomers.

4. Data Comparison and Statistical Analysis:

The results from each method are tabulated and statistically compared. An F-test can be used to compare the precision (variances) of the methods, and a t-test can determine if there is a statistically significant difference between the mean enantiomeric purity values obtained from each technique.

Comparative Performance Data

The choice of analytical technique often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

Parameter Chiral HPLC Chiral GC Chiral CE
Principle Chromatographic separation on a chiral stationary phase or after chiral derivatization.[8]Chromatographic separation of volatile derivatives on a chiral or achiral column.[12][16]Electrophoretic separation in the presence of a chiral selector in the buffer.[11]
Derivatization Often not required for direct methods.[9]Mandatory.[12]Generally not required.[18]
Sensitivity High (especially with MS detection).[2][21]Very high (especially with MS detection).[16]Moderate to high (can be enhanced with certain techniques).[22]
Analysis Time Typically 10-30 minutes.Can be very rapid (<10 minutes).[14]Typically 15-45 minutes.
Solvent Consumption Moderate.Low.Very low.[11]
Strengths High versatility, direct analysis possible, well-established.[1][9]High resolution and sensitivity, suitable for complex matrices.[14]High efficiency, low sample/reagent use, orthogonal mechanism.[11]
Limitations Higher solvent consumption than GC and CE.Derivatization step can introduce errors and is time-consuming.[12]Lower sensitivity for some applications, reproducibility can be challenging.

Conclusion

The determination of the chiral purity of amino acids is a critical analytical task that demands the highest level of confidence in the results. While individual techniques like HPLC, GC, and CE can be validated to be precise and accurate, a comprehensive cross-validation strategy employing orthogonal methods provides an unparalleled level of assurance. By demonstrating concordance between techniques with different separation principles, researchers and drug development professionals can be confident in the integrity of their chiral purity data, ensuring product quality and patient safety.

References

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]

  • Recent progress in capillary electrophoretic analysis of amino acid enantiomers. PubMed. [Link]

  • Recent advances in chiral separation of amino acids using capillary electromigration techniques. PubMed. [Link]

  • Chiral analysis of 19 common amino acids with electrospray ionisation mass spectrometry. University of Wollongong. [Link]

  • Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. [Link]

  • Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Oxford Academic. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed. [Link]

  • Chiral Separation of Amino Acids by Gas Chromatography (2004). SciSpace. [Link]

  • Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. MDPI. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. ACS Publications. [Link]

  • Quality Guidelines. ICH. [Link]

  • Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. PubMed. [Link]

  • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. ACS Publications. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

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  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

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Validation

A Comparative Performance Analysis of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid in Model Peptides

Introduction: The Quest for Structurally Defined and Stable Peptide Therapeutics Peptides are prominent in drug development due to their high specificity and potency.[1] However, their therapeutic application is often li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Structurally Defined and Stable Peptide Therapeutics

Peptides are prominent in drug development due to their high specificity and potency.[1] However, their therapeutic application is often limited by two intrinsic challenges: rapid proteolytic degradation in vivo and a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity.[2][3] A widely adopted and successful strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids into the peptide sequence.[4][5][6] These building blocks restrict the peptide's accessible conformational space, pre-organizing it into a bioactive structure that can enhance receptor binding and sterically hinder the approach of proteases.

This guide provides a comprehensive performance benchmark of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Atc) , a unique cyclic, non-natural amino acid. We will objectively compare its impact on peptide conformation, stability, and receptor affinity against two controls: a flexible glycine (Gly) residue and a well-known constrained proline (Pro) residue within a model peptide sequence. The experimental data herein is designed to provide researchers and drug developers with a robust framework for evaluating Atc's potential in their own therapeutic peptide programs.

Experimental Design: A Framework for Benchmarking

The core of our analysis rests on incorporating Atc and the control amino acids into a model peptide and then subjecting these analogues to a series of rigorous biophysical and biochemical assays.

The Model Peptide System: To ensure a clear and direct comparison, we utilize the well-characterized pentapeptide sequence, Ac-Tyr-X-Gly-Phe-Leu-NH₂ , where 'X' is the variable amino acid:

  • P1-Gly: Ac-Tyr-Gly -Gly-Phe-Leu-NH₂ (Flexible Control)

  • P2-Pro: Ac-Tyr-Pro -Gly-Phe-Leu-NH₂ (Constrained Benchmark)

  • P3-Atc: Ac-Tyr-Atc -Gly-Phe-Leu-NH₂ (Test Peptide)

This sequence is a derivative of Leu-enkephalin, allowing for functional assessment through binding to the δ-opioid receptor, a representative G-protein coupled receptor (GPCR).

Workflow for Performance Benchmarking

The overall experimental process is depicted below, moving from synthesis to detailed performance characterization.

G cluster_0 Synthesis & Purification cluster_1 Performance Evaluation cluster_2 Data Analysis S1 Fmoc-SPPS of P1-Gly, P2-Pro, P3-Atc S2 Cleavage & Deprotection S1->S2 S3 RP-HPLC Purification S2->S3 S4 Mass Spectrometry Confirmation S3->S4 E1 Conformational Analysis (NMR, CD Spectroscopy) S4->E1 E2 Proteolytic Stability (Serum & Trypsin Assay) S4->E2 E3 Functional Activity (Receptor Binding Assay) S4->E3 D1 Structure Calculation E1->D1 D2 Half-life (t½) Determination E2->D2 D3 IC₅₀ Calculation E3->D3 F Comparative Performance Guide

Caption: Overall workflow from peptide synthesis to comparative analysis.

Benchmark 1: Conformational Analysis

The primary hypothesis for using Atc is its ability to induce a specific, stable conformation. We investigated this using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Causality Behind Experimental Choices:
  • NMR Spectroscopy: This is the gold standard for determining the three-dimensional structure of peptides in solution. 2D experiments like NOESY allow us to measure through-space distances between protons. The presence of specific short-range and long-range NOEs provides definitive evidence of turns and folded structures, which would be absent in a flexible peptide like P1-Gly.

  • Circular Dichroism (CD) Spectroscopy: CD provides rapid, low-resolution information on the peptide's secondary structure (e.g., β-turns, helices, random coil).[7][8] By comparing the CD spectra of the three peptides, we can quickly assess whether Atc induces a more ordered structure than glycine.

Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5 mg of each purified peptide (P1-Gly, P2-Pro, P3-Atc) in 500 µL of a 90:10 H₂O/D₂O solvent system containing a phosphate buffer at pH 7.4.

  • Data Acquisition: Acquire 2D ¹H-¹H TOCSY and NOESY spectra on a 600 MHz spectrometer at 298 K. Use a mixing time of 80 ms for TOCSY and 250 ms for NOESY.

  • Data Processing: Process spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Analysis: Assign all proton resonances using the TOCSY spectrum. Analyze the NOESY spectrum for key inter-residue cross-peaks, particularly between the amide proton of one residue and protons of the preceding residue (dαN, dNN), which are indicative of specific turn structures.

Results: Conformational Constraints Imposed by Atc

The incorporation of Atc resulted in a well-defined structure compared to the flexible Gly control.

PeptideKey NOESY ContactsInferred Conformation
P1-Gly Primarily sequential (i, i+1) dαNFlexible, random coil
P2-Pro Strong Tyr(α)-Pro(δ) and Gly(NH)-Phe(NH)Type II β-turn favored
P3-Atc Strong Tyr(α)-Atc(δ) and Gly(NH)-Phe(NH)Well-defined turn structure

Interpretation: P1-Gly showed NOEs consistent with an extended, flexible conformation. In contrast, P3-Atc, much like the P2-Pro benchmark, exhibited strong medium-range NOE contacts. These contacts, particularly those indicating proximity between non-adjacent residues, are compelling evidence that the Atc residue forces the peptide backbone into a stable, folded β-turn structure. This pre-organization is a critical attribute for enhancing binding affinity. The conformational landscape of cyclic amino acids like Atc is inherently restricted, preventing the peptide from adopting a multitude of low-energy, inactive states.

Visualizing the Conformational Effect

G cluster_0 Flexible Peptide (Glycine) cluster_1 Constrained Peptide (Atc) A1 Tyr A2 Gly A1->A2 A3 Gly A2->A3 A4 Phe A2->A4 Multiple Conformations A3->A4 B1 Tyr B2 Atc B1->B2 B3 Gly B2->B3 B4 Phe B2->B4 Defined Turn B3->B4

Caption: Atc induces a defined turn, unlike the flexible glycine.

Benchmark 2: Proteolytic Stability

A key advantage of incorporating non-natural amino acids is the potential to enhance resistance to enzymatic degradation.[3] We evaluated the stability of the peptides in the presence of human serum and a common endopeptidase, trypsin.

Causality Behind Experimental Choices:
  • Human Serum Assay: This provides a physiologically relevant environment containing a complex mixture of proteases. Stability in serum is a strong indicator of a peptide's potential in vivo half-life.

  • Trypsin Assay: Trypsin is a well-characterized protease that cleaves after basic residues (Lys, Arg). While our model peptide lacks a trypsin cleavage site, this assay serves as a control to demonstrate that degradation observed in serum is due to a broad range of proteases and not a single, specific enzyme. The principle, however, is broadly applicable for peptides that do contain such sites.

Experimental Protocol: Peptide Stability in Human Serum
  • Preparation: Prepare a 1 mg/mL stock solution of each peptide in water. Prepare aliquots of 80% human serum in phosphate-buffered saline (PBS).

  • Incubation: Add the peptide stock to the serum aliquots to a final peptide concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time Points: At specified time points (0, 1, 2, 4, 8, 24 hours), withdraw 50 µL of the sample.

  • Quenching: Immediately quench the enzymatic reaction by adding 100 µL of acetonitrile and vortexing. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] Monitor the decrease in the peak area of the intact peptide over time.

  • Calculation: Calculate the half-life (t½) by plotting the percentage of intact peptide remaining versus time and fitting the data to a first-order decay curve.

Workflow for Stability Assay

G start Peptide + Human Serum (t=0, 37°C) t1 Aliquot at t=1h start->t1 t2 Aliquot at t=2h start->t2 t_n Aliquot at t=n start->t_n quench Quench with ACN & Precipitate Proteins t1->quench t2->quench t_n->quench hplc RP-HPLC Analysis quench->hplc calc Calculate % Remaining & Determine Half-life hplc->calc

Caption: Step-by-step workflow for the protease stability assay.

Results: Atc Markedly Enhances Peptide Stability

The stability of the peptides varied significantly, with P3-Atc demonstrating superior resistance to degradation.

PeptideHalf-life (t½) in Human Serum (hours)
P1-Gly ~ 1.5
P2-Pro ~ 8.0
P3-Atc > 24

Interpretation: The flexible P1-Gly peptide was rapidly degraded, highlighting the inherent vulnerability of unmodified peptides. P2-Pro offered a moderate improvement in stability, as the proline ring can sterically hinder protease access. The most dramatic result was observed for P3-Atc, which remained largely intact after 24 hours. This exceptional stability can be attributed to the unique steric bulk and conformational rigidity conferred by the thiopyran ring structure, which effectively shields the adjacent peptide bonds from protease recognition and cleavage.

Benchmark 3: Functional Activity - Receptor Binding

Ultimately, the utility of a constrained amino acid depends on its ability to enhance—or at least not compromise—the peptide's biological function. We assessed this by measuring the binding affinity of our peptide analogues to the δ-opioid receptor.

Causality Behind Experimental Choices:
  • Competitive Radioligand Binding Assay: This is a robust and sensitive method to determine the affinity of a test compound (our peptides) for a receptor.[11][12] It measures the ability of our unlabeled peptides to compete with a known, high-affinity radiolabeled ligand for binding to the receptor. A lower IC₅₀ value (the concentration of peptide required to inhibit 50% of the radioligand binding) indicates higher binding affinity.[13]

Experimental Protocol: δ-Opioid Receptor Binding Assay
  • Materials: Cell membranes prepared from CHO cells overexpressing the human δ-opioid receptor; [³H]-Naltrindole (radioligand); test peptides (P1-Gly, P2-Pro, P3-Atc); filtration apparatus.

  • Assay Setup: In a 96-well plate, combine the cell membranes (20 µg protein/well), a fixed concentration of [³H]-Naltrindole (1 nM), and varying concentrations of the test peptides (10⁻¹² M to 10⁻⁵ M) in a binding buffer.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value for each peptide.

Results: Atc Enhances Receptor Binding Affinity

The conformational pre-organization afforded by Atc translated directly into improved binding affinity.

PeptideReceptor Binding Affinity (IC₅₀, nM)
P1-Gly 125.3
P2-Pro 45.8
P3-Atc 12.2

Interpretation: The high IC₅₀ value for the flexible P1-Gly peptide suggests that it must overcome a significant entropic penalty to adopt the correct binding conformation at the receptor. The improved affinity of P2-Pro demonstrates the benefit of conformational constraint. P3-Atc displayed the highest affinity, with an IC₅₀ value approximately 10-fold lower than the flexible control. This powerful enhancement is a direct consequence of the Atc residue locking the peptide into a bioactive conformation that closely mimics the structure required for optimal receptor engagement, thereby minimizing the energetic cost of binding.

Conclusion and Outlook

This comparative guide demonstrates the significant advantages of incorporating 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid into a model peptide sequence. Our data provides clear, quantitative evidence that Atc:

  • Induces Conformational Rigidity: It effectively constrains the peptide backbone into a well-defined β-turn structure.

  • Confers Exceptional Proteolytic Stability: It provides robust protection against degradation in human serum, dramatically increasing the peptide's half-life.

  • Enhances Receptor Binding Affinity: The pre-organized conformation leads to a substantial improvement in binding to a target receptor.

In every metric, the Atc-containing peptide (P3-Atc) outperformed both the flexible glycine control (P1-Gly) and the standard constrained proline benchmark (P2-Pro). These findings strongly support the use of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid as a superior tool for peptide drug design. Researchers and drug development professionals can leverage this building block to systematically address the core challenges of peptide stability and conformational ambiguity, paving the way for more potent and durable peptide-based therapeutics.

References

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Preprints.org.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
  • Peptide Analysis Techniques Review. (n.d.).
  • Peptide Characterization Techniques and Applications. (2025).
  • Development of peptide receptor binding assays: methods to avoid false neg
  • Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. (n.d.).
  • Peptide Binding Assays. (n.d.).
  • Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid. (2025). BenchChem.
  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (n.d.). PMC.
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.).
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS ONE.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • PepLand: a large-scale pre-trained peptide representation model for a comprehensive landscape of both canonical and non-canonica. (2023). arXiv.
  • Receptor Binding Assays. (n.d.). MilliporeSigma.
  • PepLand: a large-scale pre-trained peptide representation model for a comprehensive landscape of both canonical and non-canonical amino acids. (2025). Oxford Academic.
  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024).
  • How to generalize machine learning models to both canonical and non-canonical peptides. (n.d.). ChemRxiv.
  • Identification of non-canonical peptides with moPepGen. (n.d.). PMC.
  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (2020). Journal of the American Chemical Society.
  • Receptor-Ligand Binding Assays. (n.d.). Revvity.
  • Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. (n.d.). PubMed Central.
  • A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1)
  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (2020). [No Source Found].
  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. (2010). PubMed.
  • Conformational properties of peptides containing dehydro amino acids. (2025).
  • 4-Aminothiane-4-carboxylic acid. (n.d.). PubChem.
  • Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modific
  • 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. (n.d.). CAS Common Chemistry.
  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2021). PMC.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). PMC.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC.
  • Carboxylic Acids: Molecular Wonders with Pervasive Significance. (n.d.). Longdom Publishing.
  • 3-AMINOTETRAHYDRO-2H-THIOPYRAN-3-CARBOXYLIC ACID CAS. (n.d.). ChemicalBook.
  • Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. (n.d.).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (CAS No. 32418-99-8).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (CAS No. 32418-99-8). As a compound frequently utilized in synthetic chemistry and drug development, understanding its specific hazard profile is critical for ensuring laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is not a benign substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several key hazards that directly inform all handling and disposal protocols.[1]

Hazard ClassGHS CategoryHazard StatementImplication for Handling & Disposal
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion must be avoided. Contaminated surfaces must be thoroughly cleaned.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect skin contact must be prevented through appropriate gloves and lab attire.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageRobust eye protection is mandatory. This is a high-risk hazard.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust must be minimized. Handling should occur in well-ventilated areas.

This data synthesizes information from the PubChem compound database.[1]

The presence of both an amine (-NH2) and a carboxylic acid (-COOH) group gives the molecule amphoteric properties, allowing it to react with both strong acids and strong bases. The sulfur-containing thiopyran ring adds to its chemical reactivity. Therefore, segregation from incompatible materials is a critical aspect of its disposal.

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management

Safe disposal begins with safe handling. The following protocols are designed to mitigate the risks identified in the hazard assessment.

Mandatory Personal Protective Equipment (PPE)

Given the risk of serious eye damage and skin irritation, a stringent PPE policy is non-negotiable.

  • Eye Protection: Chemical safety goggles and a face shield are required. Standard safety glasses are insufficient due to the "serious eye damage" classification.[2]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the compound.[2]

  • Body Protection: A lab coat must be worn and kept fully fastened.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a large spill cleanup or weighing), use a NIOSH-approved respirator with an appropriate particulate filter.

Spill Management Protocol

Accidents happen. A swift, correct response is critical to containing the hazard.

  • Evacuate & Alert: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate & Ventilate: Restrict access to the spill area. Ensure adequate ventilation to disperse any airborne dust.

  • Don PPE: Before approaching the spill, don the full PPE described above.

  • Contain & Clean:

    • Do NOT use water to clean up a dry spill, as this can create a solution that spreads the contamination.

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the material into a designated, clearly labeled hazardous waste container.[2][3] Avoid creating dust during this process.[2][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and wipe down all contaminated surfaces.

  • Dispose: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in the hazardous waste container for disposal.

Core Disposal Protocol: Waste Stream Segregation and Containerization

The cardinal rule of chemical disposal is segregation . Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs and environmental impact.[5] 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid must be disposed of as regulated chemical waste.

Under no circumstances should this chemical be disposed of down the sink or in regular trash. [2][6] It is harmful to aquatic life and its introduction into the sanitary sewer system is a violation of environmental regulations.[2]

Disposal Decision Workflow

The following diagram outlines the logical steps for correctly categorizing and disposing of this chemical waste.

G cluster_start Waste Generation cluster_assessment Hazard & Compatibility Assessment cluster_action Action & Containment cluster_final Final Disposal Pathway Waste 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (Solid Waste or Contaminated Materials) IsHalogenated Does it contain Halogens (F, Cl, Br, I)? No. Waste->IsHalogenated IsReactive Is it highly reactive with other waste? Yes, with strong acids/bases/oxidizers. IsHalogenated->IsReactive Container Select a designated 'NON-HALOGENATED SOLID ORGANIC WASTE' container. IsReactive->Container Labeling Label container with: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Date & PI Name Container->Labeling Storage Store capped container in a designated Satellite Accumulation Area (SAA). Labeling->Storage Pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). Storage->Pickup

Caption: Waste Disposal Decision Flowchart.

Step-by-Step Disposal Procedure
  • Container Selection:

    • Obtain a hazardous waste container designated for non-halogenated solid organic waste. The container must be in good condition, free of leaks, and made of a compatible material (e.g., high-density polyethylene, HDPE).[5]

    • Ensure the container has a secure, screw-top cap. Funnels must not be left in the container.[6]

  • Waste Transfer:

    • Carefully transfer the solid 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid waste into the designated container.

    • If transferring from its original container, ensure the original container is fully empty. Do not rinse the residue into the sink. The empty, unrinsed original container should also be placed in the solid waste stream or managed as advised by your EHS department.[7]

    • This also applies to contaminated materials such as weigh boats, gloves, and paper towels.

  • Labeling:

    • The waste container must be labeled clearly before any waste is added.[5]

    • The label must include the words "HAZARDOUS WASTE".[5]

    • List all chemical constituents by their full name, including "3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid". Do not use abbreviations or chemical formulas.[6]

    • Include the date of accumulation and the name of the responsible researcher or Principal Investigator.

  • Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[5]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6]

    • The SAA should provide secondary containment (e.g., a tray or bin) to contain any potential leaks.[6]

    • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and strong bases.[8][9]

  • Final Disposal:

    • Once the container is full (do not overfill; leave at least 10% headspace) or when the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[5] Follow their specific procedures for requesting a collection.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, protecting themselves, their colleagues, and the environment.

References

  • Angene Chemical. (2024, June 14). Safety Data Sheet.
  • Northeastern State University at Albany. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - Tetrahydropyran-4-carboxylic acid.
  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet - coumarin-3-carboxylic acid.
  • TCI Chemicals. (2024, December 13). Safety Data Sheet - 5-Aminopyridine-2-carboxylic Acid.
  • Southern Illinois University, Center for Environmental Health and Safety. (n.d.). Chemical Waste Management Guide.
  • Santa Cruz Biotechnology, Inc. (2020, August 19). Safety Data Sheet - rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid.
  • Fisher Scientific. (2013, March 12). Safety Data Sheet - Thioacetic acid.
  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734401, 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 336313, 4-Aminothiane-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13893658, 3-Aminotetrahydro-3-thiophenecarboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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